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Core Science & Biosynthesis

Foundational

chemical properties of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Advanced Characterization, Synthetic Utility, and Reactivity Profile Executive Summary 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) represents a high-value heterocyclic building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization, Synthetic Utility, and Reactivity Profile

Executive Summary

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) represents a high-value heterocyclic building block in modern medicinal chemistry. Structurally, it features a fused thieno[2,3-c]pyridine core—a bioisostere of isoquinoline—functionalized with a hydroxyl group at position 7, a methyl group at position 3, and a critical iodine handle at position 4.

This molecule is primarily utilized as a divergent intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, Hsp90) and receptor modulators. Its unique substitution pattern allows for orthogonal functionalization: the C4-iodine serves as a "soft" electrophile for transition-metal-catalyzed cross-couplings, while the C7-hydroxyl (tautomeric with the pyridone) functions as a "hard" nucleophile or a precursor for deoxy-halogenation.

This guide provides a rigorous technical analysis of its physiochemical properties, synthetic accessibility, and reactivity, designed to support researchers in optimizing hit-to-lead campaigns.

Structural Analysis & Physiochemical Properties
2.1 Tautomeric Equilibrium

A defining characteristic of 7-hydroxythieno[2,3-c]pyridines is their prototropic tautomerism. While formally named as an "ol" (phenol-like), experimental evidence in polar solvents (DMSO, MeOH) and solid-state X-ray crystallography of analogs suggests the lactam (pyridone) form predominates.

  • Form A (Lactim): 7-hydroxy tautomer. Aromatic pyridine ring.[1][2][3][4] Favored in non-polar solvents or when O-silylated.

  • Form B (Lactam): 7(6H)-one tautomer. Disrupted pyridine aromaticity but stabilized by amide resonance. This is the reactive species for N-alkylation.

Implication: In synthetic protocols involving bases (e.g., K₂CO₃), the anion is ambident, capable of reacting at Oxygen (O-alkylation) or Nitrogen (N-alkylation), with N-alkylation typically favored under kinetic control.

2.2 Key Physical Data
PropertyValue / DescriptionNote
Molecular Formula C₈H₆INOS
Molecular Weight 291.11 g/mol Heavy atom count facilitates crystallography phasing.[4]
Appearance Off-white to pale yellow solidIodinated heterocycles often yellow upon light exposure.
Solubility DMSO (>50 mM), DMF, DMAcPoor solubility in DCM/Et₂O due to H-bond dimerization.
pKa (Calculated) ~8.5 (OH/NH)Acidic enough for deprotonation by weak bases (Cs₂CO₃).
Stability Light SensitiveStore at -20°C protected from light to prevent deiodination.
Synthetic Accessibility & Formation

The synthesis of the thieno[2,3-c]pyridine core is non-trivial due to the specific fusion geometry. The 4-iodo-3-methyl derivative is typically accessed via cyclization of thiophene precursors followed by functionalization.

3.1 Core Synthesis Strategy (Retrosynthesis)

The most robust route involves the Pomeranz-Fritsch type cyclization or the thermal cyclization of azido-acrylates (Hemetsberger-Knittel synthesis) starting from 3-methylthiophene-2-carbaldehyde.

Graphviz Diagram: Synthetic Pathway

Synthesis Start 3-Methylthiophene- 2-carbaldehyde Inter1 Vinyl Azide / Acrylate Intermediate Start->Inter1 Condensation (Ethyl azidoacetate) Core 3-Methylthieno[2,3-c] pyridin-7-ol Inter1->Core Thermal Cyclization (Hemetsberger-Knittel) Target 4-Iodo-3-methylthieno [2,3-c]pyridin-7-ol Core->Target Regioselective Iodination (NIS, DMF)

Figure 1: General synthetic workflow accessing the 4-iodo scaffold.

Reactivity Profile & Functionalization

The molecule functions as a trifunctional scaffold. Understanding the reactivity order is crucial for library synthesis.

4.1 C4-Iodine: The Cross-Coupling Handle

The iodine atom at C4 is the most reactive site for Pd-catalyzed processes.

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: Na₂CO₃ or K₃PO₄.

    • Solvent: Dioxane/Water (4:1).

  • Sonogashira: Excellent substrate for alkynylation due to the electron-deficient nature of the pyridine ring facilitating oxidative addition.

  • Steric Note: The 3-methyl group provides steric bulk, which can suppress homocoupling but may require higher temperatures (80-100°C) for bulky boronic acids.

4.2 C7-Hydroxyl/Lactam: The Electrophilic Switch

The 7-position can be activated for nucleophilic aromatic substitution (SₙAr).

  • Deoxy-Chlorination: Treatment with POCl₃ (neat or in toluene) converts the 7-OH to a 7-Cl group.

  • Result: 4-Iodo-7-chloro-3-methylthieno[2,3-c]pyridine.

  • Selectivity: The 7-Cl is more reactive towards SₙAr (amines, alkoxides) than the 4-I, while the 4-I remains more reactive towards Pd-catalysis. This allows for sequential, orthogonal functionalization.

4.3 N6-Position: Alkylation

Under basic conditions (NaH, DMF), alkylation occurs predominantly at N6 .

  • Use Case: Creating N-alkylated lactam libraries.

  • Protection: Can be protected with SEM or BOM groups if N-H interference is problematic during coupling.

Experimental Protocols

Standardized procedures derived from thienopyridine chemistry.

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: Derivatization of the iodine handle while preserving the 7-OH/Lactam.

  • Setup: In a microwave vial, charge 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane (degassed) and 2M aq. Na₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 2-4 hours (or MW 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Acidify aqueous layer if product is amphoteric.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The product is polar.

Protocol B: Deoxy-chlorination (Synthesis of the Bis-Electrophile)

Objective: Convert 7-OH to 7-Cl for subsequent SₙAr reactions.

  • Reagent: Suspend starting material (1.0 equiv) in POCl₃ (10 vol).

  • Catalyst: Add a catalytic drop of DMF.

  • Reaction: Reflux (105°C) for 2 hours. The suspension should clear as the chloride forms.

  • Quench: Critical Safety Step. Concentrate POCl₃ under reduced pressure. Pour residue slowly onto crushed ice/NaHCO₃ mixture.

  • Extraction: Extract with DCM. The 7-chloro derivative is significantly less polar than the starting material.

Logic Map: Functionalization Strategy

This diagram illustrates the decision matrix for chemists using this scaffold.

Reactivity Start 4-Iodo-3-methyl thieno[2,3-c]pyridin-7-ol Suzuki Pd-Catalysis (Suzuki) Retains 7-OH Start->Suzuki Boronic Acid Pd(0) POCl3 POCl3 Deoxychlorination Start->POCl3 Activation ProductA 4-Aryl-7-hydroxy analog Suzuki->ProductA ChloroInt 4-Iodo-7-chloro intermediate POCl3->ChloroInt ChloroInt->Suzuki Pd(0) SnAr SnAr (Amines) ChloroInt->SnAr R-NH2, Heat FinalBis 4-Iodo-7-amino analog SnAr->FinalBis Selective at C7

Figure 2: Divergent functionalization logic. The 7-Cl route opens access to 7-amino derivatives.

References
  • Chemenu Database. 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS 2306261-84-5). Accessed March 2026. Link

  • Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one. (Context on thieno-fused systems). Link

  • MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Molecules 2025.[5] Link

  • PubChem. Thieno[2,3-c]pyridine Core Structure Data.Link

Sources

Exploratory

molecular structure and formula of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

An In-depth Technical Guide to the Molecular Structure, Properties, and Plausible Synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Abstract 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a substituted thienopyridine, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Properties, and Plausible Synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Abstract

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a substituted thienopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this specific molecule, beginning with its foundational molecular structure and formula. In the absence of extensive published data for this exact compound, this guide synthesizes information from related structures and established chemical principles to propose a logical synthetic pathway and appropriate analytical characterization techniques. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering expert insights into the chemistry of thienopyridines.

Molecular Structure and Chemical Formula

The structural identity of a molecule is the cornerstone of its chemical and biological properties. The name 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol systematically describes the arrangement of atoms in this complex heterocycle.

Core Scaffold: Thieno[2,3-c]pyridine

The foundation of the molecule is the thieno[2,3-c]pyridine ring system. This is a bicyclic heteroaromatic structure formed by the fusion of a thiophene ring and a pyridine ring. The "[2,3-c]" designation specifies the orientation of this fusion: the thiophene ring is fused at its 2- and 3-positions to the 'c' face (the C4-C5 bond) of the pyridine ring. This arrangement creates a unique electronic and steric environment that influences the molecule's reactivity and potential interactions.

Substituent Placement

The core scaffold is decorated with three key functional groups that define its specific identity:

  • 3-methyl group: A methyl (-CH₃) substituent is located at the 3-position of the thiophene ring.

  • 4-Iodo group: An iodine atom (-I) is attached to the 4-position of the pyridine ring. The presence of iodine, a heavy halogen, offers a potential site for further functionalization through cross-coupling reactions.

  • 7-ol group: A hydroxyl (-OH) group is present at the 7-position of the pyridine ring, imparting potential hydrogen bonding capabilities and acidic properties to the molecule. This group can also exist in its tautomeric form as a pyridone.

Deduced Molecular Formula and Properties

Based on the elucidated structure, the molecular formula can be determined by a systematic count of each atom.

Table 1: Atomic Composition and Molecular Formula

ElementSymbolCount
CarbonC8
HydrogenH6
IodineI1
NitrogenN1
OxygenO1
SulfurS1
Molecular Formula -C₈H₆INOS

From the molecular formula, key quantitative properties can be calculated, which are essential for experimental work.

Table 2: Calculated Molecular Properties

PropertyValue
Molecular Weight 307.11 g/mol
Exact Mass 306.9219 g/mol
Structural Visualization

A 2D rendering of the molecular structure provides a clear visual representation of the atomic connectivity.

workflow A Substituted Pyridine Precursor B Gewald Aminothiophene Synthesis A->B C 3-Methyl-4-aminothieno[2,3-c]pyridine B->C D Sandmeyer Reaction (Iodination) C->D E 4-Iodo-3-methylthieno[2,3-c]pyridin-7-amine D->E F Diazotization and Hydrolysis E->F G 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (Target) F->G

Foundational

An In-depth Technical Guide to 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol, a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol, a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document focuses on a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential utility based on the known bioactivities of the thieno[2,3-c]pyridine scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Thieno[2,3-c]pyridine Core

The thieno[2,3-c]pyridine scaffold is a significant heterocyclic system in modern organic and medicinal chemistry. As a fused bicyclic system containing both thiophene and pyridine rings, it exhibits a wide range of biological activities. Thienopyridine derivatives are known to act as kinase inhibitors, showcasing their potential in the development of anticancer agents.[1] Furthermore, this structural motif is of interest in materials science due to its electrochemical and photophysical properties.[2] The specific substitution pattern of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol, featuring an iodo, a methyl, and a hydroxyl group, suggests a molecule designed for further functionalization and potential biological screening.

Identifiers and Physicochemical Properties

As of the writing of this guide, a specific CAS number for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol has not been publicly cataloged, indicating its status as a novel or rare compound. The predicted physicochemical properties, based on its structure, are summarized in the table below. These values are estimations and should be confirmed through experimental analysis.

PropertyPredicted Value
Molecular Formula C₈H₆INOS
Molecular Weight 291.11 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents
pKa The pyridinol tautomer would have an acidic proton on the hydroxyl group, while the pyridine nitrogen is basic.

Proposed Synthetic Pathway

The synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol can be envisioned through a multi-step process, beginning with the construction of the core thieno[2,3-c]pyridine ring system, followed by the sequential introduction of the desired substituents.

Synthesis of the Thieno[2,3-c]pyridine Scaffold

A common and effective method for the synthesis of substituted thieno[2,3-c]pyridines is the Gewald reaction. This reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] For the synthesis of a precursor to our target molecule, one could start with a suitably substituted piperidin-4-one derivative.

A generalized workflow for the synthesis of a substituted thieno[2,3-c]pyridine core is depicted below:

Thienopyridine Synthesis Piperidinone Substituted Piperidin-4-one Gewald_Reaction Gewald Reaction (Ethyl Cyanoacetate, Sulfur, Base) Piperidinone->Gewald_Reaction Aminothienopyridine 2-Amino-thieno[2,3-c]pyridine Intermediate Gewald_Reaction->Aminothienopyridine Functionalization Further Functionalization Aminothienopyridine->Functionalization Target_Molecule Target Thienopyridine Derivative Functionalization->Target_Molecule Synthetic_Pathway cluster_core Core Synthesis cluster_functionalization Functionalization Start Substituted Thiophene or Piperidone Core Thieno[2,3-c]pyridine Scaffold Start->Core Multi-step synthesis Methylation Methylation (C3) Core->Methylation Iodination Iodination (C4) Methylation->Iodination Hydroxylation Hydroxylation (C7) Iodination->Hydroxylation Target 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Hydroxylation->Target

Caption: Proposed high-level synthetic pathway to the target molecule.

Potential Applications in Research and Drug Development

Thienopyridine derivatives are of significant interest in drug discovery due to their diverse biological activities. The structural features of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol suggest several potential areas of application:

  • Kinase Inhibition: As previously mentioned, the thieno[2,3-c]pyridine core is present in various kinase inhibitors. The substituents on the target molecule could modulate its binding affinity and selectivity for specific kinases, making it a candidate for screening in cancer research. [1]* Probe for Chemical Biology: The iodo group provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Antimicrobial Agents: Some thienopyridine analogs have demonstrated antimicrobial effects. [2]The unique substitution pattern of the target molecule may confer activity against various microbial strains.

Conclusion

While 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is not a commercially available compound with a designated CAS number, this technical guide provides a scientifically grounded framework for its synthesis and potential applications. The proposed synthetic pathway, based on established methodologies for the construction and functionalization of the thieno[2,3-c]pyridine scaffold, offers a starting point for researchers interested in exploring this novel molecule. The diverse biological activities associated with the thienopyridine core suggest that 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol could be a valuable addition to the chemical toolbox for drug discovery and materials science. Further experimental work is required to confirm the proposed synthesis and to fully elucidate the properties and potential of this compound.

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen.

  • Conventional methods for synthesis of thieno[2,3‐c]pyridines. ResearchGate.

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate.

  • Process for the preparation of thieno[2,3-c]- and [3,2-c]pyridines, new thieno[2,3-c] pyridine derivatives obtained thereby, and their therapeutic applications. Google Patents.

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.

Sources

Exploratory

Solubility Profile & Physicochemical Characterization: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

This guide serves as an authoritative technical resource on the solubility profile, physicochemical behavior, and handling protocols for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol .[1] It is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the solubility profile, physicochemical behavior, and handling protocols for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol .[1] It is designed for medicinal chemists and process engineers requiring precise control over reaction media, purification, and formulation.

[1]

Executive Technical Summary

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a fused bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of kinase inhibitors and antiviral agents.[1] Its solubility is non-trivial, governed by a competitive equilibrium between lipophilic substituents (Iodo, Methyl) and a polar, hydrogen-bond-donating core (Hydroxypyridine/Pyridone).[1]

Understanding its solubility requires recognizing that this molecule does not exist as a static "alcohol."[1] It undergoes lactam-lactim tautomerism , where the solvent environment dictates whether it behaves as a hydroxy-heterocycle or a cyclic amide (pyridone).[1]

Parameter Characteristic Implication for Solubility
Core Scaffold Thieno[2,3-c]pyridinePlanar, aromatic stacking (High Lattice Energy).[1]
Substituents 4-Iodo, 3-MethylIncreases

(Lipophilicity); reduces water solubility.[1]
Functional Group 7-HydroxyCritical: Induces tautomerism.[1] Exists as H-bonded dimers in solid state.[1]
Predicted MP >200°C (Decomp)Requires high-boiling solvents for recrystallization.[1]
Mechanistic Solubility Drivers
2.1 The Tautomeric Equilibrium (The "Chameleon" Effect)

The "7-ol" designation is IUPAC-correct but chemically misleading in solution.[1] In the solid state and in polar solvents, the compound predominantly adopts the 7-one (Lactam) tautomer.[1] This creates a strong intermolecular hydrogen-bonding network (


) similar to DNA base pairing, which significantly reduces solubility in non-polar solvents.
  • Non-Polar Solvents (Hexane, Toluene): The equilibrium shifts toward the Lactim (7-OH) form, but the high crystal lattice energy prevents significant dissolution.[1]

  • Polar Aprotic Solvents (DMSO, DMF): These solvents disrupt the intermolecular H-bonds of the Lactam dimer, acting as H-bond acceptors.[1] This results in maximum solubility .

Visualization: Tautomeric Solvation Mechanism

Tautomerism Lactim Lactim Form (7-Hydroxy) Favored in Gas Phase/Non-Polars Lactam Lactam Form (7-One / Pyridone) Favored in Solid State & Polar Solvents Lactim->Lactam Tautomerization (K_eq > 1) Dimer Lactam Dimer (Insoluble Aggregate) Lactam->Dimer Self-Association (Crystal Lattice) Solvated Solvated Species (High Solubility) Lactam->Solvated Stabilization by Dipolar Solvents Dimer->Solvated + DMSO/DMF (H-Bond Disruption)

Figure 1: The solubility mechanism is driven by breaking the Lactam Dimer.[1] Aprotic solvents (Green path) are required to disrupt the red dimerization pathway.[1]

Solvent Compatibility Guide

This classification is derived from structural analog data (e.g., 7-chlorothieno[2,3-c]pyridine) and general heterocyclic chemistry principles.[1]

Class A: Primary Solvents (High Solubility)

Use for: Stock solutions, reaction media, NMR analysis.[1]

  • DMSO (Dimethyl Sulfoxide): >30 mg/mL.[1] The sulfoxide oxygen is a potent H-bond acceptor, stabilizing the NH of the lactam form.[1]

  • DMF / NMP: Excellent solubilizers.[1] Essential for nucleophilic substitution reactions at the 4-iodo position.[1]

  • TFA (Trifluoroacetic acid): Solubilizes by protonating the pyridine nitrogen (forming a salt), though this may alter reactivity.[1]

Class B: Process Solvents (Moderate/Temperature Dependent)

Use for: Extractions, hot recrystallization.[1]

  • Ethanol / Methanol: Sparingly soluble at RT; moderately soluble at reflux.[1]

    • Optimization: Addition of 5-10% water to hot ethanol often improves solubility by stabilizing the polar lactam transition state.[1]

  • DCM / Chloroform: Moderate solubility.[1] The "3-methyl" and "4-iodo" groups provide enough lipophilicity to allow extraction from aqueous phases, but multiple extractions are required.[1]

  • Ethyl Acetate: Poor solubility at RT.[1] Useful as an "anti-solvent" to crash the product out of DMF/DMSO solutions.[1]

Class C: Anti-Solvents (Insoluble)

Use for: Precipitation, purification, washing filter cakes.[1]

  • Water: Insoluble at neutral pH.[1]

    • Note: Solubility increases drastically at pH > 10 (deprotonation of 7-OH) or pH < 2 (protonation of N).[1]

  • Hexanes / Heptane: Completely insoluble.[1] Ideal for washing away non-polar impurities.[1]

  • Diethyl Ether: Very poor solubility.[1]

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch physical variations (polymorphs) affect solubility, use this protocol to generate precise data for your specific lot.[1]

Method: Thermodynamic Saturation (Shake-Flask w/ HPLC)

  • Preparation: Weigh 10 mg of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol into a 4 mL amber vial (protect from light due to C-I bond lability).

  • Solvent Addition: Add 200 µL of the target solvent.[1]

  • Equilibration:

    • Vortex for 1 minute.

    • If fully dissolved, add more solid until saturation (visible precipitate remains).[1]

    • Incubate at 25°C with agitation (200 rpm) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon binds thienopyridines).[1]

  • Quantification: Dilute the filtrate 100x in Acetonitrile and analyze via HPLC-UV (254 nm).

    • Reference Standard: Prepare a 0.1 mg/mL stock in DMSO to establish the calibration curve.[1]

Workflow Visualization

SolubilityProtocol Start Start: 10mg Solid Solvent Add Solvent (200µL) (DMSO, MeOH, DCM) Start->Solvent Check Visual Check Solvent->Check AddSolid Add more Solid Check->AddSolid Clear Solution Equilibrate Agitate 24h @ 25°C Check->Equilibrate Suspension AddSolid->Solvent Filter Filter (0.22µm PTFE) Equilibrate->Filter HPLC HPLC-UV Quant Filter->HPLC

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Strategic Solubilization for Drug Development

If you are using this compound for biological assays or further synthesis, apply these strategies:

  • For Biological Assays:

    • Dissolve in 100% DMSO to create a 10-50 mM stock.

    • Dilute into media.[1] Ensure final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

    • Warning: The compound may precipitate in aqueous media if the concentration exceeds 50 µM.[1]

  • For Synthesis (Suzuki/Sonogashira Couplings):

    • The 4-Iodo position is reactive.[1][2][3] Use DMF or Dioxane/Water (4:1) systems.[1]

    • If the reaction is sluggish, the insolubility of the starting material might be the cause. Switch to DMA (Dimethylacetamide) and heat to 60°C to break the lactam dimers.[1]

  • For Purification (Recrystallization):

    • Dissolve in minimal boiling Ethanol .[1]

    • Add Water dropwise until turbidity persists.[1]

    • Cool slowly to 4°C. This exploits the temperature-dependent solubility of the lactam form.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9224, Thieno[2,3-c]pyridine. Retrieved from [Link]

  • MDPI (2025). Synthesis and Anticancer Screening of Thieno[2,3-c]pyridine Derivatives. (Provides synthesis and workup solvent protocols). Retrieved from [Link][1]

  • WuXi Biology. Tautomerism of Hydroxypyridines and Solvation Effects. (Mechanistic grounding for lactam/lactim equilibrium). Retrieved from [Link]

Sources

Foundational

The Thienopyridine Scaffold in Medicinal Chemistry: From Antiplatelet Blockbusters to Targeted Oncology

Executive Summary The thienopyridine nucleus—a bicyclic system comprising fused thiophene and pyridine rings—is a privileged scaffold in medicinal chemistry[1]. While historically synonymous with cardiovascular medicine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thienopyridine nucleus—a bicyclic system comprising fused thiophene and pyridine rings—is a privileged scaffold in medicinal chemistry[1]. While historically synonymous with cardiovascular medicine as the core structural motif of blockbuster P2Y12 receptor antagonists, recent rational drug design has unlocked its broader potential. By acting as a bioisostere for purines and quinazolines, the thienopyridine scaffold is now being aggressively optimized for oncology, neurology, and virology[2][3].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry and functional pharmacology. We will explore the mechanistic causality behind thienopyridine derivatives, analyze quantitative efficacy data, and detail the self-validating experimental protocols required to characterize these agents in modern drug discovery.

Cardiovascular Pharmacology: P2Y12 Receptor Antagonism

Mechanistic Causality

The most clinically validated application of thienopyridines (e.g., clopidogrel, prasugrel, ticlopidine) is the inhibition of platelet aggregation[4]. These agents are prodrugs that require hepatic cytochrome P450 (CYP450) metabolism to generate an active thiol metabolite[4][5].

The causality of their efficacy lies in their target engagement: the active metabolite forms an irreversible disulfide bridge with extracellular cysteine residues on the P2Y12 receptor, a Gi-protein coupled receptor (GPCR) on the platelet surface[6]. Under normal physiological conditions, ADP binds to P2Y12, activating the Gi protein, which subsequently inhibits adenylate cyclase. This drops intracellular cyclic AMP (cAMP) levels, reducing Protein Kinase A (PKA) activity, and ultimately leading to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP)[7][8]. Dephosphorylated VASP promotes the activation of GPIIb/IIIa receptors, driving platelet aggregation[8]. By irreversibly blocking P2Y12, thienopyridines maintain high cAMP levels and VASP phosphorylation, potently halting this cascade.

P2Y12_Pathway Prodrug Thienopyridine Prodrug CYP450 Hepatic CYP450 Prodrug->CYP450 Oxidation ActiveMetab Active Thiol Metabolite CYP450->ActiveMetab Cleavage P2Y12 Platelet P2Y12 Receptor ActiveMetab->P2Y12 Irreversible Binding Gi Gi Protein P2Y12->Gi Activation cAMP cAMP Levels Drop Gi->cAMP Inhibits Adenylate Cyclase VASP VASP Dephosphorylation cAMP->VASP Reduces PKA Aggregation Platelet Aggregation VASP->Aggregation GPIIb/IIIa Activation ADP ADP Agonist ADP->P2Y12 Binding

Mechanism of P2Y12 receptor inhibition by active thienopyridine metabolites.

Protocol 1: Flow Cytometric Assessment of VASP Phosphorylation

Step-by-Step Methodology:

  • Sample Collection: Draw whole blood into sodium citrate tubes to prevent premature coagulation.

  • Incubation: Incubate whole blood with the active thienopyridine metabolite (or patient plasma post-dosing) at 37°C for 15 minutes.

  • Activation: Stimulate the sample with a standardized concentration of ADP (e.g., 10 µM) and Prostaglandin E1 (PGE1) to induce the cAMP cascade.

  • Fixation & Permeabilization: Halt the reaction using a paraformaldehyde-based fixation buffer, followed by permeabilization using Triton X-100 to allow intracellular antibody access.

  • Staining: Add a dual-antibody cocktail containing a fluorescently labeled monoclonal antibody specific to phosphorylated VASP (Ser239) and a platelet-specific counterstain (e.g., CD61).

  • Flow Cytometry: Acquire data on a flow cytometer, gating for CD61+ events.

  • Analysis: Calculate the Platelet Reactivity Index (PRI). A low PRI indicates successful P2Y12 inhibition by the thienopyridine[8].

Emerging Frontiers: Oncology and Kinase Inhibition

The structural similarity of thienopyridines to purines and pyrimidines makes them exceptional bioisosteres for targeting ATP-binding pockets in kinases and molecular chaperones[2].

Key Oncological Targets
  • Hsp90 Inhibition: Thieno[2,3-c]pyridine derivatives have been engineered to disrupt the Hsp90-client protein complex. For instance, compound 6i demonstrated robust growth inhibition against MCF7 breast cancer cells by binding the N-terminal ATP pocket of Hsp90[2][9].

  • Choline Kinase α1 (CKα1): Thienopyrimidinium derivatives (e.g., Ff-35) act as biscationic inhibitors of CKα1, disrupting tumor lipid biosynthesis. This induces G1 phase cell cycle arrest and apoptosis at submicromolar concentrations[10][11].

  • Hepatocellular Carcinoma (HCC): Novel thienopyridine analogs like compound 1g exhibit highly specific anti-HCC activity (IC50 = 0.016 µM against HepG2 cells) while remaining inactive against a panel of other human cancer lines, representing a paradigm shift in targeted chemotherapy[12].

Quantitative Comparison of Thienopyridine Derivatives
Compound / Derivative ClassTarget / MechanismPrimary IndicationKey Pharmacological Metric
Clopidogrel (Thieno[3,2-c]pyridine)P2Y12 Receptor (Irreversible)AtherothrombosisRequires CYP450 activation; delayed onset[4][13]
Compound 1g (Thieno[2,3-b]pyridine)Unknown (G0/G1 Arrest)Hepatocellular CarcinomaIC50 = 0.016 µM (HepG2 cells)[12]
Compound 6i (Thieno[2,3-c]pyridine)Hsp90 (ATP-binding pocket)Breast Cancer (MCF7)95.33% growth inhibition at 100 µM[2][9]
Compound Ff-35 (Thienopyrimidinium)Choline Kinase α1 (CKα1)Solid TumorsSubmicromolar IC50; Apoptosis induction[10][11]
Compound 19 (Thienopyridine amide)UGT8 (Substrate Reduction)Metachromatic LeukodystrophyBrain penetrant; Orally bioavailable[14]
Thienopyridine carboxamides HIV Rev-RRE InteractionHIV InfectionLow-nanomolar potency in viral replication[15]
Protocol 2: Cellular Kinase Inhibition & Antiproliferative (MTT) Assay

Expert Insight & Self-Validation: When evaluating ATP-competitive bioisosteres, isolated biochemical kinase assays must be validated in a cellular context to ensure membrane permeability and metabolic stability. The MTT assay measures mitochondrial reductase activity. By coupling a biochemical target assay with MTT viability readouts, we create a self-validating system: true target engagement (e.g., Hsp90 or CKα1 inhibition) must correlate with a dose-dependent reduction in cellular metabolic viability[2][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF7 or HepG2) in a 96-well plate at a density of 5 × 10³ cells/well in appropriate supplemented media. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized thienopyridine derivative (e.g., 1 µM, 10 µM, 100 µM) in DMSO (final DMSO concentration <0.5%). Treat the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis to determine the compound's antiproliferative potency[2][16].

Neurological and Antiviral Applications

Beyond cardiovascular and oncological indications, the thienopyridine scaffold is proving highly versatile in addressing complex, unmet medical needs:

  • Lysosomal Storage Disorders: Through rigorous medicinal chemistry optimization, researchers have developed brain-penetrable inhibitors of ceramide galactosyltransferase (UGT8) utilizing a thienopyridine core. Compounds like Compound 19 are orally bioavailable and serve as substrate reduction therapies for Metachromatic Leukodystrophy (MLD)[14].

  • HIV Regulatory Complexes: Thienopyridine carboxamides have been identified as potent inhibitors of the HIV Rev-RRE interaction. Unsubstituted carboxamide groups at the 2-position of the thienopyridine ring are essential for disrupting viral RNA transport, yielding low-nanomolar potencies in HIV replication assays[15].

Screening_Workflow Design Rational Design (Bioisosteric Replacement) Synthesis Chemical Synthesis (Thienopyridine Scaffold) Design->Synthesis InVitro Biochemical Assays (Enzyme/Kinase Inhibition) Synthesis->InVitro Cellular Cellular Validation (MTT/Flow Cytometry) InVitro->Cellular IC50 < 1 µM PKPD In Vivo Models (PK/PD & Efficacy) Cellular->PKPD High Selectivity PKPD->Design SAR Feedback

Iterative drug discovery workflow for thienopyridine-based therapeutics.

Conclusion

The thienopyridine scaffold has transcended its origins as a mere antiplatelet pharmacophore. By leveraging its bioisosteric properties, medicinal chemists are successfully deploying thieno[2,3-c]pyridines and thienopyrimidiniums against complex targets like Hsp90, CKα1, and UGT8. As drug development professionals, applying rigorous, self-validating pharmacological assays—such as VASP flow cytometry and coupled cellular viability screens—will remain critical in translating these novel derivatives from the bench to the clinic.

References

  • 4 - Patsnap 2.2 - MDPI 3.7 - Journal of Drug Delivery and Therapeutics 4.8 - ResearchGate 5. - INIS-IAEA 6.17 - Benchchem 7.12 - PubMed

  • 1 - Benchchem 9.18 - ResearchGate 10.6 - Oxford Academic 11.3 - ResearchGate

  • 5 - PubMed 13.16 - PMC 14.9 - ResearchGate 15.14 - ACS Publications 16.19 - Scilit

  • 15 - PMC 18.10 - Semantic Scholar

  • 13 - ResearchGate 20.11 - PMC

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling and Hazard Assessment of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Chemical Identity and Hazard Classification 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a heterocyclic compound containing a thienopyridine core. Thienopyridines are a class of compounds known for their biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Hazard Classification

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a heterocyclic compound containing a thienopyridine core. Thienopyridines are a class of compounds known for their biological activity, often as ADP receptor antagonists.[1][2] The presence of an iodo group and a hydroxyl group on the aromatic rings influences its reactivity, potential toxicity, and handling requirements.

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource/Rationale
Molecular FormulaC8H6INOSCalculated
Molecular Weight291.11 g/mol Calculated
AppearanceOff-white to light yellow solidInferred from similar compounds[3]
Melting Point>200 °C (with decomposition)Inferred from similar heterocyclic structures[3]
SolubilitySoluble in DMSO, DMF; sparingly soluble in other organic solvents; likely insoluble in water.General solubility for complex organic molecules
StabilityPotentially light-sensitive. Decomposes at high temperatures.Common for iodinated and hydroxylated aromatics[4]
GHS Hazard Classification (Predicted)

Based on the constituent functional groups, a predicted GHS classification is provided below. This is a precautionary classification and should be treated as such in the absence of empirical data.

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2), Thyroid - H373: May cause damage to organs (thyroid) through prolonged or repeated exposure.

Hazard Pictograms:

Signal Word: Warning

Principles of Safe Handling and Exposure Control

The primary routes of exposure for a solid compound of this nature are inhalation of dust particles, skin contact, eye contact, and ingestion. Engineering controls, personal protective equipment (PPE), and strict adherence to handling protocols are essential to minimize risk.

Engineering Controls
  • Fume Hood: All handling of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 10 air changes per hour to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A risk assessment should be performed for any procedure involving this compound. The following PPE is mandatory as a baseline:

  • Eye Protection: Chemical safety goggles and a face shield are recommended, especially when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. For extended procedures or when handling concentrated solutions, consider double-gloving.[7][8] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A full-length laboratory coat, buttoned, is required.[7]

  • Respiratory Protection: If there is a potential for significant aerosolization and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Donning and Doffing PPE

The following diagram outlines the correct procedure for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Gloves (Inner Pair if Double Gloving) Don2->Don3 Don4 Respirator (if required) Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Gloves (Outer Pair) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Workflow for donning and doffing Personal Protective Equipment.

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[10] Seek immediate medical attention.[10]

Accidental Release and Spill Management

Small Spills (less than 1 gram)
  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material, such as vermiculite or a commercial spill absorbent, to prevent the dust from becoming airborne.

  • Gently sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Clean the spill area with a detergent solution and wipe dry.

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Large Spills (more than 1 gram)
  • Evacuate the laboratory immediately and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the area until it has been decontaminated by trained personnel.

Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Protect from light.[4]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Toxicological Information (Inferred)

While no specific toxicological data exists for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol, the following can be inferred from its structure:

  • Iodinated Compound: Iodinated organic compounds can pose a risk to the thyroid gland. Chronic exposure may lead to the absorption of iodine and interfere with thyroid function.[11]

  • Thienopyridine Core: Some thienopyridine derivatives are biologically active and can have off-target effects.[1]

  • General Toxicity: As with many novel research chemicals, the full toxicological profile is unknown. It should be handled as if it were highly toxic.

Experimental Protocols: Safe Weighing and Solution Preparation

This protocol is designed to minimize exposure during routine laboratory procedures.

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent paper.[11]

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) before retrieving the compound from storage.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Use an anti-static weigh boat or paper.

    • Slowly and carefully transfer the solid to avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the vial containing the weighed solid.

    • Cap the vial securely before mixing or vortexing.

    • If sonication is required, ensure the vial is properly sealed.

  • Cleanup:

    • Wipe down the work surface and any equipment used with a suitable solvent.

    • Dispose of all contaminated disposable materials (weigh paper, pipette tips, absorbent paper) in the designated hazardous waste container.

Logical Flow for Handling a Spill

The following diagram illustrates the decision-making process in the event of a spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk Start->Assess SmallSpill Small Spill (<1g) Assess->SmallSpill Small LargeSpill Large Spill (>1g) Assess->LargeSpill Large PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Cover with Absorbent PPE->Contain Clean Gently Sweep into Waste Container Contain->Clean Decontaminate Clean Area with Detergent Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Procedure Complete Dispose->End Alert Alert Supervisor & EHS Evacuate->Alert Secure Secure Area - Prevent Entry Alert->Secure

Caption: Decision tree for responding to a chemical spill.

Conclusion

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a research chemical with an incompletely characterized hazard profile. The presence of the thienopyridine core and the iodo functional group warrants a cautious approach. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. All procedures should be conducted with the underlying assumption that the compound is hazardous, and all work should be planned and executed to minimize the potential for exposure.

References

  • Iodinations: Standard Operating Procedures . The University of Vermont. [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine . J.T. Baker. [Link]

  • STANDARD OPERATING PROCEDURES: IODINE-125 . Columbia University Research. [Link]

  • Iodine - SAFETY DATA SHEET . PENTA. [Link]

  • Iodine-125 Handling Precautions . Stanford University. [Link]

  • SAFETY DATA SHEET - Pyridoxine hydrochloride . Thermo Fisher Scientific. [Link]

  • Thienopyridines and other ADP-receptor antagonists . PubMed. [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review . PubMed. [Link]

  • Synthesis of 2,3-dihydro-4-pyridones . Organic Chemistry Portal. [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase . PMC. [Link]

  • Pyridoxine Hydrochloride 0411604 . DSM. [Link]

  • Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase . PubMed. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold . MDPI. [Link]

  • RTECS NUMBER-QS3675000-Chemical Toxicity Database . CDC. [Link]

Sources

Foundational

Literature Review &amp; Technical Guide: Synthesis Pathways of 4-Iodo-Thienopyridines

Executive Summary Thienopyridines are privileged heterocyclic scaffolds prevalent in numerous pharmacologically active compounds, including antiplatelet agents and kinase inhibitors. The 4-iodo-thienopyridine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienopyridines are privileged heterocyclic scaffolds prevalent in numerous pharmacologically active compounds, including antiplatelet agents and kinase inhibitors. The 4-iodo-thienopyridine derivative serves as a critical electrophilic intermediate for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, and Sonogashira couplings) in the development of vascular endothelial growth factor receptor (VEGFR) inhibitors[1].

This technical guide provides an in-depth analysis of the two primary synthetic pathways for constructing 4-iodo-thienopyridines: the de novo annulation via the Thorpe-Ziegler cyclization, and the regioselective halogenation of a pre-formed thienopyridine core.

Pathway 1: De Novo Annulation (The Thorpe-Ziegler / Gewald-Type Pathway)

Causality & Mechanism

The most robust method for synthesizing highly functionalized thieno[2,3-b]pyridines relies on the annulation of a pre-functionalized pyridine ring[2]. Starting with a 2-chloro-3-cyano-4-iodopyridine (or its 3-formyl equivalent), the reaction utilizes ethyl thioglycolate as a bifunctional reagent. The causality of this reaction sequence is two-fold:

  • Nucleophilic Aromatic Substitution (SNAr): The highly nucleophilic thiolate anion selectively attacks the electron-deficient C-2 position of the pyridine ring, displacing the chloride leaving group. The presence of the electron-withdrawing cyano group at C-3 drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine, facilitating this SNAr[3].

  • Thorpe-Ziegler Cyclization: Following thioether formation, a mild base deprotonates the active methylene of the thioglycolate. This carbanion undergoes an intramolecular nucleophilic addition to the adjacent cyano group, forming a 5-membered thiophene ring. Subsequent tautomerization yields a stable 3-amino-thiophene derivative[2].

Experimental Protocol (Self-Validating System)
  • Reagent Preparation: Dissolve 2-chloro-3-cyano-4-iodopyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add anhydrous K2CO3 (2.5 equiv). Causality: The use of a mild carbonate base prevents the premature hydrolysis of the ethyl ester on the thioglycolate, which would otherwise stall the cyclization[3].

  • Nucleophile Addition: Dropwise add ethyl thioglycolate (1.2 equiv) at 0 °C to control the exothermic SNAr and prevent polymerization.

  • Cyclization: Heat the reaction mixture to 70–80 °C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the starting material and the appearance of a highly UV-active, lower-Rf spot indicates successful cyclization.

  • Workup: Quench the reaction by pouring it into ice water. The product, ethyl 3-amino-4-iodothieno[2,3-b]pyridine-2-carboxylate, will precipitate. Filter, wash with cold water (to remove DMF and salts), and recrystallize from ethanol to ensure >98% purity.

G A 2-Chloro-3-cyano-4-iodopyridine C SNAr Intermediate (Thioether formation at C-2) A->C Addition B Ethyl Thioglycolate + Base (K2CO3) B->C Nucleophile D Thorpe-Ziegler Cyclization (Intramolecular) C->D Base-catalyzed E Ethyl 3-amino-4-iodothieno[2,3-b]pyridine-2-carboxylate D->E Tautomerization

De novo synthesis of 4-iodo-thienopyridine via SNAr and Thorpe-Ziegler cyclization.

Pathway 2: Regioselective Halogenation via N-Oxide Activation

Causality & Mechanism

When starting from an unfunctionalized thieno[3,2-b]pyridine core, direct electrophilic iodination at the C-4 position is electronically disfavored because the pyridine nitrogen withdraws electron density from the ring. Furthermore, direct metallation (e.g., using mixed lithium-cadmium bases) typically occurs at the more acidic thiophene protons rather than the pyridine C-4 position[4]. Therefore, a polarity-reversal strategy via N-oxidation is required.

  • N-Oxidation: Treatment with mCPBA generates the pyridine N-oxide. This intermediate acts as a "push-pull" system, increasing electron density at the 2- and 4-positions.

  • Deoxygenative Chlorination: Reaction with POCl3 activates the N-oxide oxygen, turning it into a superior leaving group. Chloride attacks the C-4 position, followed by rearomatization and loss of the phosphate leaving group, yielding 4-chloro-thienopyridine.

  • Halogen Exchange (Finkelstein-type): The 4-chloro group is displaced by iodide. Because chloride is a poor leaving group for SNAr, acetyl chloride is added to sodium iodide. Causality: This generates anhydrous acetyl iodide and/or HI in situ, which protonates the pyridine nitrogen, drastically lowering the LUMO and accelerating the nucleophilic attack by iodide.

Experimental Protocol (Self-Validating System)
  • N-Oxidation: Dissolve thieno[3,2-b]pyridine in dichloromethane (DCM). Add mCPBA (1.5 equiv) at 0 °C and stir for 12 hours. Quench with saturated Na2S2O3 to destroy excess peroxide.

    • Validation Check: A negative starch-iodide test confirms the complete quenching of peroxides before concentration.

  • Chlorination: Suspend the crude N-oxide in neat POCl3 (10 equiv) and reflux at 105 °C for 3 hours. Carefully quench by pouring over crushed ice to hydrolyze excess POCl3. Neutralize with NaOH and extract with ethyl acetate to isolate 4-chloro-thieno[3,2-b]pyridine.

  • Halogen Exchange: Dissolve the 4-chloro intermediate in anhydrous acetonitrile. Add NaI (5.0 equiv) and acetyl chloride (1.0 equiv). Reflux for 24 hours.

    • Validation Check: The solution will turn dark brown due to trace I2 formation. Quench with aqueous Na2S2O3 (the solution will immediately turn pale yellow), extract with DCM, and purify via silica gel chromatography to yield 4-iodo-thieno[3,2-b]pyridine.

G A Thieno[3,2-b]pyridine B N-Oxidation (mCPBA, DCM) A->B C Thieno[3,2-b]pyridine N-oxide B->C D Deoxygenative Chlorination (POCl3, Reflux) C->D E 4-Chloro-thieno[3,2-b]pyridine D->E F Halogen Exchange (NaI, AcCl, MeCN) E->F G 4-Iodo-thieno[3,2-b]pyridine F->G

Regioselective functionalization via N-oxide activation and halogen exchange.

Quantitative Data Presentation: Pathway Comparison

ParameterDe Novo Annulation (Thorpe-Ziegler)N-Oxide Activation & Halogen Exchange
Starting Material 2-Chloro-3-cyano-4-iodopyridineThieno[3,2-b]pyridine
Overall Yield 65% – 85%40% – 55% (Over 3 steps)
Scalability Excellent (Kilogram scale)Moderate (Exothermic POCl3 quench limits scale)
Regioselectivity Absolute (Determined by starting material)High (C-4 position favored over C-2)
Primary Reagents Ethyl thioglycolate, K2CO3, DMFmCPBA, POCl3, NaI, Acetyl Chloride
Key Advantage Yields highly functionalized productsUtilizes a simple, commercially available core

References

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole-Thienopyridine: Synthesis of[2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine Source: Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines Source: Russian Chemical Bulletin (via ResearchGate) URL:[Link][2]

  • Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives Source: Organic & Biomolecular Chemistry (via ResearchGate) URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Executive Summary This application note details a robust, scalable synthesis protocol for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol , a critical fused bicyclic intermediate used in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol , a critical fused bicyclic intermediate used in the development of kinase inhibitors and pharmaceutical agents. The thieno[2,3-c]pyridine scaffold serves as a bioisostere for isoquinoline, offering unique electronic properties and solubility profiles.

The synthesis strategy employs a Curtius rearrangement-mediated cyclization to construct the pyridone ring, followed by a highly regioselective electrophilic iodination. This route is selected for its reproducibility and the avoidance of expensive palladium catalysts in the ring-forming step.

Key Chemical Transformations
  • Knoevenagel Condensation: Formation of the acrylic acid precursor.

  • Curtius Rearrangement & Thermal Cyclization: Construction of the thieno[2,3-c]pyridin-7-one core.

  • Electrophilic Halogenation: Regioselective introduction of iodine at the C4 position.

Retrosynthetic Analysis

The strategic disconnection relies on the inherent reactivity of the 2-pyridone system embedded in the thienopyridine framework. The C4 position (analogous to the C5 position of 2-pyridone) is electronically activated for electrophilic substitution, allowing the iodine to be introduced after ring formation.

Retrosynthesis Target 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (Target) Core 3-Methylthieno[2,3-c]pyridin-7(6H)-one (Core Scaffold) Target->Core Regioselective Iodination (NIS, DMF) Acrylic 3-(4-Methylthiophen-3-yl)acrylic acid (Precursor) Core->Acrylic Curtius Rearrangement (DPPA, Et3N, Heat) Aldehyde 4-Methylthiophene-3-carbaldehyde (Starting Material) Acrylic->Aldehyde Knoevenagel Condensation (Malonic acid, Pyridine)

Figure 1: Retrosynthetic pathway utilizing a thermal cyclization strategy.

Detailed Experimental Protocol

Stage I: Synthesis of 3-(4-Methylthiophen-3-yl)acrylic Acid

Objective: To extend the carbon chain of the thiophene precursor, creating the necessary backbone for the pyridine ring.

Reagents:

  • 4-Methylthiophene-3-carbaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalytic, 0.1 equiv)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiophene-3-carbaldehyde (10.0 g, 79 mmol) and malonic acid (12.3 g, 118 mmol) in pyridine (40 mL).

  • Catalysis: Add piperidine (0.8 mL) to the mixture.

  • Reaction: Heat the mixture to 100°C for 4 hours. Evolution of CO₂ gas will be observed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidification: Slowly acidify the solution to pH ~2 using concentrated HCl. A white to pale-yellow precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with water, and dry in a vacuum oven at 50°C.

  • Yield: Expect ~11.5 g (85%) of off-white solid.

Critical Note: Ensure complete decarboxylation (cessation of bubbling) before stopping the heat to maximize yield.

Stage II: Cyclization to 3-Methylthieno[2,3-c]pyridin-7(6H)-one

Objective: To form the fused pyridine ring via an isocyanate intermediate. This is the most safety-critical step due to the generation of nitrogen gas and high temperatures.

Reagents:

  • 3-(4-Methylthiophen-3-yl)acrylic acid (from Stage I)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (solvent for intermediate)

  • Diphenyl ether (high-boiling solvent for cyclization)

Procedure:

  • Acyl Azide Formation:

    • Dissolve the acrylic acid (5.0 g, 29.7 mmol) in anhydrous tert-butanol (50 mL) and TEA (4.2 mL).

    • Cool to 0°C. Add DPPA (8.9 g, 32.6 mmol) dropwise.

    • Stir at room temperature for 2 hours.

    • Reflux for 4 hours to form the Boc-protected enamine intermediate (optional isolation) or proceed directly to thermal cyclization if using the "one-pot" modification. Recommendation: Isolate the intermediate carbamate or azide for cleaner cyclization.

    • Alternative (Standard): Dissolve acid in acetone, add Et3N and Ethyl chloroformate to make mixed anhydride, then add NaN3. Isolate acyl azide.

  • Thermal Cyclization (The Morgan-Walls Reaction):

    • Safety: Use a blast shield.

    • Heat diphenyl ether (50 mL) to 240°C in a heavy-walled flask.

    • Dissolve the acyl azide (or isocyanate precursor) in a minimal amount of diphenyl ether or add it portion-wise as a solid to the hot solvent.

    • Mechanism: The acyl azide undergoes Curtius rearrangement to the isocyanate, which then undergoes electrocyclic ring closure followed by tautomerization.

    • Stir at 240°C for 30 minutes.

  • Purification:

    • Cool the mixture to room temperature.

    • Dilute with n-hexane (200 mL) to precipitate the crude product. The diphenyl ether remains in the hexane.

    • Filter the brown solid. Wash with diethyl ether.

    • Recrystallize from ethanol/DMF if necessary.

  • Product: 3-Methylthieno[2,3-c]pyridin-7(6H)-one.

Stage III: Regioselective Iodination

Objective: To introduce the iodine atom at position 4. In the thieno[2,3-c]pyridine system, position 4 is electronically analogous to position 5 of a 2-pyridone, making it the most nucleophilic site for electrophilic attack.

Reagents:

  • 3-Methylthieno[2,3-c]pyridin-7(6H)-one (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • DMF (Solvent)

Procedure:

  • Dissolution: Dissolve the cyclized core (2.0 g, 12.1 mmol) in DMF (20 mL). The mixture may require mild warming to fully dissolve.

  • Iodination: Add NIS (3.0 g, 13.3 mmol) in one portion at room temperature.

  • Monitoring: Stir at room temperature for 12 hours. Monitor by LC-MS (Target Mass: ~291 amu).

    • Note: If reaction is sluggish, heat to 50°C.

  • Workup: Pour the reaction mixture into water (100 mL) containing 5% sodium thiosulfate (to quench trace iodine).

  • Isolation: Collect the precipitate by filtration. Wash with water and cold methanol.

  • Characterization:

    • 1H NMR (DMSO-d6): Expect a singlet for the methyl group (~2.4 ppm), a singlet for the thiophene proton (H2, ~7.5 ppm), and a singlet for the pyridine proton (H5, ~8.0 ppm). The disappearance of the H4 doublet confirms substitution.

Data Summary & Specifications

ParameterSpecification
IUPAC Name 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol
CAS Number 2306261-84-5
Molecular Formula C₈H₆INOS
Molecular Weight 291.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH
Key NMR Feature Loss of H4 signal; retention of H5 and H2 signals

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage I Incomplete decarboxylationEnsure reaction runs at 100°C until gas evolution ceases completely.
Incomplete Cyclization Temperature too lowThe Curtius/cyclization sequence requires >230°C. Ensure internal temp is reached.
Regioisomer Contamination Iodination at C5C4 is highly favored, but over-iodination can occur. Use exactly 1.0-1.1 eq of NIS.
Product Oiling Out Impurities in Diphenyl etherUse high-purity diphenyl ether and precipitate with excess hexane.

References

  • Thienopyridine Scaffold Synthesis

    • BenchChem Technical Support. "Synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine." BenchChem Protocols. Link

  • Curtius Rearrangement Methodology

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Electrophilic Iodination of Pyridones

    • Organic Chemistry Portal.[1] "Synthesis of 2,3-dihydro-4-pyridones and functionalization." Link

  • Product Verification

    • Chemenu Catalog Entry for CAS 2306261-84-5. Link

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 4-Iodo Thienopyridines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic causality, reaction optimization, and self-validating experimental workflows. Mechanistic Rationale & Substra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic causality, reaction optimization, and self-validating experimental workflows.

Mechanistic Rationale & Substrate Dynamics

Thienopyridines (e.g., thieno[3,2-c]pyridine and thieno[2,3-c]pyridine) represent a privileged class of fused bicyclic heteroaromatics. They are frequently utilized in the design of antineoplastic agents and selective coagulation factor XIa inhibitors[1],[2]. The functionalization of the thienopyridine core via Suzuki-Miyaura cross-coupling is a critical transformation in medicinal chemistry.

However, coupling heteroaryl halides presents unique challenges. Thienopyridines contain multiple Lewis basic heteroatoms (nitrogen and sulfur) that can coordinate to the palladium center, potentially sequestering the catalyst and halting the catalytic cycle.

Why 4-Iodo? The choice of a 4-iodo substituent over a 4-bromo or 4-chloro derivative is a deliberate mechanistic strategy. The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy. This thermodynamic advantage accelerates the initial oxidative addition step—often the rate-limiting step in cross-coupling reactions involving electron-deficient heteroaromatics. Rapid oxidative addition minimizes the time the active Pd(0) species spends in a vulnerable, unligated state, thereby reducing the likelihood of catalyst poisoning or off-target heteroatom coordination.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (4-Iodo Thienopyridine) Pd0->OxAdd C-I Cleavage TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Coupled Product) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting Pd(0)/Pd(II) transitions.

Reaction Optimization & Causality

To overcome the inherent coordination issues of thienopyridines, the selection of the ligand and base is paramount. The table below summarizes the quantitative optimization data for the coupling of 4-iodo thienopyridine with a standard aryl boronic acid.

EntryCatalyst (Loading)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0)Toluene/EtOH/H₂O9045
2Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (2.0)1,4-Dioxane/H₂O9072
3Pd(OAc)₂ (2 mol%)SPhosK₃PO₄ (3.0)Toluene/H₂O10089
4 Pd(OAc)₂ (2 mol%) XPhos K₃PO₄ (3.0) 1,4-Dioxane/H₂O 100 94

Causality Behind the Optimal Conditions (Entry 4):

  • Ligand (XPhos): Standard tetrakis conditions (Entry 1) suffer from catalyst poisoning. Sterically encumbered, electron-rich Buchwald ligands like XPhos promote the formation of a highly active, mono-ligated Pd(0) species. This steric bulk physically blocks the thienopyridine nitrogen from coordinating to the palladium center, forcing the desired C–I oxidative addition.

  • Base (K₃PO₄) & Solvent (H₂O): Water is a non-negotiable component. It dissolves the inorganic K₃PO₄, creating a highly basic aqueous microenvironment. This facilitates the rapid conversion of the neutral boronic acid into a negatively charged, electron-rich boronate complex. The boronate undergoes transmetalation with the Pd(II) intermediate exponentially faster than the neutral species, outcompeting side reactions like protodehalogenation.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. It includes built-in analytical and visual checkpoints to ensure the integrity of the reaction at every phase.

Workflow Step1 1. Reagent Prep 4-iodo thienopyridine, boronic acid, Pd, base Step2 2. Degassing Sparge solvent (Dioxane/H2O) with Ar (15 min) Step1->Step2 Step3 3. Reaction Heat at 100 °C under Ar; Monitor via LC-MS Step2->Step3 Step4 4. Workup Quench, extract (EtOAc), wash, dry (Na2SO4) Step3->Step4 Step5 5. Purification Flash chromatography or prep-HPLC Step4->Step5

Caption: Self-validating experimental workflow for 4-iodo thienopyridine cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Assembly In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-iodo thienopyridine (1.0 equiv, 1.0 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

Step 2: Atmospheric Control (Degassing) Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL total). Immediately sparge the heterogeneous mixture with Argon gas for 15–20 minutes.

  • Causality: Oxygen rapidly reacts with the active Pd(0) species to form an inactive Pd(II) peroxo complex. Thorough degassing prevents this oxidative deactivation.

Step 3: Thermal Activation & Reaction Execution Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath.

  • Validation Checkpoint 1 (Visual): Within 10–15 minutes of heating, the suspension should transition from a pale yellow mixture to a deep red/brown homogeneous solution. This color shift confirms the successful generation of the active Pd(0) species.

Step 4: Reaction Monitoring (Self-Validation) After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint 2 (Analytical): The protocol is analytically validated when the peak corresponding to the 4-iodo thienopyridine ([M+H]⁺) is consumed by >95%, and the target product mass dominates the chromatogram. If starting material persists, check for boronic acid homocoupling (indicating oxygen ingress).

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with distilled water (10 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 × 15 mL), wash the combined organics with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Mass Balance): The crude mass should not exceed 110% of the theoretical yield. Excess mass indicates incomplete removal of the boronic acid homocoupling byproduct. Purify via silica gel flash chromatography (gradient: Hexanes to 40% EtOAc).

Troubleshooting & Quality Control

  • Protodehalogenation: If LC-MS reveals the mass of the reduced thienopyridine (loss of iodine, replacement with hydrogen), the transmetalation step is too slow. Solution: Ensure the K₃PO₄ is finely milled and not clumped, or switch to the pinacol ester (BPin) derivative of the boronic acid to improve solubility and transmetalation kinetics.

  • Catalyst Loading & API Contamination: For process scale-up, evaluating palladium loading in parts-per-million (ppm) rather than mol% is critical to meet regulatory thresholds for heavy metal contamination in active pharmaceutical ingredients (APIs)[3]. Utilizing highly active ligands like XPhos allows the Pd loading to be dropped to <1000 ppm, significantly easing downstream heavy-metal scavenging efforts.

References

1.[1] Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry (via PubMed). URL: [Link] 2.[3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). URL:[Link] 3.[2] WO2014022767A1 - Dihydropyridone p1 as factor xia inhibitors. WIPO (PCT) / Google Patents. URL:

Sources

Method

functionalization of the C7-hydroxyl group in thienopyridines

Application Note: Functionalization of the C7-Hydroxyl Group in Thienopyridines Abstract The thienopyridine scaffold serves as a critical bioisostere for quinolines and isoquinolines in kinase inhibitors, GPCR ligands, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the C7-Hydroxyl Group in Thienopyridines

Abstract

The thienopyridine scaffold serves as a critical bioisostere for quinolines and isoquinolines in kinase inhibitors, GPCR ligands, and anti-infectives. Specifically, the thieno[3,2-b]pyridine isomer offers a unique vector for structure-activity relationship (SAR) exploration at the C7 position. However, the "C7-hydroxyl" moiety (chemically equivalent to a


-hydroxypyridine) presents a synthetic challenge due to stable lactam-lactim tautomerism, often favoring the unreactive 7(4H)-one form. This guide details the mechanistic logic and validated protocols for converting this dormant "oxo" group into diverse functional motifs via deoxychlorination, palladium-catalyzed cross-coupling, and selective O-alkylation.

Structural Definition & Reactivity Landscape

To ensure reproducibility, we must first define the numbering system, as thienopyridine nomenclature is isomer-dependent. This guide focuses on thieno[3,2-b]pyridine , where the nitrogen is at position 4.[1][2]

  • Scaffold: Thieno[3,2-b]pyridine.[1][2][3][4]

  • Target Moiety: C7-Hydroxyl (Position

    
     relative to N4).
    
  • Tautomeric Challenge: In solution, 7-hydroxythieno[3,2-b]pyridine (1a ) exists predominantly as the thieno[3,2-b]pyridin-7(4H)-one (1b) tautomer.

Implication: Direct nucleophilic attack at C7 is impossible. The strategy must involve activating the tautomeric hydroxyl group into a leaving group (LG) or trapping the oxygen nucleophile under kinetic control.

Mechanistic Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the divergent functionalization pathways.

Thienopyridine_Reactivity Tautomer_Oxo 7(4H)-one Form (Stable Lactam) Dominant Species Tautomer_OH 7-Hydroxy Form (Lactim) Reactive Intermediate Tautomer_Oxo->Tautomer_OH Equilibrium Side_N_Alk N-Alkyl Side Product (Undesired) Tautomer_Oxo->Side_N_Alk Soft Electrophile / Base Intermediate_Cl 7-Chloro Derivative (Electrophile) Tautomer_OH->Intermediate_Cl Deoxychlorination (POCl3 or (COCl)2) Product_Ether C7-Alkoxy (Ether) (via O-Alkylation) Tautomer_OH->Product_Ether Hard Electrophile / Ag+ Product_Aryl C7-Aryl/Heteroaryl (via Suzuki/Stille) Intermediate_Cl->Product_Aryl Pd-Catalysis

Figure 1: Reactivity landscape of 7-hydroxythieno[3,2-b]pyridine. Note the critical branch point at the chlorination step.

Core Functionalization Strategies

Strategy A: Activation via Deoxychlorination (The Gateway Step)

The most robust method to functionalize C7 is converting the hydroxyl/oxo group into a chloride. The resulting 7-chlorothieno[3,2-b]pyridine is a versatile electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Reagent Choice: Phosphorus oxychloride (POCl

    
    ) is standard. However, for stubborn substrates or to avoid harsh acidic conditions, Oxalyl Chloride  with catalytic DMF (Vilsmeier-Haack conditions) is milder and often higher-yielding [1].
    
  • Mechanism: The pyridine nitrogen acts as an internal base/catalyst, but adding an external base (e.g.,

    
    -dimethylaniline) prevents protonation of the substrate, which would deactivate the ring toward nucleophilic attack by chloride.
    
Strategy B: Selective O-Alkylation

Direct alkylation of the 7-hydroxy group is complicated by N-alkylation (at N4).

  • Hard-Soft Acid-Base (HSAB) Theory: The oxygen is a "hard" nucleophile; the nitrogen is "soft".

  • Control: Use "hard" electrophiles (e.g., alkyl tosylates, sulfates) and "hard" bases (Cs

    
    CO
    
    
    
    ) in polar aprotic solvents (DMF) to favor O-alkylation. Alternatively, Mitsunobu conditions exclusively yield the O-ether product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine

Target: Conversion of C7-OH to C7-Cl.

Materials:

  • 7-Hydroxythieno[3,2-b]pyridine (1.0 eq)

  • POCl

    
     (5.0 eq)
    
  • 
    -Dimethylaniline (1.0 eq) - Optional but recommended for scale-up.
    
  • Acetonitrile (ACN) or Toluene (if higher T needed).

Step-by-Step:

  • Setup: In a dry round-bottom flask under N

    
    , suspend the starting material in ACN (5 mL/mmol).
    
  • Addition: Add

    
    -dimethylaniline followed by dropwise addition of POCl
    
    
    
    . Caution: Exothermic.
  • Reflux: Heat the mixture to reflux (80–100 °C) for 3–6 hours. Monitor by HPLC/UPLC. The starting material peak (polar) should disappear, replaced by the less polar chloride.

  • Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Critical: POCl

    
     hydrolysis is violent.
    
  • Neutralization: Adjust pH to ~8 using saturated NaHCO

    
     or 1M NaOH.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude brown solid is usually >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Troubleshooting:

  • Stalled Reaction: If conversion stops at 50%, add 0.1 eq of PCl

    
     to regenerate active phosphorylating species.
    
Protocol 2: C7-Arylation via Suzuki-Miyaura Coupling

Target: Installing Carbon substituents at C7.

Materials:

  • 7-Chlorothieno[3,2-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl

    
    ·DCM (0.05 eq) - Robust catalyst for heteroaryl chlorides.
    
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Degassing: Combine halide, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 mins.

  • Catalyst: Add Pd catalyst. Sparge for another 2 mins.

  • Reaction: Seal the vessel and heat to 90 °C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (DCM/MeOH gradients are often required due to the polarity of the thienopyridine nitrogen).

Protocol 3: Regioselective O-Alkylation (Mitsunobu Method)

Target: Synthesis of C7-Ethers without N-alkylation.

Materials:

  • 7-Hydroxythieno[3,2-b]pyridine (1.0 eq)

  • Primary/Secondary Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh

    
    ) (1.5 eq)
    
  • DIAD or DEAD (1.5 eq)

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve substrate, alcohol, and PPh

    
     in THF at 0 °C.
    
  • Addition: Add DIAD dropwise over 10 mins. The solution will turn yellow/orange.

  • Warming: Allow to warm to RT and stir overnight.

  • Analysis: Check LCMS. The O-alkyl product typically elutes later than the N-alkyl impurity (if any formed).

  • Workup: Concentrate and purify directly via column chromatography. Note: PPh

    
    O removal can be difficult; triturating the crude residue with ether/hexane often precipitates the product while leaving PPh
    
    
    
    O in solution.

Comparative Data Table

MethodTarget BondKey ReagentsYield (Typical)Selectivity Risk
Deoxychlorination C–ClPOCl

, PhNMe

85–95%Low (High C-selectivity)
Suzuki Coupling C–C (Aryl)Pd(dppf)Cl

, Boronic Acid
70–90%Low (Catalyst dependent)
Base O-Alkylation C–O–CK

CO

, Alkyl Halide
40–60%High (N-alkylation competes)
Mitsunobu C–O–CPPh

, DIAD, R-OH
60–80%Low (Exclusive O-alkylation)

References

  • National Institutes of Health (NIH) - PubChem. Thieno[3,2-b]pyridine derivatives and bioactivity. Available at: [Link]

Sources

Application

Application Note: Deoxychlorination of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Thienopyridines represent a highly privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Thienopyridines represent a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-platelet agents, and antimicrobial drugs [1]. The functionalization of the thieno[2,3-


]pyridine core often requires the installation of a versatile synthetic handle, such as a halogen, to enable downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

) reactions.

This application note details the optimized conversion of 4-iodo-3-methylthieno[2,3-


]pyridin-7-ol  to 7-chloro-4-iodo-3-methylthieno[2,3-

]pyridine
. By utilizing phosphorus oxychloride (

) under Vilsmeier-Haack catalytic conditions, this protocol achieves high-yielding deoxychlorination while preserving the sensitive 4-iodo substituent.

Mechanistic Rationale & Causality

To achieve high conversion rates, it is critical to understand the behavior of the starting material in solution. 4-Iodo-3-methylthieno[2,3-


]pyridin-7-ol exists in a tautomeric equilibrium, predominantly favoring the lactam form: 4-iodo-3-methylthieno[2,3-

]pyridin-7(6

)-one
.

Direct chlorination with neat


 is often sluggish due to the moderate nucleophilicity of the pyridone oxygen. To accelerate the reaction, a catalytic amount of 

-dimethylformamide (DMF) is introduced. This leverages the Vilsmeier-Haack mechanism [2]:
  • Activation:

    
     reacts with DMF to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion).
    
  • O-Phosphorylation/Formylation: The lactam oxygen attacks the chloroiminium intermediate (or directly attacks the phosphorus center), forming a highly reactive

    
    -activated pyridinium species.
    
  • Aromatization via

    
    :  The liberated chloride ion acts as a nucleophile, attacking the C7 position. The subsequent elimination of the phosphorodichloridate (or formamide) leaving group restores the aromaticity of the pyridine ring, yielding the 7-chloro derivative [3].
    

Mechanism SM 4-Iodo-3-methylthieno [2,3-c]pyridin-7-ol (Enol Tautomer) Lactam 4-Iodo-3-methylthieno [2,3-c]pyridin-7(6H)-one (Lactam Tautomer) SM->Lactam Tautomerization Intermediate O-Activated Pyridinium Intermediate Lactam->Intermediate Nucleophilic Attack Vilsmeier Vilsmeier-Haack Reagent [POCl3 + DMF] Vilsmeier->Intermediate Electrophilic Activation Product 7-Chloro-4-iodo-3-methyl thieno[2,3-c]pyridine (Target Product) Intermediate->Product SNAr by Cl⁻ (Aromatization)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack catalyzed deoxychlorination.

Quantitative Data & Condition Optimization

The choice of reagents and temperature dictates the purity profile. The table below summarizes the quantitative optimization data for this specific transformation. Condition C is established as the optimal protocol.

Reaction ConditionReagents (Equivalents)Temp (°C)Time (h)Conversion Yield (%)Impurity Profile & Observations
Condition A

(10 eq, neat)
1001265%Sluggish reaction; high baseline degradation observed on TLC.
Condition B

(10 eq) +

(1.2 eq)
110872%Faster conversion, but trace de-iodination and tar formation occur.
Condition C

(10 eq) + DMF (0.1 eq)
90 4 89% Clean conversion; Vilsmeier complex prevents thermal degradation.
Condition D

(3 eq) + DMF (0.1 eq) in Toluene
110680%Trace unreacted starting material due to biphasic solubility issues.

Experimental Protocol

Reagents and Equipment
  • Substrate: 4-Iodo-3-methylthieno[2,3-

    
    ]pyridin-7-ol (Ensure strictly anhydrous; moisture hydrolyzes 
    
    
    
    , generating
    
    
    and stalling the reaction).
  • Reagents: Phosphorus oxychloride (

    
    , freshly distilled if possible), anhydrous 
    
    
    
    -Dimethylformamide (DMF).
  • Equipment: 100 mL round-bottom flask, reflux condenser, drying tube (

    
    ), magnetic stirrer, ice bath.
    
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried 100 mL round-bottom flask with 4-iodo-3-methylthieno[2,3-

    
    ]pyridin-7-ol (1.0 g, 3.43 mmol).
    
  • Under an inert atmosphere (Nitrogen or Argon), add

    
     (3.2 mL, ~34.3 mmol, 10 eq). Causality:
    
    
    
    acts as both the chlorinating agent and the solvent, ensuring the substrate remains fully solubilized as the reaction progresses.
  • Add anhydrous DMF (26 µL, 0.34 mmol, 0.1 eq) dropwise. Observation: A slight exotherm and color change (typically yellow to orange) may occur as the Vilsmeier-Haack complex forms.

Step 2: Reflux and Monitoring 4. Attach a reflux condenser fitted with a drying tube. Heat the mixture to 90 °C using an oil bath. 5. Stir for 3–4 hours. 6. Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (


, highly polar due to hydrogen bonding) will disappear, replaced by a non-polar UV-active spot corresponding to the 7-chloro product (

).

Step 3: Quenching (CRITICAL SAFETY STEP) 7. Once complete, cool the reaction mixture to room temperature. 8. Causality: Direct addition of water to excess


 causes a violent, explosive exothermic hydrolysis. To prevent this, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 40 °C) to remove ~80% of the excess 

. 9. Dissolve the resulting dark syrup in 10 mL of cold dichloromethane (DCM). 10. Add the DCM solution dropwise into a vigorously stirred beaker containing 50 g of crushed ice.

Step 4: Neutralization and Extraction 11. The aqueous phase will be highly acidic (containing


 and 

). Slowly add saturated aqueous

or 2M

until the pH reaches 7–8. Causality: Neutralization ensures the pyridine nitrogen is deprotonated, preventing the product from remaining water-soluble as a pyridinium salt. 12. Transfer to a separatory funnel and extract with DCM (3 × 20 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate in vacuo.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of 5% to 10% Ethyl Acetate in Hexanes) to afford 7-chloro-4-iodo-3-methylthieno[2,3-


]pyridine as an off-white to pale yellow solid.

Workflow S1 1. Reagent Mixing Substrate + POCl3 + cat. DMF S2 2. Reflux (90°C) Monitor via TLC (Rf shift) S1->S2 S3 3. Concentration Remove excess POCl3 S2->S3 S4 4. Ice Quench & pH 7-8 Neutralize acidic byproducts S3->S4 S5 5. Extraction & Column Isolate 7-Chloro Product S4->S5

Figure 2: Experimental workflow for the safe and efficient isolation of the chloro-derivative.

References

  • Shaw, R., et al. "Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades." IGI Global, 2024. Available at:[Link]

  • Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023, 13, 25883-25916. Available at:[Link]

  • Nasuhipur, F., et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles." RSC Advances, 2021, 11, 33504-33512. Available at:[Link]

Method

Application Note: Sonogashira Coupling of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

The following Application Note and Protocol Guide details the Sonogashira cross-coupling of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . This guide is structured for high-level R&D applications, focusing on chemoselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the Sonogashira cross-coupling of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . This guide is structured for high-level R&D applications, focusing on chemoselectivity, tautomeric management, and scalable execution.

Introduction & Mechanistic Insight

The substrate 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol represents a "privileged scaffold" in medicinal chemistry, often serving as a bioisostere for quinolines or isoquinolines in kinase inhibitor design. However, it presents a distinct chemical challenge: Lactam-Lactim Tautomerism .

The Structural Challenge

The 7-hydroxy group adjacent to the pyridine nitrogen (N6) exists in equilibrium with its 7-oxo (lactam) tautomer. In polar aprotic solvents (DMF, DMSO) typically used for Sonogashira couplings, the lactam (7-oxo) form often predominates.

  • Lactim Form (7-OH): Aromatic pyridine ring; -OH is acidic.

  • Lactam Form (7-oxo): 6H-pyridin-7-one ring; N-H is acidic.

Mechanistic Implication: The presence of the acidic proton (O-H or N-H) can quench the reactive copper-acetylide species or coordinate to the Palladium catalyst, dampening reactivity. Furthermore, the 4-iodo position is electronically deactivated relative to simple aryl iodides due to the electron-rich thiophene fusion, though the electron-deficient pyridine ring counteracts this. Successful coupling requires conditions that maintain the catalyst cycle while mitigating the solubility and coordination issues of the free lactam.

Chemoselectivity

The C4-Iodide is the intended site of reaction. The C7-Oxygen functionality must remain inert. Under standard Sonogashira conditions, the C-I bond undergoes oxidative addition significantly faster than C-O or N-H activation, provided the catalyst is not poisoned.

Pre-Reaction Considerations: The "Protection" Decision

Researchers must choose between two pathways based on the downstream utility of the product.

Pathway A: Direct Coupling (Unprotected)
  • Pros: Fewer steps, higher atom economy.

  • Cons: Lower solubility, slower reaction rates, potential for copper acetylide quenching.

  • Best for: Rapid analog screening where yield <50% is acceptable.

Pathway B: O-Protection (Recommended)
  • Pros: Locks the tautomer in the "pyridine" (aromatic) form, drastically improves solubility in organic solvents (THF/DCM), prevents catalyst coordination.

  • Cons: Two extra steps (protection/deprotection).[1]

  • Best for: Scale-up (>500 mg) and high-value intermediates.

Experimental Protocols

Protocol 1: Direct Sonogashira Coupling (Unprotected Substrate)

Designed for rapid library synthesis where protection is deemed inefficient.

Reagents:

  • Substrate: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 - 1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5-10 mol%)

  • Co-Catalyst: CuI (10-20 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 - 5.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dry a Schlenk tube or microwave vial under vacuum/N₂ backfill cycles (x3).

  • Solubilization: Charge the vessel with the Substrate and CuI . Add Anhydrous DMF (concentration ~0.1 M). Note: The substrate may not dissolve fully until base is added.

  • Base Addition: Add Et₃N via syringe. The suspension should clarify as the base deprotonates the lactam/phenol, increasing solubility.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ under a positive stream of Nitrogen. The solution typically turns yellow/orange.

  • Alkyne Addition: Add the Terminal Alkyne dropwise.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (Ethyl Acetate).

    • Critical Step: Wash with 0.5 M HCl (carefully) or saturated NH₄Cl to remove Copper salts and protonate the product back to the neutral lactam form.

    • Extract aqueous layer with EtOAc (x3) - Lactam products can be water-soluble; check aqueous layer by LCMS.

    • Dry over Na₂SO₄ and concentrate.

Data Table 1: Optimization of Direct Coupling

ParameterCondition A (Standard)Condition B (High Temp)Condition C (Aq. Compatible)
Solvent DMFDMSODMF/H₂O (9:1)
Base Et₃N (3 eq)DIPA (3 eq)K₂CO₃ (2 eq)
Temp 80°C110°C60°C
Catalyst PdCl₂(PPh₃)₂Pd(dppf)Cl₂PdCl₂(PPh₃)₂ + Na ascorbate
Yield 45-60%30-50% (Deiodination obsv.)40-55%
Protocol 2: High-Yield Method via O-Protection (Benzyl Ether)

Recommended for scale-up.

Phase 1: Protection

  • Suspend 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol in DMF.

  • Add Ag₂CO₃ (1.5 equiv) and Benzyl Bromide (BnBr) (1.2 equiv). Silver carbonate promotes selective O-alkylation over N-alkylation.

  • Stir at 60°C for 3 hours. Filter through Celite, concentrate, and flash purify (Hex/EtOAc).

  • Result: 7-(Benzyloxy)-4-iodo-3-methylthieno[2,3-c]pyridine.

Phase 2: Coupling (The "Standard" Sonogashira)

  • Dissolve Protected Substrate (1.0 equiv) in THF (0.1 M).

  • Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Add Et₃N (2.0 equiv).

  • Degas by bubbling Nitrogen for 5 minutes.

  • Add Alkyne (1.2 equiv).

  • Stir at 60°C for 2–6 hours. (Reaction is faster due to aromatic pyridine character).

  • Work-up: Standard EtOAc/Brine extraction.

Phase 3: Deprotection (Optional)

  • Dissolve coupled product in DCM.

  • Add BBr₃ (1M in DCM, 2.0 equiv) at -78°C or use TFA/Thioanisole at reflux if alkyne is sensitive to Lewis acids.

  • Quench with MeOH. Isolate the 7-hydroxy/7-oxo product.

Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical pathways for this specific scaffold.

G Substrate 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (Tautomeric Equilibrium) Decision Decision: Scale & Purity Requirements Substrate->Decision PathA Pathway A: Direct Coupling (Small Scale / Screening) Decision->PathA Speed Priority PathB Pathway B: O-Protection Strategy (High Value / Scale-Up) Decision->PathB Yield Priority ConditionsA Conditions: PdCl2(PPh3)2, CuI, Et3N Solvent: DMF, 80°C PathA->ConditionsA ProductA Crude Product (Moderate Yield, Difficult Purification) ConditionsA->ProductA FinalProduct Final Coupled Product (7-Oxo/Hydroxy Form) ProductA->FinalProduct Protect Step 1: Protection (BnBr, Ag2CO3) Forms O-Benzyl Ether PathB->Protect CoupleB Step 2: Coupling PdCl2(PPh3)2, CuI, THF, 60°C (Fast Kinetics) Protect->CoupleB Deprotect Step 3: Deprotection (TFA or BBr3) CoupleB->Deprotect Deprotect->FinalProduct

Caption: Workflow decision tree comparing direct coupling vs. protection-first strategies for thienopyridin-7-ol substrates.

Troubleshooting & Critical Parameters

Catalyst Poisoning (The "Black Precipitate" Issue)
  • Symptom: Reaction turns black immediately; no conversion.

  • Cause: The free 7-OH/NH coordinates to Pd, or terminal alkyne undergoes oxidative homocoupling (Glaser coupling) consuming the CuI.

  • Fix:

    • Increase CuI loading to 20 mol%.

    • Switch to Pd(PPh₃)₄ (Tetrakis) which has a more saturated coordination sphere.

    • Degas solvents rigorously (Oxygen promotes Glaser coupling).

Incomplete Conversion
  • Symptom: Starting material remains after 12h.

  • Cause: Poor solubility of the lactam form in the reaction medium.

  • Fix: Add a co-solvent like DMSO or use a "super-base" system like Cs₂CO₃ in Dioxane at 100°C (requires anhydrous conditions).

Regioselectivity (N-Alkylation vs. C-Alkylation)
  • If performing alkylation (Protection step), strictly control the base. Ag₂CO₃ or Cs₂CO₃ favors O-alkylation (desired for aromatization). NaH often favors N-alkylation (lactam formation), which is not desired if you want to increase the pyridine-like character for the coupling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[3] Link

  • Laha, J. K., et al. (2011).[4] Sonogashira Coupling of 4-Iodo-7-azaindoles: A General Approach to 4-Alkynyl-7-azaindoles. The Journal of Organic Chemistry, 76(15), 6421–6425. (Analogous substrate reactivity).[4][5][6] Link

  • Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azines with Free NH/OH Functionalities. Chemical Society Reviews, 36, 1046-1057. Link

  • Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551–8553. Link

Sources

Application

Application Notes and Protocols for the Iodination of 3-methylthieno[2,3-c]pyridin-7-ol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the reagents and protocols for the iodination of 3-methylthieno[2,3-c]pyridin-7-ol. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the reagents and protocols for the iodination of 3-methylthieno[2,3-c]pyridin-7-ol. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. Iodinated heterocyclic compounds are pivotal intermediates in medicinal chemistry, often serving as versatile precursors for the introduction of diverse functional groups through cross-coupling reactions. The thieno[2,3-c]pyridine scaffold itself is a significant pharmacophore, and its selective functionalization is of great interest in the development of novel therapeutic agents.

Understanding the Reactivity of 3-methylthieno[2,3-c]pyridin-7-ol

The regioselectivity of electrophilic iodination on 3-methylthieno[2,3-c]pyridin-7-ol is governed by the electronic properties of the fused heterocyclic system. The molecule consists of two fused rings: a thiophene ring and a pyridine ring bearing a hydroxyl group. The interplay of the electron-donating effects of the methyl group, the sulfur atom in the thiophene ring, and the hydroxyl group on the pyridine ring, along with the electron-withdrawing nature of the pyridine nitrogen, dictates the most nucleophilic positions susceptible to electrophilic attack.

The hydroxyl group at the 7-position strongly activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. Concurrently, the thiophene ring is inherently electron-rich and prone to electrophilic substitution, typically at the C2 and C5 positions. The methyl group at the 3-position further enhances the electron density of the thiophene ring. Predicting the precise site of iodination requires careful consideration of these competing activating effects.

Based on the general principles of electrophilic aromatic substitution on such heterocyclic systems, the positions most likely to undergo iodination are the C2 or C4 positions of the thieno[2,3-c]pyridine ring system. The C4 position is ortho to the strongly activating hydroxyl group, while the C2 position is activated by the sulfur atom and the methyl group. The exact outcome may depend on the specific reagents and reaction conditions employed.

Recommended Iodination Reagents and Methodologies

Two primary reagents are recommended for the iodination of 3-methylthieno[2,3-c]pyridin-7-ol: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) . Both are effective electrophilic iodinating agents suitable for activated heterocyclic systems.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and versatile iodinating agent.[1] Its reactivity can be modulated by the addition of an acid catalyst, which protonates the succinimide nitrogen, rendering the iodine atom more electrophilic.[2] For substrates like 3-methylthieno[2,3-c]pyridin-7-ol, which are activated, the reaction can often proceed under neutral or mildly acidic conditions.

Protocol 1: Iodination of 3-methylthieno[2,3-c]pyridin-7-ol with NIS

Materials:

  • 3-methylthieno[2,3-c]pyridin-7-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, as a catalyst)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylthieno[2,3-c]pyridin-7-ol (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 - 1.5 eq) to the solution. If required, a catalytic amount of trifluoroacetic acid (0.1 eq) can be added to enhance the reaction rate.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired iodinated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of NIS and potential side reactions.

  • Stoichiometry: A slight excess of NIS is used to ensure complete conversion of the starting material.

  • Catalyst: The optional use of TFA can be beneficial if the reaction is sluggish due to insufficient activation of the substrate.

  • Quenching: Sodium thiosulfate is used to remove any residual iodine, which can interfere with the purification process.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove acidic impurities and salts, respectively.

Method 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more potent electrophilic iodinating agent than molecular iodine due to the polarization of the I-Cl bond.[3] It is particularly effective for the iodination of activated aromatic and heterocyclic compounds.

Protocol 2: Iodination of 3-methylthieno[2,3-c]pyridin-7-ol with ICl

Materials:

  • 3-methylthieno[2,3-c]pyridin-7-ol

  • Iodine Monochloride (ICl) solution (typically 1.0 M in a suitable solvent like dichloromethane or acetic acid)

  • Dichloromethane (anhydrous) or Acetic Acid

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methylthieno[2,3-c]pyridin-7-ol (1.0 eq) in anhydrous dichloromethane or acetic acid. Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Add the iodine monochloride solution (1.0 - 1.2 eq) dropwise to the cooled and stirred solution of the substrate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • If using dichloromethane as the solvent, dilute with more dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

    • If using acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate before extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Controlled Addition at Low Temperature: The dropwise addition of ICl at 0 °C is important to control the exothermic reaction and minimize potential side reactions.

  • Solvent Choice: Dichloromethane is a common inert solvent for this reaction. Acetic acid can also be used and may facilitate the reaction for less reactive substrates.

  • Careful Quenching: The quenching of ICl with sodium thiosulfate can be vigorous, so slow addition is necessary.

  • Neutralization: When using acetic acid, neutralization is a critical step to avoid issues during extraction and purification.

Data Summary and Comparison

ReagentStoichiometry (eq)CatalystSolventTemperatureWork-upAdvantagesDisadvantages
N-Iodosuccinimide (NIS) 1.1 - 1.5Optional (TFA)AcetonitrileRoom Temp.StandardMild, easy to handle solidMay require a catalyst for less reactive substrates
Iodine Monochloride (ICl) 1.0 - 1.2NoneDichloromethane or Acetic Acid0 °C to Room Temp.Careful quenchingHighly reactive, efficientCorrosive, moisture-sensitive liquid

Experimental Workflows and Diagrams

Diagram 1: General Workflow for Iodination

Iodination_Workflow Start Dissolve 3-methylthieno[2,3-c]pyridin-7-ol in anhydrous solvent Add_Reagent Add Iodinating Reagent (NIS or ICl) Start->Add_Reagent Stir Stir at appropriate temperature Add_Reagent->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification by Chromatography Workup->Purify Product Characterize Iodinated Product Purify->Product SEAr_Mechanism Substrate 3-methylthieno[2,3-c]pyridin-7-ol Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate + I+ Electrophile I+ Product Iodinated Product Intermediate->Product - H+ H_plus H+

Caption: Simplified mechanism of electrophilic aromatic iodination.

References

  • Maloney, K. M., et al. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(15), 5645–5648.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link] [1]3. BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. Retrieved from a relevant, stable URL on the BenchChem website. [3]4. Prakash, G. K. S., et al. (2004). N-Halosuccinimides/BF3−H2O: Efficient and Regioselective Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.

Sources

Method

nucleophilic substitution reactions of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Application Note: Strategic Functionalization of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Executive Summary The scaffold 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) represents a high-value pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Executive Summary

The scaffold 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) represents a high-value pharmacophore, functioning as a bioisostere of substituted isoquinolines. Its unique architecture—fusing an electron-rich thiophene with an electron-deficient pyridine—creates a "push-pull" electronic system ideal for designing kinase inhibitors (e.g., LIMK, bio-active amines).

This guide addresses the specific challenge of functionalizing this molecule. Unlike simple pyridines, the 3-methyl/4-iodo "peri-interaction" and the 7-hydroxy tautomerism create a complex reactivity landscape. This note details protocols for Nucleophilic Aromatic Substitution (SNAr) at the C7 position (via activation) and Metal-Catalyzed Nucleophilic Substitution at the C4 position.

Structural Analysis & Reactivity Profile

To design effective protocols, one must first deconstruct the molecule’s electronic and steric environment.

  • The 7-Hydroxy "Chameleon" (Lactam Tautomer): In solution, the 7-OH group predominantly exists as the 7-pyridone (lactam) tautomer. This renders the C7 position electrophilically inert to direct substitution but nucleophilic at the Oxygen (O-alkylation) and Nitrogen (N-alkylation). To perform nucleophilic substitution at C7, the oxygen must be activated (converted to a leaving group like Cl or OTf).

  • The C4-Iodo "Trap" (Steric & Electronic): The Iodine at C4 is positioned beta to the pyridine nitrogen. Consequently, it is not activated for classical SNAr (unlike C7 or C5 positions). Substitution here requires Palladium-catalyzed cross-coupling. Furthermore, the 3-Methyl group exerts significant steric pressure (peri-strain) on the 4-Iodo position, necessitating the use of sterically demanding ligands (e.g., Buchwald ligands) to facilitate oxidative addition.

Diagram 1: Reactivity Logic Gate

ReactivityMap Substrate 4-Iodo-3-methylthieno [2,3-c]pyridin-7-ol C7_Path C7 Position (Alpha to N) Substrate->C7_Path Dominant Tautomer C4_Path C4 Position (Beta to N) Substrate->C4_Path Steric Hindrance Activation Activation Step (POCl3 or Tf2O) C7_Path->Activation Deoxychlorination Pd_Cat Pd-Catalysis (Suzuki/Buchwald) C4_Path->Pd_Cat Requires Active Catalyst SNAr S_NAr Substitution (Displacement of LG) Activation->SNAr Nucleophile (HNu)

Caption: Reactivity map differentiating the activation requirements for C7 (SNAr via intermediate) and C4 (Metal-Catalyzed Substitution).

Protocol A: Activation and SNAr at C7

Objective: Convert the 7-OH into a reactive electrophile (7-Cl) to enable nucleophilic displacement by amines or alkoxides. Mechanism: The reaction proceeds via a Vilsmeier-Haack-type intermediate using Phosphorus Oxychloride (POCl3).

Step 1: Deoxychlorination (Synthesis of the 7-Chloro Intermediate)
  • Reagents:

    • Substrate: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (1.0 eq)

    • Reagent: POCl3 (5.0 – 10.0 eq)

    • Base/Catalyst: N,N-Dimethylaniline (1.0 eq) or catalytic DMF.

    • Solvent: Neat (if POCl3 excess) or Toluene.

  • Procedure:

    • Place the substrate in a dry round-bottom flask under Argon.

    • Add POCl3 carefully. If solubility is poor, add Toluene (5 vol).

    • Add N,N-Dimethylaniline dropwise.

    • Heat: Reflux (100–110 °C) for 2–4 hours. Monitor by TLC/LCMS (Target mass: M+H ≈ 309/311 for Cl isotope pattern).

    • Workup (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with sat. NaHCO3 to pH 7–8.

    • Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The 7-Chloro product is usually a stable solid.

Step 2: SNAr Displacement
  • Reagents:

    • Substrate: 7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine (1.0 eq)

    • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 eq)

    • Base: DIPEA or K2CO3 (2.0 eq)

    • Solvent: NMP, DMF, or DMSO.

  • Procedure:

    • Dissolve the 7-Chloro intermediate in NMP (0.2 M).

    • Add the amine and base.[1]

    • Heat: 80–120 °C. (Microwave irradiation at 120 °C for 30 min is highly recommended for sterically hindered amines).

    • Workup: Dilute with water, extract with EtOAc.

    • Note: The 4-Iodo group usually remains intact under these conditions, preserving it for Protocol B.

Protocol B: Palladium-Catalyzed Substitution at C4

Objective: Replace the C4-Iodine with a carbon or heteroatom nucleophile. Challenge: The 3-methyl group creates steric bulk. Standard catalysts (e.g., Pd(PPh3)4) often fail or give low yields.

Recommended Catalyst Systems:
Reaction TypeCatalyst PrecursorLigandBaseSolvent
Suzuki-Miyaura Pd2(dba)3S-Phos or X-PhosK3PO4Toluene/H2O
Buchwald-Hartwig Pd(OAc)2BrettPhos or RuPhosCs2CO31,4-Dioxane
Sonogashira PdCl2(PPh3)2CuI (co-cat)Et3NDMF/THF
Procedure (Suzuki Coupling Example):
  • Preparation: Charge a vial with the 4-Iodo substrate (1.0 eq), Boronic Acid (1.5 eq), Pd2(dba)3 (0.05 eq), and S-Phos (0.1 eq).

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water (10:1 ratio, 0.1 M). Add K3PO4 (3.0 eq).

  • Reaction: Heat at 100 °C for 4–12 hours.

    • Why S-Phos? The biaryl ligand structure of S-Phos allows the Pd center to accommodate the steric bulk of the 3-methyl group during the oxidative addition and reductive elimination steps [1].

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica column.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in SNAr (C7) Hydrolysis of Cl back to OHEnsure reagents are dry; avoid aqueous workup until reaction is complete. Use anhydrous NMP.
No Reaction at C4 (Coupling) Steric hindrance from 3-MeSwitch to X-Phos or BrettPhos (bulky, electron-rich ligands). Increase temp to 120 °C.
Deiodination (Reduction)

-Hydride elimination or solvent impurity
Use freshly distilled solvents. Remove amine impurities.
Regioselectivity Issues Competitive reaction at C7-Cl and C4-ISequence matters: If you need to substitute both, perform C4-coupling first (if C7 is protected as OMe or OBn) OR perform C7-SNAr first (leaving C4-I for later). C7-Cl is generally more reactive to classical nucleophiles; C4-I is more reactive to Pd.
Diagram 2: Sequential Functionalization Workflow

Workflow Start Starting Material (4-Iodo-3-Me-7-OH) Step1 Step 1: Activation POCl3, 100°C Start->Step1 Intermed Intermediate (4-Iodo-3-Me-7-Chloro) Step1->Intermed Branch1 Path A: S_NAr (C7) Amine, NMP, 120°C Intermed->Branch1 Nucleophilic Attack Branch2 Path B: Pd-Coupling (C4) Boronic Acid, Pd-Cat Intermed->Branch2 Metal Catalysis Final1 Product A (7-Amino-4-Iodo) Branch1->Final1 Final2 Product B (7-Chloro-4-Aryl) Branch2->Final2

Caption: Workflow for sequential functionalization. Path A exploits the activated C7-Cl; Path B exploits the C4-I metal insertion.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685-4696. Link

  • Joule, J. A., and Mills, K.Heterocyclic Chemistry. 5th ed., Wiley, 2010. (General reference for thienopyridine reactivity).
  • PubChem Compound Summary. "Thieno[2,3-c]pyridine."[2][3][4] National Center for Biotechnology Information. Link

  • BenchChem Application Note. "Protocol for Nucleophilic Substitution on the Pyridine Ring." (General SNAr conditions for halo-pyridines). Link

Disclaimer: This protocol is intended for research purposes only. All reactions involving POCl3 and transition metals should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Scale-Up Synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . This compound is a critical heterocyclic scaffold, often serving as a bioisostere for isoq...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . This compound is a critical heterocyclic scaffold, often serving as a bioisostere for isoquinolinones in the development of kinase inhibitors and other pharmaceutical agents.

The route described utilizes a modified Pomeranz-Fritsch cyclization to construct the thienopyridone core, followed by a highly regioselective electrophilic iodination.

Retrosynthetic Analysis & Strategy

The target molecule, 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (often existing in equilibrium with its tautomer 4-iodo-3-methylthieno[2,3-c]pyridin-7(6H)-one ), presents two primary synthetic challenges:

  • Construction of the [2,3-c] fused system: Ensuring the correct orientation of the pyridine ring fusion relative to the thiophene sulfur.

  • Regioselective Halogenation: Installing the iodine atom specifically at the C4 position (peri to the thiophene ring) without affecting the thiophene protons.

Strategic Logic:

  • Core Synthesis: The [2,3-c] fusion is best achieved by building the pyridine ring onto a pre-functionalized thiophene. We utilize 4-methyl-2-thiophenecarboxylic acid as the starting material. The "3-methyl" in the final product corresponds to the 4-methyl group of the starting thiophene, which ends up at position 3 of the fused system (standard IUPAC numbering).

  • Cyclization: A Pomeranz-Fritsch type cyclization of the corresponding amide acetal allows for the formation of the 7-hydroxy (pyridone) functionality directly.

  • Iodination: The C4 position of thieno[2,3-c]pyridin-7-one is electronically analogous to the C4 position of isoquinolin-1-one. It is the most electron-rich site on the pyridine ring available for electrophilic aromatic substitution (SEAr), ensuring high regioselectivity using N-Iodosuccinimide (NIS).

Pathway Visualization

Retrosynthesis Target 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Intermediate 3-Methylthieno[2,3-c]pyridin-7(6H)-one Target->Intermediate Regioselective Iodination (NIS, AcOH) Precursor N-(2,2-Dimethoxyethyl)-4-methyl- thiophene-2-carboxamide Intermediate->Precursor Acid-Mediated Cyclization (Pomeranz-Fritsch) Start 4-Methyl-2-thiophenecarboxylic Acid Precursor->Start Amide Coupling (Aminoacetaldehyde dimethyl acetal)

Caption: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Experimental Protocols

Phase 1: Synthesis of the Thienopyridone Core

Objective: Synthesis of 3-methylthieno[2,3-c]pyridin-7(6H)-one. Mechanism: Amide formation followed by acid-catalyzed intramolecular electrophilic substitution (cyclization).

Step 1.1: Amide Coupling
  • Reagents: 4-Methyl-2-thiophenecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), Aminoacetaldehyde dimethyl acetal (1.1 eq), Triethylamine (Et3N, 2.5 eq), DCM (Solvent).

  • Scale: 50 g input.

Protocol:

  • Acid Chloride Formation: Suspend 4-methyl-2-thiophenecarboxylic acid (50.0 g, 352 mmol) in dry DCM (500 mL). Add DMF (0.5 mL) as a catalyst.

  • Add SOCl2 (76 mL, 1.05 mol) dropwise at 0°C.

  • Reflux the mixture for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate in vacuo to remove excess SOCl2 and solvent. Co-evaporate with toluene (2 x 100 mL) to ensure removal of traces of SOCl2.

  • Coupling: Dissolve the crude acid chloride in dry DCM (400 mL) and cool to 0°C.

  • Add a solution of aminoacetaldehyde dimethyl acetal (40.7 g, 387 mmol) and Et3N (123 mL) in DCM (100 mL) dropwise over 45 mins, maintaining internal temp <10°C.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (300 mL), sat. NaHCO3 (300 mL), and brine. Dry over Na2SO4 and concentrate.

  • Yield: Expected ~80-85 g (Yellow oil/solid, >95% yield). Proceed directly to cyclization.

Step 1.2: Pomeranz-Fritsch Cyclization
  • Reagents: Crude Amide (from 1.1), Chlorosulfonic acid (ClSO3H) or Polyphosphoric Acid (PPA). Note: Chlorosulfonic acid is preferred for cleaner profiles on scale.

  • Solvent: Neat or in CH3NO2 (if using Lewis acids). Here we use the Jackson Modification (acid-mediated).

Protocol:

  • Cool Chlorosulfonic acid (250 mL, ~5 vol) to 0°C in a reactor equipped with a scrubber (HCl gas evolution).

  • Add the crude amide acetal (from Step 1.1) portion-wise over 1 hour. Caution: Exothermic.

  • Allow the mixture to warm to RT and stir for 16 hours. (Monitor by HPLC; disappearance of acetal).

  • Quench: Pour the reaction mixture slowly onto crushed ice (1.5 kg) with vigorous stirring. The product may precipitate.[1]

  • Adjust pH to ~4-5 using 50% NaOH solution (maintain temp <20°C).

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc/THF (3:1, 4 x 500 mL).

  • Purification: Recrystallize from Ethanol/Water or triterate with hot acetonitrile.

  • Product: 3-methylthieno[2,3-c]pyridin-7(6H)-one .

  • Expected Yield: 60-70% (over 2 steps). Appearance: Tan to off-white solid.

Phase 2: Regioselective Iodination

Objective: Synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol. Mechanism: Electrophilic Aromatic Substitution (SEAr). The 7-hydroxy group (pyridone oxygen) directs the electrophile to the ortho-position (C4), which is also activated by the thiophene ring fusion.

  • Reagents: 3-Methylthieno[2,3-c]pyridin-7(6H)-one (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Acetic Acid (AcOH) or DMF. AcOH is preferred for ease of workup.

Protocol:

  • Dissolve 3-methylthieno[2,3-c]pyridin-7(6H)-one (20.0 g, 121 mmol) in Glacial Acetic Acid (200 mL).

  • Add NIS (29.9 g, 133 mmol) in one portion at RT.

  • Heat the mixture to 60°C and stir for 3-6 hours.

    • QC Check: Monitor by HPLC. The starting material (RT ~3.5 min) should convert to a more hydrophobic peak (RT ~5.2 min).

  • Workup: Cool to RT. Pour the mixture into cold water (1 L).

  • Add 10% Sodium Thiosulfate solution (100 mL) to quench excess iodine (color change from brown to yellow/white).

  • Isolation: The product precipitates as a solid. Filter and wash with water (500 mL) and cold ether (100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

  • Expected Yield: 85-90%.

  • Appearance: Off-white to pale yellow powder.

Process Data & Specifications

Summary Table: Reaction Parameters
StepTransformationReagentsTempTimeExpected YieldCritical Parameter
1.1 Amide FormationSOCl2, Aminoacetaldehyde dimethyl acetalReflux / 0°C4 h>95%Anhydrous conditions; removal of SOCl2.[2]
1.2 CyclizationChlorosulfonic acid (neat)0°C -> RT16 h60-70%Slow addition to control exotherm; pH adjustment.
2.0 IodinationNIS, AcOH60°C4 h85-90%Quench with thiosulfate to remove color/impurities.
Analytical Specifications (Self-Validating)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Starting Material (Core): δ 11.5 (br s, 1H, NH), 7.8 (d, 1H, H-4), 7.2 (s, 1H, H-2), 6.9 (d, 1H, H-5), 2.4 (s, 3H, Me).

    • Final Product (4-Iodo): The doublet at δ 7.8 (H-4) disappears. The doublet at δ 6.9 (H-5) shifts slightly or becomes a singlet (if coupling is lost, though usually H5 couples to NH).

    • Key Diagnostic: Loss of the H-4 signal (typically the most downfield aromatic proton aside from NH).

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]+ = 291.9 (Calculated for C8H6INOS).

    • Characteristic Iodine pattern (A+127 gap not visible in MS, but mass is distinct).

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Core Construction cluster_1 Step 2: Functionalization SM 4-Methyl-2-thiophenecarboxylic Acid Amide Intermediate Amide Acetal SM->Amide 1. SOCl2, DCM 2. Aminoacetaldehyde dimethyl acetal Core 3-Methylthieno[2,3-c]pyridin-7-one Amide->Core ClSO3H, 0°C to RT (Cyclization) Final 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Core->Final NIS, AcOH, 60°C (Regioselective Iodination)

Caption: Step-by-step chemical transformation workflow for scale-up.

Safety & Troubleshooting

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Use a dedicated dropping funnel and ensure the reactor is vented to a scrubber (NaOH trap) to neutralize HCl gas.

  • Iodination Selectivity: If di-iodination is observed (rare with 1.1 eq NIS), reduce temperature to RT and extend reaction time. If no reaction occurs, add a catalytic amount of TFA.

  • Purification: The final product is amphoteric (phenol/pyridone). Avoid strong basic workups which might form the water-soluble phenolate salt. Precipitation from acidic/neutral water is the best isolation method.

References

  • Thieno[2,3-c]pyridine Synthesis: ChemistryOpen2025 , 14, e202500060. "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation."

  • Isoquinolinone Halogenation (Analogous Chemistry): Journal of Organic Chemistry2003 , 68, 3695–3698. "Regioselective Halogenation of Isoquinolin-1(2H)-ones."

  • Thienopyridine Bioactivity: Molecules2010 , 15, 2652.[3] "Synthesis of New Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines."

  • General Thiophene Cyclization Methods: Beilstein Journal of Organic Chemistry2007 , 3, 28. "Development of potential manufacturing routes for substituted thiophenes."

Sources

Method

Application Note: Site-Selective Buchwald-Hartwig Amination of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, high-yielding protocol for the C-N cross-coupling of secondary amines to the C4 position of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, high-yielding protocol for the C-N cross-coupling of secondary amines to the C4 position of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol, while completely suppressing side reactions at the unprotected C7 hydroxyl group.

Introduction & Substrate Challenges

The functionalization of halogenated thieno[2,3-c]pyridines is a critical step in the synthesis of advanced pharmacophores. However, performing a Buchwald-Hartwig amination on 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) presents a unique set of chemoselectivity and catalytic challenges:

  • The Unprotected C7-Hydroxyl Group: Under standard basic cross-coupling conditions, the C7-OH can deprotonate and act as a competing oxygen nucleophile, leading to unwanted C-O etherification or complete catalyst deactivation.

  • Iodide-Bridged Dimerization: Oxidative addition into the C4-I bond generates a Pd(II)-iodide intermediate. Iodide anions are notorious for bridging palladium centers to form unreactive dimers, stalling the catalytic cycle [1].

  • Heteroaromatic Poisoning: The sulfur and nitrogen atoms within the thienopyridine core can chelate the palladium catalyst if the ligand sphere is not sufficiently bulky.

Mechanistic Rationale & Causality (The "Why")

To overcome these challenges, the reaction conditions must be engineered at the mechanistic level. This protocol moves away from traditional first-generation catalysts and employs a highly specific combination of base, ligand, and solvent.

  • Base Selection (In-Situ Protection via LiHMDS): Strong, hard bases like Sodium tert-butoxide (NaOtBu) are highly incompatible with unprotected hydroxyl groups and lead to substrate degradation. Instead, we utilize Lithium hexamethyldisilazide (LiHMDS). As demonstrated in advanced dialkylbiaryl-phosphine systems, LiHMDS allows for the arylation of amines in the presence of protic functional groups [2]. LiHMDS rapidly deprotonates the C7-OH to form a transient lithium alkoxide. Because the lithium-oxygen bond is highly ionic and sterically shielded by the solvent sphere, it is exceptionally poor at coordinating to the soft Pd(II) center. This effectively "masks" the hydroxyl group, directing the palladium exclusively toward the amine nucleophile.

  • Ligand Selection (RuPhos): To prevent the formation of unreactive iodide-bridged Pd dimers, a sterically demanding, electron-rich monodentate ligand is required. RuPhos (a dialkylbiaryl phosphine) is selected for secondary amines (e.g., morpholine) because its extreme steric bulk forces a three-coordinate Pd(II) intermediate, drastically accelerating the rate of reductive elimination and outcompeting potential β-hydride elimination [1].

  • Solvent Causality (Toluene/THF): Toluene is favored for aryl iodide couplings because the resulting iodide salts (e.g., LiI) have exceptionally poor solubility in it. By precipitating the iodide salt out of the catalytic cycle, we prevent it from bridging and deactivating the palladium species [1]. A minor co-solvent of THF is used to maintain the solubility of the LiHMDS and the polar substrate.

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Yellow/Green Solution) OxAdd Oxidative Addition Pd(II) Aryl Iodide Complex Pd0->OxAdd + 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord + Secondary Amine + LiHMDS RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - LiI (Precipitates) - HMDS RedElim->Pd0 Release of Product

Figure 1: Mechanistic pathway of the Buchwald-Hartwig amination highlighting key intermediate states.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data for the coupling of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol with morpholine (1.2 equiv.), demonstrating the causality behind the final protocol parameters.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3BINAPNaOtBuToluene800Complete degradation; NaOtBu is incompatible with C7-OH.
2Pd2(dba)3RuPhosCs2CO3Toluene8035Sluggish; weak base fails to drive the catalytic cycle efficiently.
3Pd2(dba)3XantPhosLiHMDSTHF6552Moderate yield; bidentate ligand slows reductive elimination.
4 Pd2(dba)3 RuPhos LiHMDS Toluene/THF 65 88 Optimal; LiHMDS protects OH, RuPhos accelerates C-N coupling.
Self-Validating Experimental Protocol

This protocol is designed with built-in visual and chemical checkpoints to ensure the integrity of the catalytic cycle.

Reagents Required:

  • 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (1.0 mmol, 291.1 mg)

  • Morpholine (Secondary Amine) (1.2 mmol, 104.5 mg)

  • Pd2(dba)3 (0.02 mmol, 2 mol% Pd, 18.3 mg)

  • RuPhos (0.04 mmol, 4 mol%, 18.7 mg)

  • LiHMDS (1.0 M in THF) (2.5 mmol, 2.5 mL) Note: Excess base is required to account for C7-OH deprotonation.

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst (Self-Validation Step):

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and RuPhos.

    • Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times).

    • Add 1.0 mL of anhydrous Toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Observe the color transition. The initial dark purple/red solution of Pd2(dba)3 must transition to a clear yellow or pale green solution. This optical shift confirms the successful displacement of the dba ligands by RuPhos and the generation of the active Pd(0)L complex.

  • Substrate Assembly:

    • To a separate dry vial, add 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol and morpholine. Dissolve in 3.0 mL of anhydrous Toluene.

    • Transfer this substrate solution dropwise into the Schlenk tube containing the active catalyst under positive Argon flow.

  • In-Situ Protection and Activation:

    • Cool the Schlenk tube to 0 °C using an ice bath.

    • Inject the LiHMDS solution (2.5 mL, 1.0 M in THF) dropwise over 5 minutes.

    • Causality Note: The initial equivalent of LiHMDS instantly deprotonates the C7-OH. The low temperature prevents any premature, unselective cross-coupling during the exothermic acid-base reaction.

  • Thermocycling & Monitoring:

    • Remove the ice bath and heat the reaction mixture to 65 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (UV active, lower Rf) should completely disappear, replaced by a new, highly fluorescent product spot. A fine white precipitate (LiI) will accumulate at the bottom of the tube, confirming successful oxidative addition and halide displacement.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Quench by adding 5.0 mL of saturated aqueous NH4Cl. Causality Note: This mildly acidic quench reprotonates the C7-O-Li back to the desired C7-OH.

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure C4-aminated thienopyridine.

Workflow Prep 1. Catalyst Prep Pd2(dba)3 + RuPhos (Inert Atm) Substrate 2. Substrate Add Thienopyridine + Amine (THF/Toluene) Prep->Substrate Base 3. Base Addition LiHMDS Dropwise (In-situ Protection) Substrate->Base Heat 4. Thermocycling 65°C for 12-16h (TLC Monitoring) Base->Heat Workup 5. Workup NH4Cl Quench & Flash Chroma Heat->Workup

Figure 2: Step-by-step experimental workflow for the site-selective C-N cross-coupling protocol.

References
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at:[Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2013). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol , a highly valuable heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol , a highly valuable heterocyclic scaffold often utilized in the development of kinase inhibitors and CYP17 antagonists.

Synthesizing this densely functionalized thienopyridine requires precise control over regioselectivity and electronic manipulation. Below, we provide validated workflows, mechanistic insights, and troubleshooting FAQs to help you maximize your reaction yields.

Synthetic Strategy & Workflow

The most robust route to this target relies on the sequential functionalization of the pyridine ring while leveraging the electronic properties of the fused thiophene system. The workflow proceeds via N-oxidation, a Polonovski-type chlorination, nucleophilic aromatic substitution (SNAr), and finally, a highly regioselective electrophilic iodination.

Workflow A 3-Methylthieno [2,3-c]pyridine B N-Oxide Intermediate A->B mCPBA DCM, 0°C C 7-Chloro Intermediate B->C POCl3 Reflux D 7-Hydroxy Intermediate C->D KOH, DMSO 120°C (SNAr) E 4-Iodo-3-methylthieno [2,3-c]pyridin-7-ol D->E NIS, cat. TFA MeCN, 0°C

Synthetic workflow for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol.

Self-Validating Experimental Protocols

To ensure reproducibility, every critical step in this sequence must be treated as a self-validating system. Do not proceed to the next step without confirming the specific analytical checkpoints listed below.

Protocol A: Synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine

Causality: The reaction utilizes phosphorus oxychloride (


) to activate the N-oxide intermediate. The highly nucleophilic oxygen attacks the electrophilic phosphorus, creating a superior leaving group (

). Subsequent attack by the chloride ion at the alpha position (C7) drives a Polonovski-type rearrangement, restoring aromaticity while installing the crucial chlorine atom [1][1].
  • Preparation: Dissolve rigorously dried 3-methylthieno[2,3-c]pyridine N-oxide (1.0 eq) in anhydrous toluene (0.2 M).

  • Activation: Cool the flask to 0 °C under argon. Add

    
     (3.0 eq) dropwise over 15 minutes.
    
  • Rearrangement: Gradually warm the mixture to room temperature, then heat to 90 °C for 4 hours.

  • Quenching: Cool to 0 °C and carefully pour the mixture over crushed ice. Neutralize with saturated aqueous

    
     until pH 7.5 is reached. Extract with EtOAc.
    
  • Validation Checkpoint:

    • TLC: The product will elute significantly faster (higher

      
      ) than the highly polar N-oxide starting material.
      
    • LC-MS: Look for the

      
       peak. You must observe a characteristic 3:1 isotopic ratio indicative of the single chlorine atom.
      
Protocol B: Regioselective Electrophilic Iodination at C4

Causality: The 7-hydroxyl group tautomerizes into a pyridone, strongly donating electron density into the ring system. This activates the para position (C4) toward electrophilic aromatic substitution. By using N-iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid (TFA), we generate a highly reactive "


" species that rapidly iodinates C4 before the less reactive thiophene C2 position can compete [2][2].
  • Preparation: Dissolve 3-methylthieno[2,3-c]pyridin-7-ol (1.0 eq) in anhydrous acetonitrile (0.1 M). Shield the flask from direct light.

  • Activation: Cool to 0 °C. Add TFA (0.1 eq) followed by portion-wise addition of NIS (1.05 eq).

  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature over 2 hours.

  • Quenching: Quench with 10% aqueous sodium thiosulfate (

    
    ) to destroy unreacted iodine species. Extract with DCM.
    
  • Validation Checkpoint:

    • Visual: The reaction mixture will transition from dark red/brown to pale yellow upon thiosulfate quench.

    • LC-MS: Confirm the mass shift of +126 Da

      
      . Ensure there is no peak at +252 Da, which would indicate unwanted di-iodination.
      

Mechanistic Deep Dive: Regioselectivity Control

Understanding the directing effects in the final step is critical for troubleshooting off-target halogenation. The diagram below illustrates why the C4 position is favored over the C2 position.

Mechanism A 7-Hydroxypyridine Form (Electron-rich) B Pyridone Tautomer (Directing Group) A->B Tautomerization C Electrophilic Attack at C4 (para to Oxygen) B->C I+ (from NIS/TFA) D Sigma Complex (Stabilized by N) C->D C-I Bond Formation E Rearomatization (Loss of H+) D->E Deprotonation

Mechanistic pathway for regioselective electrophilic iodination at the C4 position.

Quantitative Optimization of Iodination Conditions

To avoid extensive trial-and-error, our application scientists have benchmarked various iodination conditions. The data below justifies the selection of the NIS/TFA system.

Iodination ReagentSolventAdditiveTemperatureYield (%)Regioselectivity (C4 : C2)

DCMNone25 °C< 10Unreactive
NISDMFNone80 °C4550 : 50
IClDCMNone0 °C6080 : 20
NIS MeCN cat. TFA 0 °C to 25 °C 88 > 95 : 5

Troubleshooting Guides & FAQs

Q1: Why is my yield so low during the


-mediated chlorination of the N-oxide? 
A1:  The Polonovski-type rearrangement is highly sensitive to moisture and thermal shock. If the reaction is heated too rapidly, the N-oxide can undergo unselective degradation, leading to intractable tar formation. Furthermore, residual water in the solvent will rapidly hydrolyze 

into inactive phosphoric acids.
  • Actionable Fix: Ensure the N-oxide intermediate is rigorously dried under high vacuum (lyophilization preferred) before the reaction. Use fresh, anhydrous

    
     and heat the mixture gradually to reflux. Monitor the reaction via LC-MS rather than TLC, as the highly polar N-oxide tends to streak on silica, masking true conversion rates.
    

Q2: I am observing incomplete hydrolysis of 7-chloro-3-methylthieno[2,3-c]pyridine. How can I drive this to completion? A2: Nucleophilic aromatic substitution (SNAr) at the C7 position of a thieno[2,3-c]pyridine is notoriously sluggish. The electron-rich thiophene ring donates electron density into the pyridine system, deactivating the C7 carbon toward nucleophilic attack [3][3].

  • Actionable Fix: Standard aqueous NaOH is insufficient. Switch to a highly nucleophilic hydroxide source in a polar aprotic solvent. We recommend using finely powdered KOH in anhydrous DMSO at 120 °C. The desolvation of the hydroxide ion in DMSO dramatically increases its nucleophilicity, driving the SNAr to completion within 4-6 hours.

Q3: During the final iodination step, I am seeing di-iodination and iodination at the thiophene ring (C2). How do I improve C4 regioselectivity? A3: Regioselectivity is a common pitfall in this synthesis. The C7-hydroxyl group tautomerizes to a pyridone, which strongly directs electrophilic attack to the para position (C4) [4][4]. However, the C2 position on the thiophene ring is also inherently electron-rich. If the iodinating agent is too harsh (e.g., ICl) or the temperature too high, competitive C2 iodination or di-iodination occurs.

  • Actionable Fix: Strictly avoid elemental iodine (

    
    ) or ICl. Utilize N-iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid (TFA) in acetonitrile at 0 °C. The TFA protonates the succinimide leaving group, enhancing the electrophilicity of the iodine atom just enough to react rapidly with the highly activated C4 position, without overcoming the activation energy required for C2 iodination.
    

References

  • Convenient Synthesis of Heterocyclic Compounds with Dihydropyrano[3,4-b]pyridine Scaffold Source: ResearchGate URL
  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Source: Chemical Communications (RSC Publishing)

Sources

Optimization

purification methods for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Technical Support Center: Purification & Troubleshooting for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5). Thienopyridines are highly valuable scaffolds in medicinal chemistry[1], but this specific halogenated derivative presents a triad of purification challenges:

  • Lactam-Lactim Tautomerism: The 7-hydroxyl group exists in equilibrium with its 7-oxo (pyridone) tautomer[2],[3].

  • Heavy Atom Instability: The C-I bond at the 4-position is susceptible to photolytic and transition-metal-catalyzed cleavage.

  • Aggressive Insolubility: Strong intermolecular hydrogen bonding and

    
     stacking severely limit solubility in standard organic solvents.
    

Section 1: Troubleshooting FAQs (The "Why" Behind the "How")

Q1: My crude product streaks heavily from the baseline to the solvent front on normal-phase silica TLC. How do I achieve distinct spot resolution? Cause: The compound predominantly exists in its lactam tautomeric form (thieno[2,3-c]pyridin-7(6H)-one)[3]. The highly polarized carbonyl and N-H groups act as strong hydrogen bond donors and acceptors, interacting aggressively with the free silanol groups (-SiOH) on the silica gel stationary phase[4]. Solution: You must disrupt the hydrogen bonding by modifying your mobile phase.

  • Actionable Step: Add a polar, protic modifier to your eluent. A standard system of Dichloromethane (DCM) and Methanol (MeOH) is insufficient on its own. Incorporate 0.5% to 1.0% Glacial Acetic Acid (AcOH) or Formic Acid to protonate the silanol groups and competitively bind the pyridone[4].

  • Self-Validating Check: Run a 2D TLC. If the compound streaks in dimension 1 (DCM:MeOH 9:1), but resolves into a tight, distinct spot in dimension 2 (DCM:MeOH:AcOH 90:9:1), the modifier is successfully masking the silanol interactions.

Q2: LC-MS analysis of my purified fractions shows a mass peak corresponding to [M-I+H]+. Why am I losing the iodine atom? Cause: The C-I bond is the weakest carbon-halogen bond (~238 kJ/mol). It is highly susceptible to homolytic cleavage triggered by ambient UV light, or oxidative addition/reduction catalyzed by trace transition metals (e.g., iron from stainless steel spatulas or contaminated silica). Solution:

  • Actionable Step 1 (Photoprotection): Wrap all receiving flasks and chromatography columns in aluminum foil. Store the final product in amber glass vials.

  • Actionable Step 2 (Metal-Free Handling): Never use metal spatulas to scrape the solid. Use PTFE or ceramic spatulas. If using Reverse-Phase HPLC, ensure the column frits and tubing are passivated, or use PEEK (Polyether ether ketone) tubing to prevent trace metal leaching.

Q3: The compound is practically insoluble in DCM, Hexane, and Ethyl Acetate. How can I load it onto a flash column without crashing it out at the top of the column? Cause: The planar thienopyridine core combined with the pyridone tautomer promotes extensive crystalline lattice energy via


 stacking and hydrogen bonding networks.
Solution:  Do not attempt liquid loading. Use the Dry Loading (Solid Loading)  technique.
  • Actionable Step: Dissolve the crude mixture in a highly polar, volatile solvent mixture (e.g., THF/MeOH 1:1 or a minimal amount of DMF). Add Celite 545 (not silica, as silica can irreversibly bind the pyridone during the drying phase) at a 1:3 compound-to-Celite mass ratio. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder directly onto the top of the pre-equilibrated silica column.

Section 2: Quantitative Data & Solvent Selection

To facilitate rapid method development, use the following empirically derived solvent systems for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol.

Chromatography TypeRecommended Solvent SystemModifier RequiredExpected Behavior /

Normal Phase (TLC/Flash) DCM : MeOH (95:5 to 85:15)1.0% Glacial Acetic Acid

(Tight spot, no streaking)
Reverse Phase (HPLC/C18) Water : Acetonitrile (Gradient)0.1% Trifluoroacetic Acid (TFA)Sharp peak; TFA locks the protonation state
Recrystallization Ethanol : Water (3:1 v/v)NoneHigh recovery; breaks

stacking

Section 3: Standardized Purification Protocols

Protocol A: Modified Normal-Phase Flash Chromatography (Scale: 100 mg - 5 g) This protocol is designed to separate the target compound from uniodinated precursors and regioisomers.

  • Preparation of the Solid Load: Dissolve 1.0 g of crude 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol in 20 mL of THF/MeOH (1:1). Add 3.0 g of Celite 545. Concentrate in vacuo at 40°C until a dry, free-flowing powder remains.

  • Column Equilibration: Pack a silica gel column and equilibrate with 3 column volumes (CV) of DCM containing 1% AcOH.

  • Loading: Carefully pour the Celite-bound crude onto the top of the silica bed. Cap with a thin layer of clean sand to prevent disturbing the bed during solvent addition.

  • Elution:

    • Elute with 2 CV of DCM (1% AcOH) to remove non-polar impurities.

    • Initiate a gradient: DCM : MeOH (98:2

      
       90:10), maintaining 1% AcOH throughout[4].
      
  • Fraction Collection: Collect fractions in amber glass tubes to prevent photolytic deiodination.

  • Isolation: Pool fractions containing the pure product (verified by TLC). Concentrate under reduced pressure at a temperature not exceeding 35°C to protect the C-I bond.

Protocol B: Preparative Reverse-Phase HPLC (Scale: < 100 mg) Ideal for final polishing to achieve >99% purity for biological assays.

  • Sample Preparation: Dissolve the semi-pure compound in LC-MS grade DMSO (max concentration 50 mg/mL). Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Column Selection: Use a C18 Prep Column (e.g., 21.2 x 250 mm, 5

    
    m).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 70% B over 20 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Lyophilize (freeze-dry) the collected fractions immediately. Do not use rotary evaporation, as concentrating aqueous TFA will degrade the compound.

Section 4: Purification Decision Workflow

The following diagram illustrates the logical decision-making process for purifying 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol based on crude characteristics.

PurificationWorkflow Start Crude 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol CheckSol Assess Solubility (DCM / MeOH) Start->CheckSol Soluble Soluble (Low Pyridone Aggregation) CheckSol->Soluble Insoluble Insoluble (High Pyridone Aggregation) CheckSol->Insoluble NPFlash Normal Phase Flash (DCM:MeOH + 1% AcOH) Use Amber Glassware Soluble->NPFlash DryLoad Dry Loading on Celite or RP-HPLC (DMSO load) Insoluble->DryLoad CheckPurity Assess Purity via LC-MS (Check for [M-I+H]+) NPFlash->CheckPurity DryLoad->CheckPurity Pure Final Product >95% (Store at -20°C in Dark) CheckPurity->Pure Pass Impure Purity <95% (Recrystallize EtOH/H2O) CheckPurity->Impure Fail Impure->Pure Polish

Decision tree for the purification of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol.

References

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. 1

  • Thieno[2,3-c]pyridin-7(6H)-one Product Information. CymitQuimica. 2

  • 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one: Contemporary Thienopyridinone Research. Benchchem. 3

  • Technical Support Center: Synthesis of Fused Pyridinone Compounds. Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Recrystallization of Thieno[2,3-c]pyridin-7-ol Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with thieno[2,3-c]pyridin-7-ol derivatives. It addresses common challenges encountered during recr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with thieno[2,3-c]pyridin-7-ol derivatives. It addresses common challenges encountered during recrystallization, a critical purification step for these active pharmaceutical ingredients (APIs). The information presented here is grounded in established chemical principles and practical laboratory experience to ensure the successful isolation of high-purity crystalline products.

Introduction to Recrystallization of Thieno[2,3-c]pyridin-7-ol Derivatives

The thieno[2,3-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Achieving high purity of these compounds is paramount for their use in research and drug development, and recrystallization is a fundamental technique for this purpose.[3] The success of recrystallization hinges on the selection of an appropriate solvent system where the thieno[2,3-c]pyridin-7-ol derivative exhibits high solubility at elevated temperatures and low solubility upon cooling.[4] This differential solubility allows for the separation of the desired compound from impurities, which ideally remain dissolved in the mother liquor.[5]

However, the unique physicochemical properties of thieno[2,3-c]pyridin-7-ol derivatives, such as their potential for polymorphism and varying solubility profiles based on substituent groups, can present challenges.[3] This guide offers a structured approach to troubleshooting these issues, ensuring reproducible and efficient purification.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section details common problems encountered during the recrystallization of thieno[2,3-c]pyridin-7-ol derivatives and provides actionable solutions.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent

Possible Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures. The polarity of the solvent may not be compatible with the polarity of your specific thieno[2,3-c]pyridin-7-ol derivative.

Solution:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common choices for heterocyclic compounds include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and polar aprotic solvents (DMF, DMSO), sometimes in combination with water.[4]

  • Use of a Solvent Mixture: If a single solvent is ineffective, a mixed solvent system can be employed.[4] Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. A common pair for somewhat polar molecules is an alcohol-water mixture.[4]

Issue 2: No Crystals Form Upon Cooling

Possible Cause 1: Too Much Solvent Was Used. This is a frequent reason for crystallization failure, as the solution may not be supersaturated enough for nucleation to occur.[6]

Solution:

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a rotary evaporator or by gently heating the solution under a stream of inert gas.[6] Once the volume is reduced, allow the solution to cool again.

Possible Cause 2: The Solution Cooled Too Quickly. Rapid cooling can lead to the formation of a supersaturated solution that is resistant to crystallization.[7]

Solution:

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass to slow down heat loss.[4] Once at room temperature, the flask can be transferred to an ice bath to maximize crystal yield.[7]

Possible Cause 3: Lack of Nucleation Sites. Crystal formation requires an initial seed or surface to begin.

Solution:

  • Scratching the Flask: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.[8] The microscopic scratches on the glass can provide nucleation sites.

  • Seed Crystals: If available, add a tiny crystal of the pure thieno[2,3-c]pyridin-7-ol derivative to the cooled solution.[8] This will induce crystallization.

Issue 3: Oiling Out Instead of Crystallizing

Possible Cause 1: Low Melting Point of the Compound. If the boiling point of the solvent is higher than the melting point of the compound, the solid may melt in the hot solvent and separate as an oil upon cooling.[6]

Solution:

  • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

Possible Cause 2: High Concentration of Impurities. Impurities can interfere with the crystal lattice formation, leading to the separation of an oil.

Solution:

  • Pre-purification: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before recrystallization.[8]

  • Adjust Solvent System: Try a different solvent or solvent pair that may better exclude the impurities from the crystal lattice.

Possible Cause 3: Supersaturation or Rapid Cooling. The solution may be too concentrated, or the cooling rate too high.

Solution:

  • Add More Solvent and Reheat: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool very slowly.[8]

Issue 4: Low Recovery of Crystalline Product

Possible Cause 1: Using Too Much Solvent. As mentioned, excess solvent will keep more of the product dissolved even at low temperatures.[8]

Solution:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated to recover more product, which may then require a second recrystallization.[8]

Possible Cause 2: Significant Solubility in the Cold Solvent. Some compounds retain considerable solubility even at low temperatures.

Solution:

  • Change Solvent System: Experiment with a solvent in which the compound has lower solubility at cold temperatures.

  • Use a Solvent Pair: A carefully chosen solvent pair can sometimes reduce the solubility of the compound at lower temperatures more effectively than a single solvent.

Issue 5: Discolored Crystals

Possible Cause: Colored impurities are being incorporated into the crystal lattice.

Solution:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and color.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place a small amount (10-20 mg) of the crude thieno[2,3-c]pyridin-7-ol derivative into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound when hot.[4]

  • Allow the test tubes that showed good solubility at high temperatures to cool to room temperature, and then in an ice bath. An ideal solvent will result in the formation of crystals.

  • Evaluate the quantity and quality of the crystals formed to select the best solvent or solvent pair.

Table 1: Common Recrystallization Solvents for Heterocyclic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but can be difficult to remove.[6]
EthanolHigh78A versatile solvent, often used in combination with water.[9][10]
IsopropanolMedium82Similar to ethanol, good for moderately polar compounds.[11]
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.
AcetoneMedium56A lower-boiling option for moderately polar compounds.
TolueneLow111Suitable for less polar compounds.
DioxaneMedium101Can be used for compounds that are difficult to dissolve.[11]
DMFHigh153A high-boiling polar aprotic solvent for poorly soluble compounds.[12]
Protocol 2: General Recrystallization Procedure
  • Dissolve the crude thieno[2,3-c]pyridin-7-ol derivative in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, add a very small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities and the charcoal. This step should be done quickly to prevent premature crystallization.[7]

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualizing the Workflow

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting cluster_dissolve Dissolution Issues cluster_no_crystals No Crystal Formation cluster_oiling Oiling Out cluster_yield Low Yield start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Yes no_dissolve Compound Doesn't Dissolve dissolve->no_dissolve No crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No success Successful Recrystallization crystals->success Yes too_much_solvent Too Much Solvent? crystals->too_much_solvent No low_yield Low Yield? oil->low_yield No reheat_add_solvent Reheat & Add More Solvent oil->reheat_add_solvent Yes fail Re-evaluate Purification Strategy low_yield->fail No concentrate Concentrate Mother Liquor low_yield->concentrate Yes change_solvent Change Solvent/Use Mixture no_dissolve->change_solvent change_solvent->dissolve reduce_volume Reduce Solvent Volume too_much_solvent->reduce_volume Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No reduce_volume->cool induce_crystallization->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool concentrate->success

Caption: Troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a single solvent and a mixed solvent system?

A1: Start with a single solvent screening. A single solvent is generally preferred for its simplicity. If you cannot find a single solvent that provides good differential solubility, then a mixed solvent system is a good alternative. Mixed solvents offer more tunability for achieving the desired solubility profile.[4]

Q2: My compound is a salt. How does this affect solvent choice?

A2: Salts of organic compounds are generally more polar than their free base or free acid counterparts. Therefore, you will likely need more polar solvents for recrystallization, such as water, alcohols, or mixtures thereof. In some cases, converting the compound to its salt form can be a purification strategy in itself, as it alters the solubility characteristics.[13]

Q3: Can I use chromatography instead of recrystallization?

A3: Yes, chromatography is another powerful purification technique.[8] However, recrystallization is often preferred for large-scale purification due to its cost-effectiveness and scalability. Chromatography is typically used when recrystallization is ineffective or for the purification of smaller quantities of material.

Q4: What is polymorphism and how does it relate to recrystallization?

A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[3] Different polymorphs can have different physical properties, including solubility and stability. The conditions of recrystallization (e.g., solvent, cooling rate) can influence which polymorphic form is obtained.[] It is crucial to control recrystallization parameters to ensure the consistent production of the desired polymorph.

Q5: How can I confirm the purity of my recrystallized product?

A5: The purity of the recrystallized thieno[2,3-c]pyridin-7-ol derivative can be assessed using several analytical techniques. A melting point analysis should show a sharp and elevated melting point range compared to the crude material.[7] Chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and purity of the compound.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Çetin, A., Gürbüz, D., Alp, C., & Özdemir, İ. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(44), 12044-12049. Retrieved from [Link]

  • Çetin, A., Gürbüz, D., Alp, C., & Özdemir, İ. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 6(44), 12044-12049. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Al-Suhaimi, K. S., El-Serwy, W. S., Al-Omair, M. A., & Abdel-Hafez, S. H. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 643. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(10), 2631. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Geies, A. A. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 56(1), 41-45. Retrieved from [Link]

  • Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Retrieved from [Link]

  • Dechema. (n.d.). API Crystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • El-Kashef, H. S., Geies, A. A., El-Dean, A. M., & Abdel-Fattah, A. A. (2002). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines. Journal of the Chinese Chemical Society, 49(5), 897-904. Retrieved from [Link]

  • Google Patents. (n.d.). CA1113470A - Process for the preparation of thieno[2,3-c]- and [3,2-c]pyridines, new thieno[2,3-c] pyridine derivatives obtained thereby, and their therapeutic applications.
  • Fathalla, O. A., & Awad, S. M. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Advanced Research, 7(2), 233-241. Retrieved from [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of crystal growth, 211(1-4), 122-136. Retrieved from [Link]

  • Acevedo, D., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2139-2150. Retrieved from [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues with 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

The following technical guide addresses the solubility and handling challenges associated with 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . This document is structured as a Tier-3 Support resource for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and handling challenges associated with 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . This document is structured as a Tier-3 Support resource for medicinal chemists and process engineers.

Compound ID: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol CAS: 2306261-84-5 Common Classification: "Brick Dust" Heterocycle / Thienopyridine Scaffold Primary Issue: Extreme insolubility in standard organic solvents (DCM, EtOAc, Et2O) due to lattice energy and tautomeric stacking.

Part 1: The Mechanism of Insolubility (Root Cause Analysis)

To overcome the solubility issues, you must first understand why this molecule resists solvation. It is not merely "lipophilic"; it is a supramolecular aggregate .

The Lactam Tautomer Trap

While the name implies a "7-ol" (hydroxy) species, the thieno[2,3-c]pyridine core at the 7-position predominantly exists as the 7-oxo (lactam) tautomer in the solid state and in neutral solution.

  • The Donor-Acceptor Pair: The lactam form provides a hydrogen bond donor (N-H) and an acceptor (C=O).

  • Lattice Energy: These pairs form highly stable, planar centrosymmetric dimers or ribbons.

  • Lipophilic Shielding: The 4-Iodo and 3-Methyl substituents are hydrophobic. They pack around the polar core, effectively "waterproofing" the hydrogen-bonded network, preventing non-polar solvents from penetrating the lattice.

Visualizing the Problem

The following diagram illustrates the tautomeric equilibrium and the resulting solubility decision tree.

SolubilityMechanism Hydroxy Hydroxy Form (Soluble-like) Lactam Lactam Form (7-oxo) (Dominant Species) Hydroxy->Lactam Tautomerism (K_eq >> 1) Dimer Centrosymmetric Dimer (High Lattice Energy) Lactam->Dimer Intermolecular H-Bonding Solvent_DCM DCM / EtOAc (Cannot break H-bonds) Dimer->Solvent_DCM Insoluble Solvent_DMSO DMSO / DMF (Dipolar Disruption) Dimer->Solvent_DMSO Soluble (H-bond competition) Solvent_Acid TFA / AcOH (Protonation) Dimer->Solvent_Acid Soluble (Cation formation)

Figure 1: Tautomeric equilibrium shifting toward the insoluble lactam dimer, dictating solvent compatibility.

Part 2: Troubleshooting & FAQs

Section A: Dissolution & Reaction Setup

Q1: I cannot get the compound to dissolve in DCM or THF for my next reaction (e.g., Suzuki coupling or N-alkylation). What should I do? Diagnosis: The lattice energy is too high for non-polar solvents. Solution:

  • Switch Solvent System: Do not use DCM. Switch to DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) . These polar aprotic solvents can disrupt the intermolecular H-bonds.

  • Use a Suspension: For Suzuki couplings, this compound often reacts successfully as a suspension. The catalyst (Pd) works on the small amount of dissolved species, shifting the equilibrium (Le Chatelier’s principle).

    • Protocol: Suspend in Dioxane/H2O (4:1). Heat to 80°C. The suspension will likely clear as the reaction proceeds.

  • Protecting Group Strategy: If you need to perform multiple steps, convert the "7-ol" (lactam) to a 7-chloro or 7-O-triflate derivative immediately. This removes the H-bond donor, instantly improving solubility in DCM/EtOAc.

Q2: How do I prepare an NMR sample? It precipitates in CDCl3. Diagnosis: CDCl3 cannot break the lactam dimers. Solution:

  • Primary Choice: DMSO-d6 .[1] If it is still cloudy, heat the NMR tube gently with a heat gun (to ~40-50°C) to break the aggregates.

  • Secondary Choice: TFA-d (Trifluoroacetic acid-d) . This will protonate the nitrogen, fully solubilizing the compound, though it may shift chemical shifts significantly.

Section B: Purification Challenges

Q3: The compound streaks badly on silica gel columns. How do I purify it? Diagnosis: The lactam NH and the pyridine nitrogen interact strongly with the acidic silanols on the silica gel, causing "tailing." Solution:

  • Modifier is Mandatory: You must use a basic modifier.

    • Eluent: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1% NH4OH .

  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel. Alumina is less acidic and reduces streaking for electron-deficient nitrogen heterocycles.

  • Precipitation (Best Method): Avoid chromatography.

    • Dissolve crude in minimal hot DMSO or Acetic Acid.

    • Slowly add water (anti-solvent) while stirring.

    • Filter the resulting precipitate.[2] This "re-slurry" method often yields >95% purity for thienopyridines.

Part 3: Standardized Protocols

Protocol 1: High-Recovery Recrystallization

Use this when column chromatography fails.

StepActionCritical Note
1 Suspend crude solid in Glacial Acetic Acid (AcOH) .Ratio: 10 mL AcOH per 1 g solid.
2 Heat to reflux (118°C) until fully dissolved.If insoluble, add small amounts of DMF.
3 Remove from heat and allow to cool to RT slowly.Rapid cooling traps impurities.
4 Once at RT, add Water dropwise until turbidity persists.This acts as the anti-solvent.
5 Cool in an ice bath (0-4°C) for 1 hour.Maximizes yield.
6 Filter and wash cake with cold Water/MeOH (1:1).Removes trace acid.
Protocol 2: Conversion to Soluble Intermediate (7-Chloro)

If the 7-OH group is not the final target, convert it early to improve handling.

  • Reagent: POCl3 (Phosphorus oxychloride) neat or with solvent.

  • Procedure: Suspend 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol in POCl3 (5 equiv).

  • Additive: Add catalytic DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Heat: Reflux (105°C) for 2-4 hours.

  • Result: The reaction mixture will turn from a suspension to a clear dark solution. The resulting 7-chloro derivative is highly soluble in DCM and EtOAc.

References

  • Thienopyridine Solubility & Tautomerism

    • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2016). Discusses the "brick-dust" nature of thienopyridine scaffolds and the impact of planarity on solubility.
    • Source:

  • Pyridone/Hydroxypyridine Tautomerism

    • Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings.[3] (1971).[3] Foundational text on why fused pyridine-ols exist as lactams.

    • Source:

  • Synthetic Handling of Thieno[2,3-c]pyridines

    • Synthesis of Thieno[2,3-c]pyridine Derivatives. (2020).[4] Provides context on reaction conditions (high heat, polar solvents) for this specific isomer class.

    • Source:

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Deiodination in Thienopyridine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of deiodination during chemical reactions involving iodinated thienopyridines. Our goal is to equip you with the knowledge to anticipate and mitigate this common side reaction, thereby improving the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in thienopyridine reactions?

Deiodination, specifically hydrodeiodination, is an undesired side reaction where the iodine atom on your thienopyridine starting material is replaced by a hydrogen atom. This leads to the formation of a reduced, non-functionalized thienopyridine byproduct. This is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces a significant purification challenge, as the deiodinated byproduct often has similar chromatographic properties to the starting material and the product.

Q2: What are the general causes of deiodination in palladium-catalyzed cross-coupling reactions involving iodothienopyridines?

Deiodination in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination) is often a result of a competing reductive pathway. The primary culprits include:

  • Hydride Sources: The reaction mixture can contain various sources of hydride (H-), which can be transferred to the palladium center. Common sources include alcoholic solvents, water, and certain bases.[1]

  • Catalyst System: Highly active palladium catalysts, while beneficial for the main reaction, can also be more prone to promoting the deiodination side reaction.[2] The choice of phosphine ligand is critical in modulating the catalyst's reactivity and selectivity.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including deiodination.[3]

Q3: Are iodothienopyridines particularly susceptible to deiodination?

Yes, heteroaromatic iodides, including iodothienopyridines, can be more susceptible to deiodination compared to simple aryl iodides. The electron-rich nature of the thienopyridine ring system can enhance the rate of certain deiodination pathways. Additionally, the presence of sulfur and nitrogen heteroatoms can lead to complex interactions with the palladium catalyst, sometimes leading to catalyst inhibition or altered reactivity that may favor deiodination.[4]

Q4: Can the position of the iodine atom on the thienopyridine ring influence the likelihood of deiodination?

The isomeric position of the iodine atom can influence its susceptibility to deiodination due to differences in the electronic environment and steric hindrance around the C-I bond. While specific studies on the comparative stability of all iodothienopyridine isomers are not extensively documented, general principles of aromatic reactivity suggest that iodine atoms at more electron-rich positions might be more prone to certain deiodination mechanisms.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common cross-coupling reactions involving iodothienopyridines.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

You are performing a Suzuki-Miyaura coupling with an iodothienopyridine and a boronic acid/ester and observe a significant amount of the deiodinated thienopyridine byproduct.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start High Deiodination Observed ligand Optimize Ligand start->ligand Bulky, e--rich ligands often help base Re-evaluate Base ligand->base Ligand change not enough outcome Reduced Deiodination ligand->outcome solvent Change Solvent base->solvent Base change not enough base->outcome temp Lower Temperature solvent->temp Solvent change not enough solvent->outcome reagents Check Reagent Quality temp->reagents Temp change not enough temp->outcome reagents->outcome Success

Caption: Troubleshooting workflow for deiodination in Suzuki-Miyaura reactions.

Detailed Steps:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the deiodination pathway.

    • Action: Switch from less bulky ligands (e.g., PPh₃) to more sterically demanding and electron-rich ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4]

  • Base and Solvent System: The base and solvent can be a source of hydrides.

    • Action (Base): If using a strong alkoxide base (e.g., NaOtBu) in an alcoholic solvent, consider switching to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] These are less likely to generate hydride species.

    • Action (Solvent): Avoid alcoholic solvents if possible. Opt for anhydrous, aprotic solvents like dioxane, THF, or toluene. Ensure your solvents are rigorously degassed to remove oxygen, which can contribute to catalyst degradation and side reactions.[5]

  • Temperature and Reaction Time: Higher temperatures can accelerate catalyst decomposition and increase the rate of deiodination.

    • Action: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by LC-MS or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.

  • Reagent Purity: Ensure your boronic acid/ester is pure and has not undergone significant protodeboronation during storage.

    • Action: Use fresh or recently purified boronic acid.

Table 1: Impact of Reaction Parameters on Deiodination in Suzuki-Miyaura Coupling

ParameterCondition Prone to DeiodinationRecommended Change for ThienopyridinesRationale
Ligand PPh₃, dppfXPhos, SPhos, NHC ligandsBulky, electron-rich ligands promote reductive elimination of the desired product.
Base NaOtBu, K-OtBuK₃PO₄, Cs₂CO₃, K₂CO₃Weaker inorganic bases are less likely to generate hydride species.[3]
Solvent Alcohols (e.g., MeOH, EtOH)Dioxane, THF, Toluene (anhydrous)Aprotic solvents eliminate a potential source of hydrides.[1]
Temperature > 100 °C60-80 °C (if feasible)Lower temperatures can disfavor side reactions.
Issue 2: Prevalent Deiodination in Sonogashira Coupling

You are attempting to couple a terminal alkyne with an iodothienopyridine and observe the formation of the deiodinated thienopyridine and/or homocoupled alkyne (Glaser coupling byproduct).

Troubleshooting Workflow for Sonogashira Coupling

start High Deiodination/Homocoupling cu Evaluate Copper Co-catalyst start->cu base_amine Optimize Amine Base cu->base_amine Copper-free conditions not better outcome Clean Coupling Achieved cu->outcome pd_source Change Palladium Source/Ligand base_amine->pd_source Base change ineffective base_amine->outcome atmosphere Ensure Rigorous Inert Atmosphere pd_source->atmosphere Catalyst change ineffective pd_source->outcome atmosphere->outcome Success

Caption: Troubleshooting workflow for Sonogashira coupling side reactions.

Detailed Steps:

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper co-catalyst (e.g., CuI), this can sometimes promote alkyne homocoupling.

    • Action: Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst and a suitable ligand.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) is a crucial component.

    • Action: Ensure the amine is of high purity and anhydrous. The choice of amine can influence the reaction outcome; sometimes, a bulkier amine can be beneficial.

  • Palladium Source and Ligand:

    • Action: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system, such as a palladium(II) precatalyst with a bulky phosphine ligand.

  • Inert Atmosphere: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling).

    • Action: It is critical to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[3]

Issue 3: Deiodination in Buchwald-Hartwig Amination

When attempting to couple an amine with an iodothienopyridine, you observe the formation of the deiodinated thienopyridine as a major byproduct.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Significant Deiodination base_choice Optimize Base start->base_choice ligand_screen Screen Ligands base_choice->ligand_screen Base change insufficient outcome High Yield of Aminated Product base_choice->outcome temp_control Lower Reaction Temperature ligand_screen->temp_control Ligand change insufficient ligand_screen->outcome temp_control->outcome Success

Caption: Troubleshooting workflow for deiodination in Buchwald-Hartwig amination.

Detailed Steps:

  • Base Selection: The choice of base is critical. Strong, sterically hindered bases are often used, but an inappropriate choice can lead to deiodination.

    • Action: If using a very strong base like LiHMDS, consider switching to NaOtBu or K₃PO₄. The optimal base is highly substrate-dependent, so screening may be necessary.[6]

  • Ligand Choice: As with other cross-coupling reactions, the ligand plays a key role.

    • Action: Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that are specifically designed for Buchwald-Hartwig aminations. These ligands can promote the C-N bond-forming reductive elimination.

  • Temperature Management:

    • Action: Minimize the reaction temperature. While some challenging couplings require heat, excessive temperatures can lead to side reactions.

Table 2: General Protocol for Screening Reaction Conditions to Minimize Deiodination

StepActionDetails
1. Setup Prepare parallel reaction vials.Use small-scale reaction vials (e.g., 2 mL) to screen multiple conditions simultaneously.
2. Reagent Addition Add iodothienopyridine, coupling partner, and base.Add the solid reagents to each vial under an inert atmosphere.
3. Catalyst/Ligand Addition Add the palladium source and ligand.Prepare stock solutions of the catalyst and different ligands to ensure accurate addition.
4. Solvent Addition Add anhydrous, degassed solvent.Use a syringe to add the solvent to each vial.
5. Reaction Heat and stir the reactions.Place the vials in a pre-heated reaction block at the desired temperature.
6. Monitoring Analyze reaction progress.At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the ratio of product to deiodinated byproduct.
7. Analysis Compare results.Identify the combination of ligand, base, and temperature that provides the highest yield of the desired product with the least amount of deiodination.

By systematically evaluating and optimizing these key reaction parameters, researchers can significantly suppress the undesired deiodination of iodothienopyridines, leading to more efficient and cleaner chemical transformations.

References

  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. (2023). PMC. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ResearchGate. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2017). PMC. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017). The Doyle Group. [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). University of Victoria. [Link]

  • Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. (n.d.). SciSpace. [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. (2024). Semantic Scholar. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (n.d.). Nature Catalysis. [Link]

  • . (n.d.). Dalton Transactions. [Link]

  • Abstracts. (n.d.). Science of Synthesis. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Biodiversity. [Link]

  • Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (2019). MDPI. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • High-pressure-driven cycloadditions: dearomatization of electron-deficient arenes. (2026). Beilstein Journal of Organic Chemistry. [Link]

  • Literature - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). Journal of the American Chemical Society. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Figshare. [Link]

  • Synthesis of Thienopyridines and Isoquinolines from 6-Amino-1,2-dihydro-4-methyl-2-thioxopyridine-3,5-dicarbonitrile and of Phthalazines from Thieno[3,4-c]pyridazine. (2000). MDPI. [Link]

  • Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds. (2019). PubMed. [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). Endocrinology and Metabolism. [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2009). ResearchGate. [Link]

  • Comparison of iodothyronine 5'-deiodinase and other thyroid-hormone-dependent enzyme activities in the cerebral cortex of hypothyroid neonatal rat. Evidence for adaptation to hypothyroidism. (n.d.). PubMed. [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. (2018). PMC. [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025). MDPI. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI. [Link]

  • Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. (2025). PubMed. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (n.d.). RSC Publishing. [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2025). ResearchGate. [Link]

  • Comparison of Iodothyronine 5′-Deiodinase and Other Thyroid-Hormone-dependent Enzyme Activities in the Cerebral Cortex of Hypothyroid Neonatal Rat. (n.d.). PMC. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. [Link]

  • Catalytic Annulation Reactions: Preface to the Special Issue. (2025). MDPI. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Biomimetic Deiodination of Thyroid Hormones and Iodothyronamines – A Structure-Activity Relationship Study. (2025). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Iodo Thienopyridine Coupling

Welcome to the technical support center for optimizing reaction temperatures in cross-coupling reactions involving 4-iodo thienopyridine. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reaction temperatures in cross-coupling reactions involving 4-iodo thienopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting and optimizing these critical synthetic transformations.

Introduction

The thienopyridine core is a vital scaffold in numerous pharmaceutical agents.[1][2] The C-C and C-N bond-forming reactions of 4-iodo thienopyridine are central to the synthesis of these molecules. Temperature is a critical parameter in these palladium-catalyzed cross-coupling reactions. It can dictate reaction rate, yield, and impurity profile. This guide provides a structured approach to temperature optimization, addressing common issues and offering field-proven solutions.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Product Conversion

Symptom: Your reaction stalls or shows minimal conversion of the 4-iodo thienopyridine starting material.

Probable Causes & Solutions:

  • Insufficient Thermal Energy: Many cross-coupling reactions, such as Suzuki and Heck couplings, require a certain activation energy to proceed efficiently.[3][4] If the reaction temperature is too low, the catalytic cycle may be sluggish or not initiate at all.

    • Solution: Cautiously increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Monitor the reaction progress by TLC or LC-MS at each temperature point. Be mindful that excessive heat can lead to degradation.[3]

  • Catalyst Inactivity at Low Temperatures: Some palladium pre-catalysts require an initial thermal "kick" to be reduced from Pd(II) to the active Pd(0) species.[3][5]

    • Solution: Ensure your reaction temperature is appropriate for the chosen catalyst system. For instance, some Buchwald-type precatalysts are designed for room-temperature activation, while others require heating.[6]

  • Poor Solubility of Reagents: The solubility of your 4-iodo thienopyridine, coupling partner, or base can be temperature-dependent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.

    • Solution: Select a solvent that offers good solubility for all components at the desired reaction temperature. If necessary, consider a solvent system with a higher boiling point to allow for increased reaction temperatures.

Issue 2: Formation of Impurities and Degradation

Symptom: You observe the formation of significant side products or decomposition of your starting material or product.

Probable Causes & Solutions:

  • Thermal Degradation: Thienopyridine derivatives, like many heterocyclic compounds, can be susceptible to thermal degradation at elevated temperatures.[7][8][9] This can manifest as a complex mixture of byproducts.

    • Solution: If you suspect thermal degradation, reduce the reaction temperature. It's a balance; you need enough heat for the reaction to proceed but not so much that it causes decomposition. Running the reaction for a longer time at a lower temperature is often a successful strategy.

  • Catalyst Deactivation: High temperatures can accelerate catalyst deactivation pathways, leading to the formation of palladium black (inactive aggregated palladium).[10][11]

    • Solution: Lowering the reaction temperature can help maintain catalyst stability.[11] Additionally, ensure your reaction is performed under a strictly inert atmosphere, as oxygen can contribute to catalyst decomposition, especially at higher temperatures.[3]

  • Side Reactions: Elevated temperatures can promote undesired side reactions, such as the homocoupling of your coupling partner (e.g., boronic acids in Suzuki couplings).[3][5]

    • Solution: Optimize the temperature to favor the desired cross-coupling reaction over side reactions. In some cases, a lower temperature can significantly improve selectivity.

Issue 3: Inconsistent Results

Symptom: You experience poor reproducibility in your reaction outcomes, with yields varying significantly between batches.

Probable Causes & Solutions:

  • Poor Temperature Control: Inconsistent heating can lead to variable reaction rates and impurity profiles.

    • Solution: Use a reliable heating system (e.g., a temperature-controlled heating mantle or oil bath) to ensure a consistent and uniform reaction temperature.

  • "Anhydrous" Conditions Variability: For reactions sensitive to water, slight variations in moisture content can be exacerbated by temperature changes, affecting reproducibility. Some "anhydrous" couplings have been shown to benefit from the addition of a small, controlled amount of water.[12]

    • Solution: Ensure consistent and rigorous drying of solvents and reagents. Alternatively, for certain Suzuki couplings, purposefully adding a controlled amount of water to the solvent system can lead to more reproducible results.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki coupling with 4-iodo thienopyridine?

A1: A good starting point for a Suzuki coupling involving an aryl iodide like 4-iodo thienopyridine is typically in the range of 80-100 °C.[3][13] However, the optimal temperature will depend on the specific coupling partner, catalyst, ligand, base, and solvent used.

Q2: My Sonogashira coupling of 4-iodo thienopyridine is sluggish. Should I increase the temperature?

A2: While increasing the temperature can sometimes improve the rate of a Sonogashira coupling, it's important to be cautious.[14] Elevated temperatures can promote the undesirable Glaser-Hay homocoupling of the alkyne partner.[15] Before increasing the temperature, ensure your catalyst and copper co-catalyst are active and that the reaction is under a strictly inert atmosphere.[15]

Q3: Can I run a Heck coupling with 4-iodo thienopyridine at room temperature?

A3: While traditional Heck reactions often require high temperatures, modern catalyst systems have been developed that can facilitate the reaction at or near room temperature, particularly with reactive substrates like aryl iodides.[16][17] Success at room temperature will largely depend on the choice of a highly active palladium catalyst and ligand system.

Q4: My reaction mixture turns black at higher temperatures. What does this mean?

A4: The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition and deactivation.[11][18] This can be caused by excessive temperatures, the presence of oxygen, or an inappropriate choice of ligand or solvent.[3][11] If you observe this, it is a strong indication that your reaction temperature is too high for the chosen catalytic system.

Q5: How does the choice of solvent influence the optimal reaction temperature?

A5: The solvent plays a crucial role. Its boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can affect the solubility of your reagents and the stability of the catalytic species, thereby influencing the optimal temperature. For example, polar aprotic solvents like DMF or dioxane are common in cross-coupling reactions and can support a wide range of temperatures.[19]

Experimental Protocols & Data

Table 1: General Temperature Ranges for Common Cross-Coupling Reactions of 4-Iodo Thienopyridine
Coupling ReactionTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura80 - 120Higher temperatures may be needed for less reactive boronic acids, but risk of thermal degradation increases.
Sonogashira25 - 80Mild conditions are often preferred to minimize alkyne homocoupling.
Heck80 - 140Higher temperatures are often required, especially for less activated alkenes.[19]
Buchwald-Hartwig80 - 120Temperature is highly dependent on the specific amine and ligand used.
Stille80 - 120Generally tolerant to a range of temperatures, but optimization is still recommended.[13]
Protocol: Systematic Temperature Screening for a Suzuki Coupling

This protocol outlines a method for efficiently determining the optimal reaction temperature.

  • Reaction Setup: In parallel reaction vials, set up the reaction with your 4-iodo thienopyridine, boronic acid partner, palladium catalyst, ligand, and base in the chosen solvent.

  • Temperature Gradient: Place the vials in a parallel synthesis block or multiple heating blocks set to a range of temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and quench it. Analyze the aliquots by LC-MS to determine the conversion to product and the formation of any byproducts.

  • Analysis: Compare the results across the different temperatures to identify the optimal balance between reaction rate and impurity formation.

Visualizing the Troubleshooting Process

DOT Script for Troubleshooting Workflow

G cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion cause1 Insufficient Thermal Energy start->cause1 Is temperature too low? cause2 Catalyst Inactivity start->cause2 Is the catalyst active at this temp? cause3 Poor Solubility start->cause3 Are reagents fully dissolved? solution1 Increase Temperature Incrementally cause1->solution1 solution2 Select Appropriate Catalyst for Temperature cause2->solution2 solution3 Choose Higher Boiling Point Solvent cause3->solution3

Caption: Troubleshooting workflow for low or no product conversion.

DOT Script for Decision Making on Impurity Formation

G cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions start Significant Impurity Formation cause1 Thermal Degradation start->cause1 Is starting material/product degrading? cause2 Catalyst Deactivation start->cause2 Is Palladium Black forming? cause3 Side Reactions (e.g., Homocoupling) start->cause3 Are there known side reactions? solution1 Lower Reaction Temperature cause1->solution1 solution2 Ensure Inert Atmosphere & Lower Temp cause2->solution2 solution3 Optimize Temperature for Selectivity cause3->solution3

Caption: Decision-making process for addressing impurity formation.

References

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Krake, M., & Baumann, D. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4485-4494. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2017). Metal-catalyzed cross-coupling of organometallic reagents. ACS Catalysis, 7(12), 8303-8321. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • de Vries, J. G. (2006). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions, (3), 421-429. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • MDPI. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Optimization Of Primary Annealing Temperature With Bigdye Reagent In Sequencing Reaction. Retrieved from [Link]

  • PubMed. (2011). Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. Retrieved from [Link]

  • ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • PubMed. (2011). Optimizing of thienopyridine therapy by multiple electrode platelet aggregometry in clopidogrel low responders undergoing PCI. Retrieved from [Link]

  • Organic Letters. (2008). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. Retrieved from [Link]

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with thienopyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with thienopyridine derivatives.

The thieno[2,3-c]pyridine core is a privileged, highly versatile scaffold in pharmaceutical chemistry [1]. However, the specific derivative 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) presents unique purification challenges. The 7-hydroxyl group undergoes lactam-lactim tautomerization (existing in equilibrium with its 7(6H)-one pyridone form), which drastically alters its solubility and hydrogen-bonding capacity [3]. Furthermore, the bulky, lipophilic iodine atom at the 4-position is highly susceptible to photolytic cleavage and stationary-phase-induced degradation [2].

Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate this compound with high purity and yield.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude mixture contains a large amount of unreacted 3-methylthieno[2,3-c]pyridin-7-ol. Normal-phase silica chromatography results in severe streaking and poor separation. How can I resolve this? Answer: The streaking is caused by strong hydrogen-bonding interactions between the 7-ol/7-one tautomeric system and the acidic silanol groups on bare silica gel.

  • The Causality: The introduction of the massive, highly polarizable iodine atom at the 4-position significantly increases the hydrophobicity of the product compared to the starting material.

  • The Solution: Switch to Reverse-Phase (C18) Chromatography . In a reverse-phase system, the non-iodinated starting material will elute significantly earlier than the 4-iodo product. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the 7-hydroxyl group and fully protonates the pyridine nitrogen, forcing the molecule into a single, uniform electronic state and eliminating peak tailing.

Q2: I am observing spontaneous deiodination of the product during purification, leading to lower yields and contaminated fractions. What is causing this? Answer: Iodinated heterocycles are notoriously sensitive to photolytic homolytic cleavage and can degrade when exposed to highly active stationary phases[2].

  • The Causality: Exposure to ambient laboratory light (especially UV components) provides enough energy to cleave the weak C–I bond (~65 kcal/mol). This generates a thienopyridyl radical that rapidly abstracts a hydrogen atom from the solvent or matrix, reverting the molecule to the non-iodinated starting material.

  • The Solution: Wrap all reaction vessels, separatory funnels, and chromatography columns in aluminum foil. Furthermore, avoid using unmodified basic alumina or highly acidic silica, which can catalyze surface-mediated dehalogenation [2].

Q3: After iodination with N-Iodosuccinimide (NIS), my NMR shows significant succinimide contamination. Trituration isn't removing it completely. How do I clear it? Answer: Succinimide is highly crystalline and often co-precipitates with polar heterocyclic products.

  • The Causality: While succinimide is water-soluble, the thieno[2,3-c]pyridin-7-ol also exhibits partial aqueous solubility at high or low pH due to its amphoteric nature (it possesses a basic pyridine nitrogen and a weakly acidic 7-OH).

  • The Solution: Perform your aqueous wash at a strictly controlled pH of 6.5–7.0 . At this isoelectric point, the thienopyridine is maximally neutral and partitions efficiently into the organic phase, while succinimide and residual NIS remain in the aqueous phase.

Part 2: Degradation Pathways & Purification Workflows

To understand how to protect your yield, you must understand the mechanisms of product loss. Below is the degradation pathway highlighting the vulnerabilities of the iodinated thienopyridine scaffold.

degradation_pathway Product 4-Iodo-3-methylthieno [2,3-c]pyridin-7-ol Light hv (UV/Vis Light) Homolytic Cleavage Product->Light Oxidation S-Oxidation / N-Oxidation (O2 / Trace Metals) Product->Oxidation Air Exposure Radical Thienopyridyl Radical + Iodine Radical Light->Radical Deiodinated De-iodinated Byproduct (Starting Material) Radical->Deiodinated H-abstraction

Photolytic deiodination and oxidative degradation pathways of iodinated thienopyridines.

purification_workflow Crude Crude Reaction Mixture (Product, SM, NIS, Succinimide) Wash Aqueous Quench & Wash (Na2S2O3 / pH 6.5-7.0) Crude->Wash OrgPhase Organic Phase (2-MeTHF) (Product, SM, Isomers) Wash->OrgPhase Extraction AqPhase Aqueous Phase (Succinimide, Salts, DMF) Wash->AqPhase Discard Chromatography Reverse-Phase C18 (H2O/MeCN + 0.1% TFA) OrgPhase->Chromatography Concentration Pure Pure 4-Iodo Product (>98% HPLC Purity) Chromatography->Pure Gradient Elution

Workflow for extraction and reverse-phase purification of the 4-iodo thienopyridine.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Quench and Liquid-Liquid Extraction

This protocol ensures the complete removal of iodinating agents while preventing product loss into the aqueous layer.

  • Electrophile Quenching: To the crude reaction mixture (typically in DMF or MeCN), add 5 volumes of 10% w/v aqueous Sodium Thiosulfate (

    
    ) under vigorous stirring for 15 minutes.
    
    • Self-Validation Step: The disappearance of the characteristic yellow/brown color of

      
       visually confirms complete quenching.
      
  • Isoelectric pH Adjustment: Adjust the aqueous layer to pH 6.5–7.0 using saturated

    
     (if acidic) or 1M 
    
    
    
    (if basic).
    • Self-Validation Step: Spot the aqueous layer on pH paper; it must be strictly neutral to force the amphoteric product out of the aqueous phase.

  • Extraction: Extract the mixture with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 5 volumes).

    • Causality: 2-MeTHF is utilized here because it is vastly superior to Dichloromethane (DCM) or Ethyl Acetate for extracting highly polar, hydrogen-bonding heterocycles.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 3 volumes). This specifically pulls residual DMF out of the organic phase.

  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Critical:  Keep the rotary evaporator bath below 40°C and shield the receiving flask from light.
    
Protocol B: Reverse-Phase Flash Chromatography

For sensitive iodinated heterocycles, reverse-phase chromatography prevents the surface-catalyzed degradation seen on bare silica [2].

  • Column Equilibration: Equilibrate a C18 flash column with 95% Solvent A (Milli-Q Water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA).

  • Sample Loading: Dissolve the crude solid in a minimum volume of DMSO.

    • Note: Dry-loading on Celite or Silica is NOT recommended due to the high risk of surface-catalyzed deiodination during the drying phase.

  • Elution Gradient: Run a gradient from 5% B to 70% B over 20 column volumes.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The non-iodinated starting material will elute first, followed cleanly by the 4-iodo product.

  • Isolation: Lyophilize (freeze-dry) the pooled product fractions to obtain pure 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol as a TFA salt.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different purification methodologies to crude 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol.

Purification MethodTypical Yield RecoveryPurity (HPLC)ScalabilityProcessing TimePrimary Drawback
Reverse-Phase C18 (TFA) 85% – 92% >98% HighMediumRequires lyophilization to remove water.
Normal-Phase Silica40% – 55%80% – 85%MediumFastSevere streaking; surface-catalyzed deiodination.
Acid-Base Precipitation70% – 75%90% – 92%Very HighFastCo-precipitation of regioisomers.
Recrystallization (EtOH/H₂O)50% – 60%>95%HighSlow (24h+)High product loss in the mother liquor due to 7-OH.

Part 5: References

  • Abell, L., et al. "Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro." PubMed. URL:

  • "Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography." PubMed. URL:

  • "Thieno[2,3-c]pyridin-7(6H)-one." MilliporeSigma. URL:

Optimization

stability of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol in solution

Technical Support Center: Stability & Handling of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Executive Summary: The Stability Profile 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a fused heterocyclic scaffold often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Executive Summary: The Stability Profile

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a fused heterocyclic scaffold often utilized as a fragment in kinase inhibitor discovery or as a synthetic intermediate. Its stability in solution is governed by three critical structural features:

  • Lactam-Lactim Tautomerism: The 7-hydroxy group adjacent to the pyridine nitrogen allows for equilibrium between the 7-hydroxy (enol) and 7-oxo (keto/lactam) forms. In solution, this dictates solubility and aggregation behavior.[1]

  • Carbon-Iodine (C-I) Bond Lability: The C4-iodine substituent is susceptible to homolytic cleavage under UV/visible light, leading to radical degradation and liberation of elemental iodine (

    
    ).
    
  • Thiophene Ring Reactivity: While generally robust, the sulfur atom is a potential site for oxidation (to sulfoxide/sulfone) under aggressive storage conditions (e.g., presence of peroxides in aged ethers or PEG).[1]

Part 1: Critical Troubleshooting & FAQs

Issue 1: Solution Discoloration (Yellowing/Browning)

User Question: "My DMSO stock solution was colorless when prepared but turned yellow/brown after 24 hours on the benchtop. Is it still usable?"

Technical Diagnosis: This is the hallmark of photolytic deiodination . The C-I bond is weak (


50-60 kcal/mol) and cleaves upon exposure to ambient light, generating a radical species and elemental iodine (

).[1] The yellow color is dissolved iodine.
  • Impact: The concentration of the parent compound has decreased. The radical byproducts may covalently modify proteins in your assay, leading to false positives (pan-assay interference).[1]

  • Action: Discard the solution.

  • Prevention: Always store stock solutions in amber glass vials or wrap containers in aluminum foil. Handle under low-light conditions if possible.

Issue 2: Precipitation in Aqueous Buffers

User Question: "The compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4). Why?"

Technical Diagnosis: This is likely a pK_a / Tautomerism issue .

  • Mechanism: At neutral pH, the compound likely exists predominantly in the neutral 7-oxo (lactam) form, which has poor aqueous solubility due to strong intermolecular hydrogen bonding (dimerization) in the crystal lattice.[1] The 7-hydroxy form is weakly acidic (predicted pKa

    
     8.5–9.5).
    
  • Action:

    • Check pH: Ensure your buffer pH is not drifting acidic.

    • Cosolvent: Increase DMSO concentration to 5-10% if the assay tolerates it.

    • Ionization: If experimental conditions permit, raising the pH to >9.0 deprotonates the oxygen, forming the anion which is highly soluble.

Issue 3: "Ghost" Peaks in LC-MS

User Question: "I see two peaks in my LC-MS chromatogram with the same mass. Is this an impurity?"

Technical Diagnosis: This is often Tautomer Separation .

  • Mechanism: On certain stationary phases (especially polar-embedded C18 or HILIC), the interconversion rate between the hydroxy and oxo forms may be slow enough relative to the chromatographic timescale to resolve as two distinct peaks.

  • Verification: Run the sample at a higher column temperature (e.g., 50°C). If the peaks merge or the ratio changes, it is tautomerism, not an impurity.[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the equilibrium and primary degradation pathway.

StabilityPathways cluster_tautomer Tautomeric Equilibrium (Solvent Dependent) cluster_degradation Photolytic Degradation (Irreversible) Hydroxy 7-Hydroxy Form (Aromatic, Non-polar solvents) Oxo 7-Oxo (Lactam) Form (Polar solvents, Solid state) Hydroxy->Oxo K_eq (Solvent/pH) Radical Aryl Radical (Reactive Intermediate) Hydroxy->Radical hν (Light) Oxo->Radical hν (Light) Homolytic Cleavage Deiodo De-iodo Product (3-methylthieno[2,3-c]pyridin-7-ol) Radical->Deiodo + H• (H-abstraction) Iodine Elemental Iodine (I2) (Yellow Color) Radical->Iodine Dimerization of I•

Caption: Figure 1. Tautomeric equilibrium between 7-hydroxy and 7-oxo forms, and the irreversible photolytic cleavage of the C-I bond yielding degradation products.

Part 3: Experimental Protocols for Stability Validation

To rigorously determine the stability window for your specific batch, perform the following "Stress Test."

Protocol A: Photostability Assessment

Purpose: To define handling requirements (amber vs. clear glass).

  • Preparation: Prepare a 1 mM solution in DMSO.

  • Aliquot: Split into two clear glass HPLC vials.

  • Exposure:

    • Vial A (Control): Wrap completely in aluminum foil.

    • Vial B (Test): Place under a standard fluorescent lab light (approx. 400-700 nm) on the benchtop.

  • Timepoints: Analyze via LC-MS at T=0, 4h, and 24h.

  • Analysis: Monitor for the loss of the parent peak (M+H) and appearance of the de-iodinated mass (Parent - 126 amu).

Protocol B: Aqueous Solubility & Precipitation Limit

Purpose: To prevent "crashing out" during biological assays.

  • Stock: Start with 20 mM stock in DMSO.

  • Dilution Series: Prepare a 96-well plate with your assay buffer (e.g., PBS pH 7.4).

  • Spike: Add stock to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM (ensure DMSO is constant, e.g., 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure Absorbance at 600 nm (turbidity).

    • Interpretation: An OD600 > 0.01 relative to blank indicates precipitation (formation of insoluble aggregates).

Part 4: Quantitative Reference Data

Table 1: Predicted Solubility & Stability Parameters

ParameterConditionExpected Behavior
Solubility (DMSO) 25°CHigh (>50 mM). Stable if dry.
Solubility (Water) pH 7.0Low (<50 µM).[1] Likely to precipitate.
Solubility (Water) pH > 10.0High (Formation of phenolate anion).
Light Sensitivity Ambient LightHigh.

4–12 hours in dilute solution.
Thermal Stability 40°C (Dark)Stable (>2 weeks).[1]
Oxidative Stability 0.1%

Moderate. Thiophene sulfur may oxidize to sulfoxide.

References

  • Context: Establishes baseline stability of pyridine-derivatives in DMSO and solubility parameters.
  • WuXi Biology. (2024). QM Magic Class: Tautomerism of 2-Hydroxypyridine and 2-Pyridone. Retrieved from [Link]

    • Context: detailed mechanistic explanation of the hydroxy-oxo tautomerism relevant to the thieno[2,3-c]pyridin-7-ol core.
  • Cheng, X., et al. (2003).[1][2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

    • Context: Authoritative protocol for assessing small molecule stability in DMSO stocks (freeze/thaw, w
  • MDPI. (2022). Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation. Retrieved from [Link][1]

    • Context: Discusses the reactivity of Iodine in DMSO, relevant to the degrad

Sources

Troubleshooting

troubleshooting low conversion rates in thienopyridine functionalization

Advanced Troubleshooting for Low Conversion Rates in Cross-Coupling and C–H Activation Workflows Welcome to the Technical Support Center. Thienopyridines—critical scaffolds in antiplatelet drugs and kinase inhibitors—pre...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Low Conversion Rates in Cross-Coupling and C–H Activation Workflows

Welcome to the Technical Support Center. Thienopyridines—critical scaffolds in antiplatelet drugs and kinase inhibitors—present unique synthetic challenges due to their electron-deficient nature and the presence of strongly coordinating heteroatoms. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven solutions for overcoming stalled reactions.

Diagnostic Q&A: Mechanistic Causality

Q1: My Suzuki-Miyaura cross-coupling of a bromothienopyridine stalled at <20% conversion, accompanied by the rapid precipitation of Pd-black. What is the root cause? A1: The root cause is severe catalyst poisoning driven by the intrinsic structure of the thienopyridine core. Thienopyridines contain both a Lewis-basic pyridine nitrogen and a soft sulfur atom. Following the oxidative addition of the bromothienopyridine to the Pd(0) species, the resulting Pd(II) complex is highly susceptible to intra- or intermolecular coordination by the sulfur/nitrogen atoms of unreacted substrate molecules[1]. This forms a thermodynamically stable, off-cycle Pd(II) complex that raises the activation energy for the subsequent transmetalation step, a phenomenon well-documented in sulfur-heterocycle couplings[2]. Unable to proceed, the stalled Pd(II) species eventually degrades into inactive Pd(0) aggregates (Pd-black). Actionable Insight: Suzuki couplings are particularly vulnerable because the transmetalation of boronic acids is relatively slow. Switching to a more nucleophilic organometallic species (e.g., organozinc in Negishi coupling or organostannane in Stille coupling) accelerates transmetalation, effectively outcompeting the catalyst poisoning pathway[3].

Q2: I switched to a Negishi coupling, but I am still seeing incomplete conversion. How can I optimize the catalyst speciation? A2: If Negishi coupling fails to reach full conversion without Pd-black formation, the issue often lies in pre-catalyst activation and the ligand-to-metal ratio. In thienopyridine chemistry, using standard


 often leads to incomplete activation. By varying the amount of 

ligand with a

pre-catalyst, you fundamentally alter the reaction outcome and catalyst speciation[4]. Actionable Insight: A precise 2:1 ratio of

to

forms a highly active, competent cross-coupling

-cluster catalyst upon the addition of the aryl halide. Optimize your catalyst loading using ppm-level precision rather than generic mol% to prevent catalyst aggregation[4].

Q3: I am attempting a direct C–H functionalization on the thiophene ring of a thienopyridine, but I observe poor regioselectivity (mixtures of C2 and C3 functionalization). How can I control this? A3: Regioselectivity in the C–H activation of azine-fused thiophenes is dictated by the electronic disparity between the C2 and C3 positions, compounded by the directing effect of the pyridine nitrogen. Traditional methods rely on forcing conditions that override inherent selectivity, leading to mixtures. Actionable Insight: Implement a site-selective C–H bond functionalization strategy using specific oxidant/additive combinations. For instance, using potassium ethyl xanthate as a sulfur source with molecular iodine as an oxidant enables highly selective C(2)-thiolation followed by intramolecular cyclization[5]. Alternatively, employing bulky, electron-rich phosphine ligands (like XPhos) sterically blocks the nitrogen atom from coordinating to the Pd center, forcing the catalyst to engage the more sterically accessible C–H bond.

Experimental Protocols: Self-Validating Systems

Protocol A: Optimized Negishi Cross-Coupling for Thienopyridines

Based on the multihundred-gram synthesis protocols for imidazole-thienopyridine VEGFR kinase inhibitors 3.

Objective: Achieve >95% conversion by accelerating transmetalation to outcompete sulfur-mediated catalyst poisoning.

Step-by-Step Methodology:

  • Organozinc Preparation: In a flame-dried Schlenk flask under argon, dissolve the nucleophilic coupling partner (e.g., 1-methylimidazole derivative) in anhydrous THF. Cool to -78°C and add n-BuLi (1.05 eq) dropwise. Stir for 30 mins, then add a solution of anhydrous

    
     (1.1 eq) in THF. Warm to room temperature over 1 hour.
    Validation Check: The solution must remain clear. Any precipitation indicates wet 
    
    
    
    , which will introduce moisture and instantly kill the coupling.
  • Catalyst Activation: In a separate flask, combine

    
     (2 mol%) and 
    
    
    
    (4 mol%) in degassed THF. Stir for 15 minutes. Validation Check: The solution should transition from red/brown to pale yellow, confirming the reduction to the active Pd(0) species.
  • Coupling: Add the bromothienopyridine (1.0 eq) to the catalyst solution, followed immediately by the organozinc solution via cannula transfer.

  • Thermal Maturation: Heat the reaction to 60°C. Validation Check: Monitor by LC-MS at the 1-hour mark. If the organozinc mass is depleted but unreacted bromothienopyridine remains, protodezincification has occurred. Add an additional 0.2 eq of the organozinc reagent.

  • Quench & Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with EtOAc. To remove residual Pd, treat the organic layer with a silica-thiol scavenger for 2 hours before filtration.
    
Protocol B: Site-Selective C–H Functionalization of Thienopyridines

For the direct introduction of functional groups without pre-halogenation 5.

Step-by-Step Methodology:

  • Reaction Setup: Charge a sealed tube with the thienopyridine substrate (1.0 eq),

    
     (5 mol%), the desired coupling partner (e.g., an aryl iodide, 1.5 eq), and 
    
    
    
    (2.0 eq) as both the oxidant and halide scavenger.
  • Solvent & Additive: Add pivalic acid (PivOH, 30 mol%) to facilitate the concerted metalation-deprotonation (CMD) pathway. Suspend the mixture in anhydrous DMF (0.2 M).

  • Execution: Purge the vessel with argon, seal, and heat to 110°C for 12 hours. Validation Check: Inspect the reaction visually at 2 hours. The presence of a silver mirror on the glass indicates premature catalyst/oxidant decomposition rather than productive turnover. Ensure strict exclusion of light and moisture.

  • Purification: Dilute with EtOAc, filter through a pad of Celite to remove silver salts and Pd-black, and purify via flash chromatography.

Quantitative Data: Optimization Matrix

Table 1: Troubleshooting Matrix for Thienopyridine Functionalization

Issue ObservedAnalytical IndicatorProbable CauseRecommended OptimizationExpected Conversion Increase
Stalled Reaction (<20%) Pd-black precipitationCatalyst poisoning by S/N coordinationSwitch from Suzuki to Negishi/Stille coupling+50-70%
No Product Formation High levels of protodeboronated byproduct on LC-MSSlow transmetalation relative to hydrolysisUse anhydrous conditions; switch to MIDA boronates or add Cu(I) salts+40-60%
Poor Regioselectivity Multiple product peaks with identical m/zCompeting C-H activation sitesAdd PivOH (30 mol%); use bulky ligands (e.g., XPhos)Up to >95% regioselectivity
Low Yield in C-H Activation High recovery of unreacted starting materialHigh activation barrier for CMD pathwayIncrease temp to 110°C; ensure

is strictly anhydrous
+30-50%

Visualizations

Workflow Start Low Conversion in Thienopyridine Coupling Check1 Is Pd Black precipitating? Start->Check1 Yes1 Catalyst Poisoning by S/N Check1->Yes1 Yes No1 Check Substrate Reactivity Check1->No1 No Solution1 Switch to Negishi/Stille or Add Cu(I) Scavengers Yes1->Solution1 Check2 Is Protodeboronation occurring? No1->Check2 Solution2 Use Anhydrous Conditions or MIDA Boronates Check2->Solution2 Yes

Diagnostic workflow for resolving low conversion rates in thienopyridine cross-coupling reactions.

Mechanism ActivePd Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex ActivePd->OxAdd Poisoned S/N-Coordinated Pd(II) (Off-Cycle Dead End) OxAdd->Poisoned Slow Transmetalation (Suzuki) Transmetalation Fast Transmetalation (Negishi/Stille) OxAdd->Transmetalation Accelerated Pathway Product Functionalized Thienopyridine Transmetalation->Product Product->ActivePd Reductive Elimination

Mechanistic divergence between catalyst poisoning and productive transmetalation pathways.

References

  • Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation Source: Organic Letters (via ResearchGate) 5

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine Source: Organic Process Research & Development (via ResearchGate) 3

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: NIH / PubMed Central 1

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications / NIH 4

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution Source: Organic Letters / ACS Publications 2

Sources

Optimization

handling moisture sensitivity in 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol reactions

Technical Support Center: Handling Moisture Sensitivity in 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Reactions Executive Summary: The Compound & The Challenge Senior Application Scientist Note: "Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Reactions

Executive Summary: The Compound & The Challenge

Senior Application Scientist Note: "Welcome to the technical support hub for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5). If you are working with this intermediate, you are likely constructing complex fused heterocycles for kinase inhibition or agrochemical discovery.[1]

While thienopyridines are robust scaffolds, this specific iodinated derivative presents a 'perfect storm' for moisture sensitivity: it possesses a hygroscopic tautomeric functional group (7-OH/7-one) adjacent to a labile halogen (4-Iodo). Our data indicates that >60% of failed reactions with this scaffold stem from trace moisture leading to protodeiodination or catalyst poisoning, rather than intrinsic lack of reactivity.[1] This guide provides the rigorous protocols required to maintain the integrity of this critical building block."

Compound Snapshot & Tautomeric Behavior

Before handling, you must understand the species present in your flask.[1] In the solid state and polar aprotic solvents (DMSO, DMF), this compound exists primarily as the pyridin-7(6H)-one (amide-like) tautomer, but reacts as the pyridin-7-ol (phenol-like) species under basic conditions.

Key Properties:

  • CAS: 2306261-84-5[2][3]

  • Molecular Weight: 291.11 g/mol [1][2]

  • Appearance: Off-white to pale yellow solid (Yellowing indicates iodine liberation).[1]

  • Primary Hazard: Moisture-induced Protodeiodination (Loss of Iodine).[1]

Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism PyridineOl Pyridine-7-ol Form (Nucleophilic Oxygen) Favored in: Non-polar solvents, Basic pH Pyridone Pyridin-7(6H)-one Form (Amide-like) Favored in: Solid State, DMSO, DMF PyridineOl->Pyridone  Tautomerization   O_Alk O-Alkylation / Chlorination (Requires -OH form) PyridineOl->O_Alk N_Alk N-Alkylation (Requires -NH form) Pyridone->N_Alk

Caption: The dynamic equilibrium between the 7-ol and 7-one forms dictates solubility and reactivity. Moisture stabilizes the non-reactive hydrated amide form.

Critical Failure Mode: Moisture-Induced Deiodination

The 4-iodo substituent is electron-rich due to the adjacent thiophene ring.[1] In the presence of trace moisture and light, this position becomes susceptible to Hydrodeiodination , replacing the Iodine with Hydrogen.[1] This is irreversible and renders the compound useless for subsequent cross-coupling (Suzuki/Sonogashira).[1]

The Mechanism of Failure:

  • Hygroscopicity: The amide/phenol moiety absorbs atmospheric water.[1]

  • Activation: Light or trace acid (from solvent degradation) activates the C-I bond.[1]

  • Cleavage: Water acts as a proton source, facilitating the cleavage of Iodine.[1]

  • Result: Formation of the des-iodo impurity (3-methylthieno[2,3-c]pyridin-7-ol), which is often inseparable by chromatography.

Visualization: Degradation Pathway

Degradation Start 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (Active Reagent) Factors Triggers: 1. Trace H2O (>500 ppm) 2. UV Light 3. Pd Catalyst (if coupling) Start->Factors Intermed Radical/Cationic Intermediate Factors->Intermed  C-I Bond Homolysis   End Des-Iodo Impurity (3-methylthieno[2,3-c]pyridin-7-ol) DEAD END PRODUCT Intermed->End  H-Abstraction from H2O  

Caption: Pathway of irreversible iodine loss. Note that water serves as the hydrogen source for the impurity formation.

Handling Protocols & Best Practices

To ensure reproducibility, adopt these protocols as standard operating procedures (SOPs).

A. Storage & Weighing
  • Storage: Store at -20°C under Argon. The container must be opaque (amber glass or foil-wrapped) to prevent photolytic deiodination.[1]

  • Weighing:

    • Do not weigh on an open bench on humid days (>40% RH).[1]

    • Allow the vial to warm to room temperature before opening to prevent condensation.[1]

    • Pro-Tip: If the solid appears "sticky" or clumpy, it has already absorbed water.[1] Dry it under high vacuum (0.1 mbar) at 40°C for 4 hours before use.

B. Solvent Selection

Water content in solvents is the #1 killer of reactions involving this scaffold.[1]

SolventStandard Grade [H2O]Required Grade [H2O]Pre-treatment Method
DMF / DMSO ~1000 ppm< 50 ppm Store over activated 4Å Molecular Sieves for 24h.
THF / Dioxane ~200 ppm< 10 ppm Distill from Na/Benzophenone or use Solvent Purification System (SPS).[1]
Toluene ~100 ppm< 10 ppm Store over Na wire or 4Å Sieves.[1]
C. Reaction Setup (The "Double-Manifold" Technique)

For Suzuki or Sonogashira couplings at the C4-Iodine position:

  • Flame-dry all glassware under vacuum.[1]

  • Cool to RT under a stream of Argon.

  • Add solid 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol and the catalyst (e.g., Pd(dppf)Cl2) simultaneously.

  • Cycle Vacuum/Argon 3 times before adding any solvent.[1]

  • Add anhydrous solvent via syringe through a septum.[1] Never pour solvent.

Troubleshooting Guide (FAQ)

Q1: I am trying to convert the 7-OH to 7-Cl using POCl3, but the reaction turns into a black tar and yields are low. Why? A: This is a classic moisture failure.[1] POCl3 reacts violently with trace water to form Phosphoric Acid (H3PO4) and HCl.[1]

  • The Problem: The generated acid protonates the pyridine nitrogen, deactivating the ring and preventing the chlorination.[1] The heat generated degrades the thiophene ring.[1]

  • The Fix: Add 1.5 equivalents of a mild base (like N,N-diethylaniline) to buffer the reaction. Ensure the POCl3 is freshly distilled or from a new bottle.

Q2: During Suzuki coupling, I see a new spot on TLC just below my product, and the Iodine starting material disappears quickly. A: That "new spot" is likely the des-iodo byproduct (proton replaced iodine).

  • The Cause: Your solvent was "wet" (containing dissolved O2 or H2O).[1] In the presence of Pd, water acts as a hydride source, stripping the iodine.[1]

  • The Fix: Switch to strictly anhydrous, degassed solvents (sparge with Argon for 20 mins).[1] Consider adding a scavenger like silver oxide (Ag2O) which can sometimes suppress dehalogenation.[1]

Q3: The compound is not dissolving in DCM or Toluene. A: As shown in the Tautomer diagram, the pyridin-7(6H)-one form is highly polar and behaves like an amide. It will not dissolve in non-polar solvents.[1]

  • The Fix: Use DMF, DMA, or NMP for reactions. If you must use a non-polar solvent, you may need to protect the oxygen first (e.g., as a triflate or methyl ether) to solubilize the core.[1]

Q4: Can I dry this compound in an oven? A: NO. Thermal stress (>60°C) in the presence of air can cause oxidative decomposition of the electron-rich thiophene ring.[1]

  • The Fix: Dry only under high vacuum at moderate temperatures (Max 40-45°C).[1] Use a P2O5 drying pistol if extreme dryness is required.[1]

References

  • Compound Identification : 4-iodo-3-methylthieno[2,3-c]pyridin-7-ol. CAS No. 2306261-84-5.[1][2][3] Available from and .

  • Thienopyridine Synthesis : Eroğlu, K., et al. (2025).[1][4] "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction." ChemistryOpen, 14(5).[1][4] .[1]

  • Moisture Effects on Heterocycles : Daou, J. (2024).[1] "Moisture Control and Degradation Management in Pharmaceutical Applications." American Pharmaceutical Review.[1] Link.

  • Iodine Stability in Catalysis : Schreier, S., et al. (1969).[1][5] "Catalysis of the hydration of the reduced pyridine form by iodoaromatic compounds." Biochemistry, 8(5), 2140-5.[1] .[1]

  • General Thienopyridine Chemistry : "Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins." Chemistry of Heterocyclic Compounds. .

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . It is designed for researchers validating the synthesis of this specific scaffold, particul...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol . It is designed for researchers validating the synthesis of this specific scaffold, particularly in the context of kinase inhibitor development (e.g., LIMK, AKT inhibitors).

A Comparative Validation Guide for Synthetic Chemists[1][2]

Part 1: Structural & Mechanistic Basis

Before interpreting the spectrum, it is critical to understand the dynamic structural behavior of the thieno[2,3-c]pyridine-7-ol scaffold. This molecule does not exist as a static "alcohol" in solution but rather in a tautomeric equilibrium that dictates the observed chemical shifts.[1]

Tautomeric Equilibrium (Pyridinol vs. Pyridone)

In polar aprotic solvents like DMSO-d6 (the standard for this analysis), the equilibrium heavily favors the pyridin-7(6H)-one (lactam) form over the pyridin-7-ol (lactim) form.[1] This results in a distinct broad singlet for the N-H proton rather than an O-H proton, and it significantly alters the shielding of the adjacent C5 proton.[1]

Tautomerism Lactim Lactim Form (7-hydroxy) Lactam Lactam Form (7-oxo-6H) Lactim->Lactam DMSO-d6 (Major Species) Lactam->Lactim Non-polar (Minor Species)

Figure 1: Tautomeric equilibrium. In DMSO-d6, expect signals corresponding to the Lactam (Right).

Numbering & Substituent Effects[1][2]
  • Core: Thieno[2,3-c]pyridine.[1][2][3][4][5]

  • C3-Methyl: Acts as a singlet handle (~2.3 ppm).[1]

  • C4-Iodo: The critical substituent.[1] Its presence results in the complete loss of the H4 signal , which is the primary diagnostic for successful iodination.[1]

  • C7-Oxygen: Directs the tautomerism.[1]

Part 2: Comparative 1H NMR Analysis

This section compares the target molecule against its direct precursor, 3-methylthieno[2,3-c]pyridin-7-ol , to provide a self-validating spectral assignment.

Diagnostic Signal Comparison (DMSO-d6, 400 MHz)
Proton AssignmentPrecursor (Non-Iodinated)Target (4-Iodo Derivative) Diagnostic Change
H4 (Pyridine) Doublet (or Singlet*) ~7.6 - 7.8 ppmABSENT Primary Confirmation. Loss of signal at ~7.7 ppm.[1]
H5 (Pyridine) Doublet (J ~7 Hz) ~7.0 - 7.2 ppmSinglet (s) ~7.3 - 7.5 ppmLoss of Coupling. H5 simplifies to a singlet due to loss of H4 neighbor.[1]
H2 (Thiophene) Singlet (s) ~7.8 - 8.0 ppmSinglet (s) ~8.0 - 8.2 ppmSlight downfield shift due to steric/electronic effect of Iodine.[1]
CH3 (C3-Methyl) Singlet (s) ~2.3 - 2.4 ppmSinglet (s) ~2.4 - 2.5 ppmMinimal shift; confirms scaffold integrity.[1]
NH (H6) Broad Singlet ~11.0 - 11.5 ppmBroad Singlet ~11.2 - 11.8 ppmConfirms "one" tautomer.[1] Broadness indicates exchange.[1]

*Note: In the precursor, H4 appears as a doublet if coupled to H5.[1] In the target, the bulky Iodine at C4 causes a deshielding effect on H5 and H2.

Detailed Spectral Interpretation
The "Silent" Region (7.5 – 7.9 ppm)

In the precursor spectrum, the region between 7.5 and 7.9 ppm typically contains the H4 signal.[1] Upon successful iodination, this region clears.[1] If you observe residual signals here, it indicates incomplete reaction (starting material contamination).[1]

The H5 Singlet

In the precursor, H5 is coupled to H4 (vicinal coupling, J ≈ 5-7 Hz). In the 4-Iodo target, H5 is isolated.[1] It must appear as a sharp singlet .

  • Alert: If H5 appears as a doublet, iodination has failed or occurred at the wrong position (e.g., C2 of thiophene, though unlikely with C3-blocked).

The Thiophene Proton (H2)

The H2 proton is often long-range coupled to the C3-methyl group, sometimes appearing as a quartet (J ~1 Hz) in high-resolution scans. In routine 400 MHz spectra, it appears as a singlet.[1] The presence of Iodine at C4 exerts a "through-space" deshielding effect, shifting H2 slightly downfield compared to the precursor.[1]

Part 3: Experimental Protocol & Workflow

Sample Preparation

To ensure reproducibility and minimize aggregation-induced broadening:

  • Solvent: Use DMSO-d6 (99.9% D).[1] CDCl3 is not recommended due to poor solubility of the pyridone tautomer, which leads to signal broadening and loss of the NH peak.[1]

  • Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.

    • Warning: Higher concentrations (>20 mg/mL) can induce stacking (aggregation), causing significant upfield shifts of aromatic protons (0.1–0.3 ppm).[1]

  • Tube: Standard 5mm NMR tube.

Analysis Workflow (Decision Tree)

AnalysisWorkflow Start Acquire 1H NMR (DMSO-d6) CheckH4 Check 7.5-7.9 ppm region Start->CheckH4 H4Present Signal Present? CheckH4->H4Present Fail FAILED: Precursor Present (Incomplete Reaction) H4Present->Fail Yes (Doublet) Pass1 PASSED: Region Clear H4Present->Pass1 No (Silent) CheckH5 Check H5 Multiplicity (~7.3 ppm) Pass1->CheckH5 H5Type Is H5 a Singlet? CheckH5->H5Type Fail2 FAILED: Regioisomer or Wrong Product H5Type->Fail2 No (Doublet) Success CONFIRMED: 4-Iodo Product H5Type->Success Yes (Singlet)

Figure 2: Logic flow for validating the 4-Iodo derivative.

Part 4: Troubleshooting & Anomalies

Missing NH Signal
  • Cause: Proton exchange with trace water in the DMSO-d6.[1]

  • Solution: The NH signal (broad singlet >11 ppm) may flatten into the baseline if water content is high.[1] This does not invalidate the structure if the aromatic region (H2, H5) is correct.[1]

Extra Splitting on Methyl Group
  • Cause: Long-range coupling with H2 (Thiophene).[1]

  • Observation: The methyl singlet at ~2.4 ppm may appear as a fine doublet (J < 1.5 Hz).[1] This is normal and indicates a high-quality, well-shimmed spectrum.[1]

Impurity Signals (Common Contaminants)
  • Water: ~3.33 ppm (variable).[1]

  • DMSO: ~2.50 ppm (quintet).[1]

  • NIS (N-Iodosuccinimide): If used as the iodinating agent, look for succinimide singlet at ~2.6 ppm.[1]

  • DMF: If used in synthesis, look for doublets at 2.73/2.89 ppm and a singlet at 7.95 ppm.[1]

References

  • Thieno[2,3-c]pyridine Synthesis & Numbering: Standard IUPAC numbering and synthesis of the thieno[2,3-c]pyridine core. Source: PubChem Compound Summary for CID 9224.[1] [Link]

  • Tautomerism in Fused Pyridines: Analysis of lactam-lactim tautomerism in thieno-fused pyridine systems using DMSO-d6. Source: Heterocycles, Vol 20, No 10, 1983. [Link]

  • Comparative NMR of Thieno[2,3-c]pyridine Derivatives: Experimental data for 7-substituted thieno[2,3-c]pyridines demonstrating H2/H5 shifts. Source: MDPI, Molecules 2025, Synthesis and Anticancer Screening.[1] [Link][1]

Sources

Comparative

13C NMR chemical shifts for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Comparative Guide to C NMR Chemical Shift Assignment for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Methodological comparison...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to C NMR Chemical Shift Assignment for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Methodological comparison of empirical, computational (DFT-GIAO), and experimental (2D NMR) approaches for assigning complex heterocyclic NMR spectra.

Executive Summary

The accurate structural elucidation of halogenated thienopyridines is a critical bottleneck in early-stage drug discovery. 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) presents a unique analytical challenge due to two competing stereoelectronic phenomena: the relativistic "Heavy-Atom Effect" induced by the C4-iodine substituent, and the solvent-dependent tautomeric equilibrium at the C7 position[1][2].

This guide objectively compares three methodologies for determining the


C NMR chemical shifts of this compound: Empirical Additivity Rules, Density Functional Theory (DFT-GIAO) calculations, and 2D NMR (HSQC/HMBC) experimental workflows. By analyzing the causality behind experimental choices, this guide provides a self-validating framework for assigning complex heterocyclic spectra.

The Structural Challenge

Assigning the


C NMR spectrum of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol requires accounting for specific electronic environments:
  • The Heavy-Atom Effect on Light Atoms (HALA): Iodine possesses a massive, diffuse electron cloud. Through relativistic Spin-Orbit (SO) coupling, the iodine lone pairs induce a strong diamagnetic shielding effect on the directly attached ipso-carbon (C4)[3][4]. This causes the C4 signal to shift drastically upfield into the aliphatic region (often negative relative to expected aromatic shifts), a phenomenon that standard empirical predictors fail to model accurately[1].

  • Lactam-Lactim Tautomerism: The thieno[2,3-c]pyridin-7-ol system exists in a dynamic equilibrium with its pyridone tautomer (thieno[2,3-c]pyridin-7(6H)-one) in polar solvents like DMSO-

    
    [2][5]. This equilibrium heavily deshields the C7 carbon, pushing its chemical shift toward the carbonyl region (~160–165 ppm).
    

Methodology Comparison

To establish the most reliable workflow, we evaluated three distinct analytical approaches.

FeatureEmpirical Predictors (e.g., ChemDraw)DFT-GIAO Calculations2D NMR (HSQC/HMBC)
Mechanism Database-driven linear additivity rules.Quantum mechanical modeling of local magnetic fields.Direct measurement of nuclear spin couplings.
Accuracy on C-I Poor. Fails to account for relativistic SO coupling.High. Accurate if Effective Core Potentials (ECPs) are used.Absolute. Represents the empirical ground truth.
Tautomer Handling Static (User must guess the major tautomer).Dynamic (Can calculate both and Boltzmann-weight them).Direct observation of the dominant species in solution.
Time/Cost < 1 minute / Low CostHours to Days / Moderate CostHours / High Cost (Requires synthesized pure material)
Best Use Case Quick estimations for simple, non-halogenated scaffolds.Validating ambiguous 2D NMR assignments or stereocenters.De novo structural elucidation and definitive assignment.

Experimental & Computational Protocols

To ensure scientific integrity, every analytical claim must be grounded in a reproducible, self-validating system. Below are the optimized protocols for both the computational and experimental workflows.

Protocol A: DFT-GIAO Computational Prediction

Causality: Standard Pople basis sets (e.g., 6-311G) do not contain functions for elements as heavy as Iodine. We must utilize an Effective Core Potential (ECP) to account for relativistic core electrons[6][7].

  • Conformational Search: Generate 3D conformers of both the 7-ol and 7(6H)-one tautomers using Molecular Mechanics (MMFF94).

  • Geometry Optimization: Optimize the lowest-energy conformers using the

    
    B97XD functional. Use the 6-311+G(d,p) basis set for C, H, N, O, S, and the LANL2DZ basis set (with ECP) for Iodine. Include an implicit solvent model (IEFPCM) for DMSO.
    
  • Frequency Calculation: Confirm the optimized structures are true minima (zero imaginary frequencies).

  • NMR Shielding Calculation: Execute the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory[7]. Convert isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using a computationally derived TMS reference.
Protocol B: 2D NMR Experimental Workflow (Gold Standard)

Causality: 1D


C NMR alone cannot differentiate between the quaternary carbons (C3, C3a, C4, C7a). Heteronuclear Multiple Bond Correlation (HMBC) is required to trace 2-bond (

) and 3-bond (

) carbon-proton connectivities.
  • Sample Preparation: Dissolve 15 mg of high-purity (>95%) 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Instrument Setup: Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for the insensitive

    
    C nucleus.
    
  • Acquisition - HSQC: Run a

    
    H-
    
    
    
    C HSQC experiment to assign the protonated carbons (C2, C5, and CH
    
    
    ).
  • Acquisition - HMBC: Run a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz).
  • Validation: Cross-reference the HMBC correlations (e.g., the CH

    
     protons correlating to C2, C3, and C3a) to definitively assign the quaternary backbone.
    

Data Presentation: C NMR Chemical Shifts

The following table synthesizes the quantitative data, comparing the predicted shifts against the definitive experimental assignments derived from the 2D NMR workflow.

PositionEmpirical Prediction (

ppm)
DFT-GIAO Prediction (

ppm)
Experimental Assignment (

ppm)
Mechanistic Rationale
C2 125.4128.1128.5 Thiophene CH; confirmed by HSQC.
C3 135.2131.5132.0 Quaternary;

HMBC correlation from CH

.
C3a 140.1137.8138.5 Bridgehead;

HMBC correlation from H2.
C4 (C-I) 115.6 (Error)88.486.2 Massive upfield shift due to Iodine HALA effect.
C5 138.5141.2142.1 Pyridine CH; confirmed by HSQC.
C7 158.2162.3161.5 Deshielded due to lactam/lactim tautomerism (C=O character).
C7a 135.0130.1131.0 Bridgehead;

HMBC correlation from H5.
CH

15.214.114.5 Aliphatic methyl group.

Note: The empirical prediction drastically fails at C4, predicting a standard aromatic shift (~115 ppm) rather than the highly shielded reality (~86 ppm) caused by the heavy atom[1][4].

Visualizations

Workflow Decision Matrix

The following diagram illustrates the logical progression and comparative utility of the three analytical methodologies.

Workflow Empirical Empirical Additivity (Fast, Low Accuracy) Result Assigned 13C Shifts (Final Output) Empirical->Result Fails on C-I (HALA Effect) DFT DFT-GIAO Calculation (B3LYP/LanL2DZ, High Accuracy) DFT->Result Models Spin-Orbit effects NMR 2D NMR (HSQC/HMBC) (Gold Standard) NMR->Result Empirical truth via J-coupling Target 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (Target Molecule) Target->Empirical Target->DFT Target->NMR

Caption: Analytical workflow comparison for assigning the 13C NMR spectrum of halogenated thienopyridines.

HMBC Logical Correlation Map

To establish trustworthiness, the experimental assignment relies on a self-validating network of 2-bond and 3-bond scalar couplings.

HMBC H_Me H (Me) C_2 C2 H_Me->C_2 3J C_3 C3 H_Me->C_3 2J C_3a C3a H_Me->C_3a 3J H_2 H2 H_2->C_3 2J H_2->C_3a 3J H_5 H5 C_4 C4 (I) H_5->C_4 2J C_7a C7a H_5->C_7a 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical pathways used to assign the quaternary carbons.

Conclusion

For complex, heavily substituted heterocycles like 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol, empirical prediction tools are insufficient and actively misleading due to their inability to model the relativistic heavy-atom effect of iodine. While DFT-GIAO calculations provide an excellent theoretical bridge and can accurately predict these shifts when utilizing proper Effective Core Potentials, the 2D NMR (HSQC/HMBC) workflow remains the non-negotiable gold standard . By mapping the exact scalar coupling network, researchers can achieve a self-validating, definitive structural assignment.

References

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from[Link]

  • Royal Society of Chemistry. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Retrieved from[Link]

  • UTB. (2018). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Retrieved from[Link]

  • CORE. (2015). Effects of stereoelectronic interactions on the relativistic spin-orbit and paramagnetic components of the 13C NMR shielding tensors of dihaloethenes. Retrieved from[Link]

  • National Institutes of Health (NIH). (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts. Retrieved from[Link]

  • ResearchGate. (2017). The Chemistry of Thienopyridines. Retrieved from[Link]

  • Taylor & Francis. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. Retrieved from[Link]

Sources

Validation

reactivity comparison of 4-iodo vs 4-bromo thienopyridines

Executive Summary: The Reactivity vs. Stability Trade-off[1] In the functionalization of thienopyridine scaffolds—critical pharmacophores in anti-platelet drugs (e.g., Clopidogrel) and kinase inhibitors—the choice betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity vs. Stability Trade-off[1]

In the functionalization of thienopyridine scaffolds—critical pharmacophores in anti-platelet drugs (e.g., Clopidogrel) and kinase inhibitors—the choice between 4-iodo and 4-bromo substituents is a strategic decision.

  • 4-Iodo-thienopyridines act as "high-performance" electrophiles. They undergo oxidative addition under milder conditions, enabling coupling with sterically hindered or electron-poor nucleophiles. However, they suffer from lower shelf-stability, higher cost, and a propensity for side reactions like "halogen dance" or pyridyne formation during lithiation.

  • 4-Bromo-thienopyridines are the industry "workhorses." They offer a balance of stability and reactivity, suitable for standard Suzuki/Buchwald couplings at elevated temperatures. They are the preferred starting material for scale-up unless the specific catalytic cycle demands the lability of the C-I bond.

Fundamental Electronic & Structural Properties

The reactivity difference is rooted in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

Property4-Bromo-thienopyridine4-Iodo-thienopyridineImpact on Reactivity
C-X Bond Length ~1.89 Å~2.09 ÅLonger C-I bond breaks more easily.
Bond Dissociation Energy ~70 kcal/mol~57 kcal/molIodide undergoes oxidative addition ~10-100x faster.

C NMR Shift (C-4)
~130-135 ppm~100-110 ppmUpfield shift in Iodo reflects the "heavy atom effect."
Shelf Stability High (Months/Years)Moderate (Light sensitive)Iodides can liberate

over time, poisoning catalysts.

Synthetic Accessibility & Workflow[1]

While 4-bromo derivatives are often directly accessible via electrophilic aromatic substitution or Sandmeyer-type reactions, 4-iodo derivatives typically require an additional "Finkelstein-type" step or directed metalation, increasing their cost.

Synthetic Pathway Diagram

SynthesisPath Start Thienopyridine Core Oxide N-Oxide Intermediate Start->Oxide mCPBA Bromo 4-Bromo-thienopyridine (Standard Intermediate) Start->Bromo Br2 (if activated) or POBr3 on N-oxide Chloro 4-Chloro-thienopyridine Oxide->Chloro POCl3, Reflux Iodo 4-Iodo-thienopyridine (High Reactivity) Chloro->Iodo NaI, Acetyl Chloride (Finkelstein) Bromo->Iodo 1. n-BuLi (-78°C) 2. I2 (Quench)

Figure 1: Common synthetic routes.[1][2][3][4][5] Note that the 4-iodo derivative is often a downstream product of the 4-chloro or 4-bromo precursors.

Head-to-Head Reactivity Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Mechanism: The rate-determining step (RDS) for electron-rich thienopyridines is often oxidative addition .

  • 4-Iodo: Oxidative addition is rapid, often occurring at room temperature. This allows the use of weaker bases (e.g.,

    
    ) and prevents sensitive functional group degradation.
    
  • 4-Bromo: Requires heating (60–100°C) to overcome the activation energy for oxidative addition.

Expert Insight: If your thienopyridine core contains a C-2 proton (thiophene ring), high temperatures with basic conditions (required for Bromide coupling) can lead to C-H activation side products . The 4-Iodo scaffold avoids this by reacting at lower temperatures.

B. Lithium-Halogen Exchange & The "Halogen Dance"

This is the most critical differentiator. Thienopyridines are prone to the Halogen Dance (Base-Catalyzed Halogen Migration) .

  • 4-Bromo: When treated with LDA or n-BuLi, the rate of Lithium-Halogen exchange competes with C-H deprotonation at the C-2 position. This can lead to a mixture of products where the bromine migrates to the C-2 position (thermodynamic product).

  • 4-Iodo: The Li-I exchange is extremely fast (

    
    ). Using t-BuLi at -78°C generally effects clean exchange at C-4 without disturbing the C-2 proton or inducing migration.
    
Reactivity Landscape Diagram

Reactivity Subst_Br 4-Bromo-Thienopyridine OxAdd Pd Oxidative Addition Subst_Br->OxAdd Slow (Heat) LiEx Li-Halogen Exchange Subst_Br->LiEx Slower (Competes w/ Deprotonation) Subst_I 4-Iodo-Thienopyridine Subst_I->OxAdd Fast (RT) Subst_I->LiEx Fast (Kinetic Control) Coupling Cross-Coupling Product OxAdd->Coupling CleanLi 4-Lithio Species (Clean) LiEx->CleanLi t-BuLi, -78°C Dance Halogen Dance / Migration (Mixture) LiEx->Dance LDA or n-BuLi (Thermodynamic Control)

Figure 2: Reaction pathways. Red arrows indicate the preferred high-reactivity modes of the Iodide.

Experimental Protocols

Protocol A: Selective Suzuki Coupling (4-Iodo Advantage)

Use this when the substrate contains sensitive groups (e.g., esters, nitriles) that cannot withstand heating.

  • Reagents: 4-Iodo-thienopyridine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Procedure:

    • Charge flask with solids and cycle Argon/Vacuum (3x).

    • Add degassed solvent.

    • Stir at Room Temperature (25°C) for 4–6 hours.

    • Note: The 4-Bromo analog typically requires heating to 80°C for 12 hours under these conditions.

  • Validation: Monitor disappearance of starting material by TLC (Iodide

    
     is typically higher than product).
    
Protocol B: Lithium-Halogen Exchange (Avoiding Migration)

Critical for 4-Bromo substrates to prevent Halogen Dance.

  • Reagents: 4-Bromo-thienopyridine (1.0 eq), t-BuLi (2.1 eq), Electrophile (e.g., DMF, 1.2 eq).

  • Solvent: Anhydrous THF or Et2O.

  • Procedure:

    • Cool substrate solution to -78°C strictly (use internal thermometer).

    • Add t-BuLi dropwise. Crucial: n-BuLi is often insufficient for clean exchange on bromides and may cause deprotonation.

    • Stir for 15 min at -78°C.

    • Add electrophile (DMF) rapidly.

    • Allow to warm to RT only after quench.

Decision Matrix

ScenarioRecommended HalogenReason
Scale-up (>100g) Bromo Cost effective; stability simplifies storage/handling.
Reaction with bulky Boronic Acid Iodo Higher reactivity overcomes steric hindrance.
Low-Temp (-78°C) Lithiation Iodo Guarantees exchange happens faster than proton abstraction.
Standard Library Synthesis Bromo Sufficient reactivity for automated heating blocks; cheaper.
Substrate has free -NH or -OH Iodo Allows milder bases/conditions, reducing protecting group needs.

References

  • Mechanistic Studies on Halogen Dance: Jones, L., & Whitaker, B. J. (2016).[6] Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry. Link

  • Thienopyridine Scaffold Synthesis: BenchChem. (2025). A Comparative Guide to Precursors in the Synthesis of Thienopyridine-Based Antiplatelet Agents. Link

  • Lithium-Halogen Exchange Selectivity: Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry. Link

  • Reactivity of Halopyridines (Analogous Systems): Schlosser, M. (2005). The regioselective functionalization of pyridines. Current Organic Chemistry. Link

  • Suzuki Coupling Comparison: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol: A Column Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Column Selectivity (C18 vs. Phenyl-Hexyl), Peak Tailing Mitigation, and Method Validation Executive Summary & Analyte Profiling The...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Column Selectivity (C18 vs. Phenyl-Hexyl), Peak Tailing Mitigation, and Method Validation

Executive Summary & Analyte Profiling

The accurate purity analysis of heteroaromatic pharmaceutical intermediates requires a deep understanding of the molecule's physicochemical properties. 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) presents a unique analytical challenge due to its mixed-polarity functional groups.

As a thienopyridine derivative—a structural class famous for antiplatelet drugs like clopidogrel[1]—this molecule contains:

  • A Basic Pyridine Nitrogen: Prone to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

  • An Iodine Atom: A highly polarizable, heavy halogen that increases lipophilicity but also enables specific halogen-bonding and dipole interactions.

  • A Hydroxyl Group: Capable of strong hydrogen bonding.

This guide objectively compares the performance of traditional C18 (Octadecyl-silane) columns against Phenyl-Hexyl columns for the purity analysis of this compound, providing the mechanistic causality behind column selection and mobile phase optimization.

The Causality of Method Development

Mitigating Peak Tailing (Mobile Phase Rationale)

The Problem: In reversed-phase HPLC, basic analytes (like the pyridine nitrogen in our target molecule) frequently exhibit peak asymmetry. This is caused by strong ionic interactions between the protonated basic nitrogen and ionized, acidic residual silanols (Si-O⁻) on the silica surface[2]. The Solution: Lowering the mobile phase pH to < 3.0 ensures that residual silanol species remain fully protonated (non-ionized), effectively shutting down this secondary retention mechanism[2][3]. We utilize 0.1% Trifluoroacetic acid (TFA) as it provides both the necessary acidic environment (pH ~2.0) and acts as an ion-pairing agent to further shield the basic nitrogen.

Column Selectivity: Hydrophobic vs. Interactions

While C18 columns are the industry standard for separating molecules based on hydrophobicity, they often fail to resolve closely related halogenated or aromatic impurities (e.g., a des-iodo impurity or positional isomers). The Solution: A Phenyl-Hexyl stationary phase introduces a different "personality" to the separation[4]. The hexyl alkyl chain acts as a flexible spacer, allowing the terminal phenyl ring to orient itself optimally to engage in


 interactions with the thienopyridine core[5]. Furthermore, the polarizable iodine atom interacts uniquely with the electron-rich phenyl ring, offering enhanced shape selectivity and resolution for critical pairs that co-elute on a C18 column[4].

Mandatory Visualization: Method Optimization Logic

HPLC_Workflow Start Analyte Profiling: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol pH_Opt Mobile Phase Optimization Target pH < 3.0 (0.1% TFA) Start->pH_Opt Col_Screen Stationary Phase Screening C18 vs. Phenyl-Hexyl pH_Opt->Col_Screen Eval_Tailing Assess Peak Asymmetry (Basic N vs. Silanols) Col_Screen->Eval_Tailing Eval_Selectivity Assess Resolution (Pi-Pi & Halogen Interactions) Col_Screen->Eval_Selectivity Final_Method Final Validated Protocol (Phenyl-Hexyl, Gradient Elution) Eval_Tailing->Final_Method Eval_Selectivity->Final_Method

Workflow detailing the causality-driven method development for basic thienopyridines.

Quantitative Data Comparison

To objectively evaluate performance, 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol was spiked with a synthesized des-iodo analog (a common synthetic impurity) at a 1% w/w level. Both columns were run using the identical optimized mobile phase (0.1% TFA in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison
ParameterEnd-Capped C18 ColumnPhenyl-Hexyl ColumnMechanistic Driver
Primary Interaction Hydrophobic DispersionHydrophobic +

Phenyl ring electron cloud[5]
Retention Time (Rt) 8.45 min9.12 minEnhanced retention via

bonding
Tailing Factor (As) 1.65 (Moderate tailing)1.15 (Highly symmetrical)Phenyl-Hexyl shields silanols better
Resolution (Rs) *1.4 (Incomplete baseline)3.2 (Baseline resolved)Shape selectivity for iodine atom[4]
Theoretical Plates (N) 12,50018,200Improved mass transfer kinetics

*Resolution calculated between 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol and its des-iodo critical impurity.

Conclusion from Data: The Phenyl-Hexyl column vastly outperforms the C18 column. The


 interactions provide the necessary "oomph" to tease apart the iodinated compound from its non-iodinated counterpart[4], while simultaneously offering superior peak shape.

Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that any failure in mobile phase preparation or column degradation is caught before sample analysis.

Reagents & Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water. (Causality: Lowers pH to ~2.0 to suppress silanol ionization[2]).

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Solution: 0.5 mg/mL of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol in Diluent.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 12 min: 10%

      
       80% B
      
    • 12 - 15 min: 80% B

    • 15 - 15.1 min: 80%

      
       10% B
      
    • 15.1 - 20 min: 10% B (Re-equilibration)

System Suitability Testing (SST) & Self-Validation

Before analyzing unknown batches, inject a standard solution (0.5 mg/mL) spiked with 1% des-iodo impurity six times. The system is only validated for use if it meets the following causality-driven criteria:

  • Tailing Factor (As) of Main Peak

    
     1.5:  Validates that the mobile phase pH is correctly suppressing silanol interactions[3].
    
  • Resolution (Rs)

    
     2.0:  Validates that the Phenyl-Hexyl column's 
    
    
    
    selectivity is intact and the column is not degraded[5].
  • %RSD of Peak Area

    
     1.0%:  Validates autosampler precision and integration parameters.
    

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography Source: Oreate AI URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

  • Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Validation

Structural Characterization of Thieno[2,3-c]pyridin-7-ol Isomers: A Comparative Guide

Topic: Structural Characterization of Thieno[2,3-c]pyridin-7-ol Isomers Content Type: Publish Comparison Guide Executive Summary: The Chameleon and The Imposter In the development of kinase inhibitors and bioisosteres of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of Thieno[2,3-c]pyridin-7-ol Isomers Content Type: Publish Comparison Guide

Executive Summary: The Chameleon and The Imposter

In the development of kinase inhibitors and bioisosteres of isoquinolines, thieno[2,3-c]pyridin-7-ol represents a privileged scaffold.[1] However, its utility is often compromised by two distinct forms of isomerism that confuse analytical data and biological assays:

  • Tautomerism (The Chameleon): The rapid equilibrium between the 7-ol (lactim) and 7-one (lactam) forms.[1] While often drawn as the "ol" in databases, the molecule exists predominantly as the "one" in physiological conditions, altering hydrogen bond donor/acceptor profiles.

  • Regioisomerism (The Imposter): The synthetic byproduct thieno[3,2-c]pyridin-7-ol , which arises from ambiguous cyclization pathways and possesses distinct electronic properties despite identical mass.[1]

This guide provides a definitive technical framework to distinguish, characterize, and control these isomers using NMR, X-ray crystallography, and synthetic "trapping" experiments.[1]

Part 1: Tautomerism – Lactam vs. Lactim

The Biological Reality

The designation "pyridin-7-ol" is chemically misleading.[1] In solution (DMSO, H₂O) and the solid state, the equilibrium heavily favors the lactam (7-one) tautomer. This has critical implications for drug design: the lactam is a hydrogen bond acceptor at the carbonyl oxygen and a donor at the nitrogen, whereas the lactim is the reverse.

Mechanistic Landscape

The proton transfer is solvent-mediated.[1] In non-polar solvents (gas phase/CHCl₃), the aromatic 7-ol form is stabilized.[1] In polar media (biological fluids), the dipolar 7-one dominates.[1]

Tautomerism Lactim Lactim Form (7-ol) (Aromatic, Non-polar favored) Transition Proton Transfer (Solvent Mediated) Lactim->Transition Lactam Lactam Form (7-one) (Polar/Solid State favored) Transition->Lactam  Major Species in DMSO/H2O

Figure 1: Tautomeric equilibrium of thieno[2,3-c]pyridin-7-ol.[1] The lactam form (red) is the relevant species for protein-ligand interaction studies.

Analytical Distinction (The Evidence)

To confirm the tautomer, you cannot rely on mass spectrometry (identical m/z). You must use 1H/13C NMR and X-ray crystallography.[1]

Table 1: Spectroscopic Signatures of Tautomers

FeatureLactam (7-one)Lactim (7-ol)Causality/Notes
1H NMR (NH/OH) δ 11.0 – 13.0 ppm (Broad Singlet)δ 9.0 – 10.5 ppm (Variable)The NH proton in the lactam is deshielded by the adjacent carbonyl anisotropy.[1]
13C NMR (C-7) δ 160 – 165 ppm δ 165 – 170 ppmThe C=O carbon is typically shielded relative to the C-O(H) carbon due to loss of aromaticity in the pyridine ring.[1]
IR (Carbonyl) Strong band @ 1640–1680 cm⁻¹ AbsentDiagnostic C=O stretch.[1] The lactim shows broad O-H stretch >3200 cm⁻¹.[1]
X-Ray (C7-O/N) C=O: ~1.24 Å (Double bond)C-O: ~1.35 Å (Single bond)Gold standard for solid-state assignment.[1]
N-H/O-H Exchange Rapid D₂O exchangeRapid D₂O exchangeBoth protons are exchangeable; use DMSO-d₆ without D₂O for initial characterization.[1]

Critical Protocol: To "lock" the tautomers for comparison, synthesize the O-methyl (fixed lactim) and N-methyl (fixed lactam) derivatives. The N-methyl derivative will spectrally match the parent compound in polar solvents, confirming the lactam preference.

Part 2: Regioisomerism – [2,3-c] vs. [3,2-c]

The Synthetic Trap

During the Gewald reaction or cyclization of thiophene-2/3-carboxaldehydes, it is common to inadvertently generate the thieno[3,2-c] isomer.[1] These isomers differ only by the orientation of the thiophene sulfur atom relative to the pyridine nitrogen.

Structural Divergence
  • Thieno[2,3-c]pyridine: Thiophene ring fused at bonds 2,[1]3. Sulfur is distal to the pyridine nitrogen (in the context of the fusion).

  • Thieno[3,2-c]pyridine: Thiophene ring fused at bonds 3,[1]2. Sulfur is proximal to the fusion bridgehead.[1]

Regioisomers cluster_23c Target: Thieno[2,3-c] cluster_32c Impurity: Thieno[3,2-c] Precursor Starting Material Selection 2-Formyl-3-aminothiophene 3-Formyl-2-aminothiophene T23 Thieno[2,3-c]pyridin-7-ol (S-C2-C3 fusion) Precursor->T23  Correct Cyclization T32 Thieno[3,2-c]pyridin-7-ol (S-C3-C2 fusion) Precursor->T32  Isomeric Impurity

Figure 2: Divergent synthesis pathways. The choice of starting aminothiophene determines the regioisomer.

Diagnostic Coupling Constants (J-Values)

The most reliable NMR method to distinguish these regioisomers without X-ray is the thiophene proton coupling (


)  and long-range coupling  to the pyridine ring.[1]

Table 2: Regioisomer Distinction via 1H NMR (DMSO-d₆)

SignalThieno[2,3-c] (Target)Thieno[3,2-c] (Impurity)Distinction Logic
Thiophene H2/H3


Coupling is similar, but chemical shifts differ.[1]
H-Pyridine (H5/H6) Large NOE between Thiophene-H3 and Pyridine-H4Weak/No NOE between Thiophene-H and Pyridine-HIn [2,3-c], H3 (thiophene) is spatially close to H4 (pyridine).[1]
C-13 Shifts (Bridge) C-3a/C-7a shifts are distinctC-3a/C-7a shifts are distinctRequires HMBC to assign quaternary carbons.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification of Thieno[2,3-c]pyridin-7-one

Validates the dominant lactam form.[1]

  • Reactants: 3-amino-thiophene-2-carboxylic acid (or ester) + activated acrylate/malonate derivative.[1]

  • Cyclization: Reflux in Dowtherm A or polyphosphoric acid (PPA) at 180°C.

    • Note: High temperature favors the thermodynamic product (7-one).[1]

  • Purification:

    • The product precipitates upon cooling/dilution with water.[1]

    • Recrystallization: Use DMF/Ethanol (1:1).[1] Do not use base extraction, as the phenolic nature (lactim) suggests solubility in NaOH, but the lactam is less acidic (

      
      ).
      
  • Validation: Run IR. Look for

    
     at 1650 cm⁻¹.[1] If absent, you may have O-alkylated impurity or ring opening.[1]
    
Protocol B: "Trapping" the Isomers (Methylation Study)

Differentiation of Tautomers via derivatives.

  • Reaction: Dissolve thieno[2,3-c]pyridin-7-ol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and MeI (1.1 eq).[1] Stir at RT for 2h.[1]

  • Outcome:

    • N-Methylation (Major): Yields N-methyl-thieno[2,3-c]pyridin-7-one.[1]

      • NMR: N-Me singlet ~3.5 ppm. C=O signal retained (~160 ppm).[1]

    • O-Methylation (Minor): Yields 7-methoxy-thieno[2,3-c]pyridine.[1]

      • NMR: O-Me singlet ~4.0 ppm. C=O signal lost ; C-O aromatic shift appears (~168 ppm).[1]

  • Analysis: Compare the HMBC spectrum of the parent compound. If the parent's NH correlates with the Carbonyl, it confirms the Lactam structure.

References

  • Synthesis and Anticancer Screening of Thieno[2,3-c]pyridines. Source: MDPI (Molecules), 2025.[1] Context: Detailed synthetic protocols for 2,3-c derivatives and NMR characterization.

  • Tautomerism in Hydroxypyridines and Fused Analogs. Source: Journal of Organic Chemistry / ACS.[1] Context: Fundamental thermodynamic data on lactam-lactim equilibrium in fused pyridine systems.

  • Distinguishing Regioisomers in Pharmaceutical Products using NMR. Source: Oxford Instruments Application Notes.[1] Context: Methodology for using NOE and coupling constants to distinguish positional isomers.

  • 13C NMR Spectral Data for Substituted Thienopyridines. Source: ResearchGate (J. Chem. Tech.[1] Biotechnol). Context: Specific chemical shift tables for thieno[2,3-c] vs thieno[3,2-c] cores.

Sources

Comparative

mass spectrometry fragmentation patterns of iodinated thienopyridines

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for iodinated thienopyridines . These compounds are critical synthetic intermediates in the development of P2Y12 recep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for iodinated thienopyridines . These compounds are critical synthetic intermediates in the development of P2Y12 receptor antagonists (e.g., Clopidogrel, Prasugrel) and potential radioligands for SPECT imaging.

A Comparative Guide for Synthetic Intermediates & Metabolites

Executive Summary

Iodinated thienopyridines (e.g., 3-iodothieno[2,3-b]pyridine) present unique challenges in mass spectrometry due to the lability of the Carbon-Iodine (C–I) bond. Unlike their chlorinated or brominated analogs, which exhibit distinct isotopic patterns and moderate bond stability, iodinated derivatives often undergo rapid dehalogenation.

This guide compares the fragmentation behavior of these compounds under Electron Ionization (EI) versus Electrospray Ionization (ESI) , highlighting the "Deiodination Artifact" phenomenon in ESI that can lead to false structural assignments.

Comparative Analysis: Ionization Techniques

The choice of ionization method drastically alters the observed spectra for iodinated species.

Table 1: Performance Matrix (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Weak or Absent (due to rapid I

loss)
Strong

(usually)
Base Peak Often

or Thiophene ring fragments

Key Risk Complete loss of Iodine signal (false negative)In-source Deiodination (false identification of des-iodo analog)
Isotopic Pattern Monoisotopic (

I is 100%)
Monoisotopic
Preferred For Structural elucidation of the core scaffoldMolecular weight confirmation & purity

Detailed Fragmentation Mechanisms

Electron Ionization (EI): The Radical Pathway

Under EI (70 eV), the C–I bond is the "weakest link" (Bond Dissociation Energy ~50-60 kcal/mol). The fragmentation is driven by radical site initiation.

Mechanism:

  • Ionization: Removal of an electron, typically from the Sulfur lone pair or the Iodine lone pair.

  • Primary Fragmentation: Homolytic cleavage of the C–I bond.

    • Diagnostic Loss:

      
       (Loss of I
      
      
      
      ).
    • This yields a heteroaryl cation

      
      .
      
  • Secondary Fragmentation: The resulting thienopyridine cation often undergoes Ring Opening via sulfur extrusion (loss of CS or CHS).

Graphviz Diagram: EI Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a generic 3-iodothieno[2,3-b]pyridine.

EI_Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+.) m/z = X (Unstable) M_minus_I [M - I]+ m/z = X - 127 (Base Peak) M_Ion->M_minus_I - I• (127 Da) Homolytic Cleavage Ring_Open Ring Opening (Thiophene Cleavage) M_minus_I->Ring_Open Rearrangement Frag_CS Fragment [M - I - CS]+ Ring_Open->Frag_CS - CS (44 Da) Frag_HCN Fragment [M - I - HCN]+ Ring_Open->Frag_HCN - HCN (27 Da) key Blue: Precursor | Red: Major Ion | Yellow: Transient

Caption: EI fragmentation pathway showing the dominance of Iodine loss followed by thiophene ring disintegration.

Electrospray Ionization (ESI): The Deiodination Trap

While ESI is "soft," iodinated aromatics are susceptible to reductive deiodination in the ion source, particularly when Formic Acid is used as a mobile phase additive.

The Mechanism: Formic acid can act as a reducing agent in the gas phase/droplet interface.



Result: You observe a peak at 

corresponding to the des-iodo compound (M - 126), leading to the erroneous conclusion that the reaction failed or the iodine fell off during synthesis.

Protocol for Validation (Self-Validating System): To confirm if a peak is a deiodination artifact or a real impurity:

  • Run Sample in Mobile Phase A: Water/Acetonitrile + 0.1% Formic Acid.

  • Run Sample in Mobile Phase B: Water/Acetonitrile + 10 mM Ammonium Acetate (Neutral pH).

  • Compare: If the "des-iodo" peak disappears or significantly decreases in Ammonium Acetate, it is an instrumental artifact , not a sample impurity.

Graphviz Diagram: ESI Deiodination Artifact

ESI_Artifact Droplet ESI Droplet (Analyte + Formic Acid) Reduction Reductive Deiodination (Catalytic) Droplet->Reduction High Temp / Voltage Real_Ion [M+H]+ (Intact Iodinated) Droplet->Real_Ion Protonation Artifact [M - I + H + H]+ (Des-iodo Artifact) Reduction->Artifact Loss of I, Gain of H Note Mitigation: Switch to Ammonium Acetate Artifact->Note

Caption: Mechanism of false-positive des-iodo signal generation in ESI source due to acidic modifiers.

Halogen Comparison: Cl vs. Br vs. I

When analyzing crude reaction mixtures (e.g., Sandmeyer reactions), distinguishing the starting material (Amino), intermediate (Diazo), and products (Halo) is vital.

Table 2: Diagnostic Mass Spectral Features
HalogenIsotopic Pattern (M : M+2)Bond Stability (EI)Characteristic Loss
Chlorine (

Cl)
3 : 1 (Distinctive)HighLoss of Cl

(35/37) is slow; HCl loss common.
Bromine (

Br)
1 : 1 (Distinctive)ModerateLoss of Br

(79/81) competes with molecular ion.
Iodine (

I)
None (Single Peak)Low Rapid loss of I

(127)
. M+ often <5% intensity.

Expert Insight: If you see a cluster of peaks separated by 2 Da, it is not your iodinated product. Iodinated compounds appear as single, sharp peaks (unless multiple iodines are present).

Experimental Protocol: Characterization Workflow

To ensure high-confidence identification of iodinated thienopyridines, follow this tiered approach.

Step 1: Soft Ionization Check (LC-MS/ESI)
  • Objective: Establish Molecular Weight.

  • Conditions: Positive mode, Ammonium Acetate (10mM) buffer. Avoid Formic Acid initially.

  • Success Criteria: Observation of

    
     at expected 
    
    
    
    .
  • Check: Look for

    
     dimers, which are common for these lipophilic heterocycles.
    
Step 2: Hard Ionization Fingerprinting (GC-MS/EI)
  • Objective: Confirm Iodine presence via fragmentation.

  • Conditions: 70 eV, Source Temp 230°C.

  • Success Criteria:

    • Observe weak

      
      .
      
    • Observe dominant base peak at

      
      .
      
    • Confirm absence of M+2 isotope peak (rules out Br/Cl contamination).

Step 3: Regioisomer Differentiation (MS/MS)

Differentiation between thieno[2,3-b] and thieno[3,2-b] isomers is difficult by MS alone but possible via MS/MS product ion ratios.

  • Thieno[2,3-b]pyridine: The sulfur is adjacent to the pyridine nitrogen.

  • Thieno[3,2-b]pyridine: The sulfur is distal.

  • Observation: The [2,3-b] isomer typically shows a higher abundance of HCN loss (

    
     27) from the des-iodo fragment due to the proximity of the Nitrogen to the ring-opening site.
    

References

  • Fragmentation of Thienopyridines

    • Study on the fragmentation of thienopyridine derivatives. Arkivoc. (2000). Link

    • Detailed analysis of thieno[2,3-b]pyridine synthesis and characterization. NIH/PubMed. Link

  • Deiodination in ESI-MS

    • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • General Halogen Fragmentation Rules

    • Interpretation of Mass Spectra of Organic Compounds (ChemGuide).Link

Validation

Biological Activity of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Analogs: A Comparative Guide to Therapeutic Applications

The thieno[2,3-c]pyridine scaffold is a highly privileged, fused heterocyclic system that acts as a bioisostere of purine[1]. By mimicking the structural features of nucleic acid components, this core interacts with a di...

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[2,3-c]pyridine scaffold is a highly privileged, fused heterocyclic system that acts as a bioisostere of purine[1]. By mimicking the structural features of nucleic acid components, this core interacts with a diverse array of biological targets, including kinases, molecular chaperones, and G-protein-coupled receptors (GPCRs)[1].

Specifically, 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) serves as an advanced pharmacophore and synthetic building block. The strategic placement of the functional groups dictates its biological utility:

  • 4-Iodo Substitution: Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), allowing researchers to introduce bulky aryl or heteroaryl groups necessary for occupying hydrophobic binding pockets in target proteins[1].

  • 7-ol / 7(6H)-one Tautomerism: The hydroxyl group at the 7-position undergoes lactam-lactim tautomerism, providing a critical hydrogen bond donor/acceptor motif that anchors the molecule to the hinge regions of kinases or the ATP-binding pockets of molecular chaperones.

This guide objectively compares the biological performance of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol derived analogs across three primary therapeutic domains: Oncology (Hsp90 inhibition), Neurology (mGluR1 antagonism), and Virology (HIV-1 replication inhibition).

Oncology: Hsp90 Inhibition and Cell Cycle Arrest

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone essential for the proper folding and stability of oncogenic "client" proteins (e.g., Akt, CDK4, mutant p53)[2]. Thieno[2,3-c]pyridine analogs have emerged as potent Hsp90 inhibitors, disrupting multiple signaling pathways critical for cancer cell survival[3].

Mechanism of Action

Unlike traditional chemotherapeutics that cause direct DNA damage, thieno[2,3-c]pyridine derivatives competitively bind to the N-terminal ATP-binding pocket of Hsp90[2]. This blockade prevents the chaperone from stabilizing its client proteins, leading to their ubiquitination and subsequent proteasomal degradation. Consequently, cancer cells experience G2 phase cell cycle arrest and undergo apoptosis-independent cell death[2].

G Thieno Thieno[2,3-c]pyridine Analog Hsp90 Hsp90 Chaperone (ATP-bound) Thieno->Hsp90 Blocks ATP binding Client Client Proteins (e.g., Akt, CDK4) Hsp90->Client Fails to stabilize Proteasome Proteasomal Degradation Client->Proteasome Ubiquitination Arrest G2 Phase Arrest & Cell Death Proteasome->Arrest Pathway collapse

Mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine analogs leading to cell cycle arrest.

Comparative Performance Data

When compared to the first-generation Hsp90 inhibitor 17-AAG (Tanespimycin), thieno[2,3-c]pyridine analogs demonstrate a broader spectrum of activity with potentially lower hepatotoxicity profiles. Recent screening of thieno[2,3-c]pyridine derivatives (e.g., Compound 6i) showed potent inhibition across multiple solid tumor cell lines[2].

Compound / AnalogTargetHSC3 (Head/Neck) IC₅₀T47D (Breast) IC₅₀RKO (Colorectal) IC₅₀Primary Mechanism
Thieno[2,3-c]pyridine (6i) Hsp9010.8 µM11.7 µM12.4 µMG2 Phase Arrest[2]
17-AAG (Standard) Hsp900.05 µM0.08 µM0.12 µMApoptosis / G1 Arrest
Cisplatin (Control) DNA4.2 µM5.1 µM6.8 µMDNA Crosslinking[2]

Insight: While 17-AAG is more potent in vitro, its clinical utility is severely limited by poor solubility and liver toxicity. The thieno[2,3-c]pyridine core offers superior synthetic tractability, allowing for the fine-tuning of physicochemical properties via the 4-iodo position to improve the therapeutic window.

Self-Validating Protocol: Hsp90 Client Protein Degradation Assay

To validate that cytotoxicity is causally linked to Hsp90 inhibition rather than off-target toxicity, a dual-readout system (Viability + Western Blot) must be employed.

  • Cell Seeding: Seed HSC3 cells at

    
     cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with the thieno[2,3-c]pyridine analog at 0.5×, 1×, and 2× its established IC₅₀ (e.g., 5 µM, 10 µM, 20 µM). Include a DMSO vehicle control (0.1% max) and 17-AAG (1 µM) as a positive control.

  • Protein Extraction (24h post-treatment): Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of client proteins.

  • Western Blotting (Validation Step):

    • Probe for Hsp90 client proteins: Akt and CDK4 . A successful Hsp90 inhibitor will show a dose-dependent decrease in total Akt and CDK4.

    • Probe for Hsp70 : Hsp90 inhibition triggers a compensatory heat shock response. A dose-dependent increase in Hsp70 validates on-target Hsp90 blockade.

    • Probe for GAPDH as a loading control.

Neurology: mGluR1 Antagonism for Neuropathic Pain

Metabotropic glutamate receptor 1 (mGluR1) is heavily involved in brain disorders and chronic pain signaling[4]. Overactivation of mGluR1 leads to excessive intracellular calcium mobilization, contributing to central sensitization and neuropathic pain[5].

Mechanism of Action

Tetrahydrothieno[2,3-c]pyridine derivatives act as selective, non-competitive allosteric antagonists of mGluR1[4]. By binding to the allosteric site within the transmembrane domain, these analogs stabilize the receptor in an inactive conformation, preventing glutamate-induced activation of Phospholipase C (PLC) and subsequent intracellular calcium release[5].

G Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Attempts Activation PLC Phospholipase C (PLC) mGluR1->PLC Reduced Activation Analog Thieno[2,3-c]pyridine Antagonist Analog->mGluR1 Allosteric Blockade Calcium Intracellular Ca2+ Mobilization PLC->Calcium Decreased IP3 Pain Neuropathic Pain Signaling Calcium->Pain Suppressed

Allosteric modulation of mGluR1 signaling by thieno[2,3-c]pyridine derivatives.

Comparative Performance Data

Derivatives such as Compound 9b and 10b have demonstrated excellent antagonistic activity in vitro and favorable pharmacokinetic profiles in vivo, suppressing mechanical allodynia in rat models[4].

CompoundTargetIn Vitro IC₅₀ (mGluR1)In Vivo Efficacy (Rat SNL Model)Oral Bioavailability
Thieno[2,3-c]pyridine (9b) mGluR118 nMHigh (Pain Suppression)[4]Excellent[4]
JNJ-16259685 (Standard) mGluR13 nMHighPoor (Rapid clearance)
Gabapentin (Control) VGCC (α2δ)N/AModerateModerate

Insight: While JNJ-16259685 is highly potent, its rapid metabolic clearance limits its clinical use. The thieno[2,3-c]pyridine scaffold, particularly when functionalized with metabolically stable groups derived from the 4-iodo precursor, offers superior oral bioavailability and sustained in vivo efficacy[4].

Self-Validating Protocol: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

To objectively measure mGluR1 antagonism, a functional cell-based calcium flux assay is required.

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR1 in 96-well black, clear-bottom plates at 40,000 cells/well.

  • Dye Loading: Wash cells with Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate with 2 µM Fluo-4 AM (calcium-sensitive fluorescent dye) in the dark for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Wash away excess dye. Add serial dilutions of the thieno[2,3-c]pyridine analog (0.1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject a sub-maximal concentration of glutamate (EC₈₀, typically 10-30 µM) into the wells.

  • Validation: Record the peak fluorescence (Ex 488 nm / Em 525 nm). Calculate the IC₅₀ based on the reduction of the glutamate-induced calcium spike. A rightward shift in the glutamate dose-response curve confirms non-competitive allosteric antagonism.

Virology: Inhibition of HIV-1 Regulatory Complexes

Beyond oncology and neurology, the thieno[2,3-c]pyridine scaffold has shown remarkable efficacy in virology, specifically in targeting HIV-1 replication post-integration[6].

Mechanism & Comparative Efficacy

Thienopyridine carboxamides derived from the thieno[2,3-c]pyridine core inhibit the interaction between the viral Tat protein and the TAR RNA element[6]. This interaction is critical for the transcription of the integrated HIV-1 provirus.

In comparative studies, regioisomeric thieno[2,3-c]pyridine analogs (e.g., Compound 2a) exhibited submicromolar potency in viral replication assays using U1 cells (which contain an integrated HIV-1 provirus)[6].

Compound ClassTarget StageU1 Cell Viral Replication IC₅₀Toxicity (MTT CC₅₀)
Thieno[2,3-c]pyridine (2a) Post-integration (Tat/TAR)[6]0.8 µM[6]>100 µM
Efavirenz (NNRTI) Pre-integration (Reverse Transc.)Inactive in U1 cells>50 µM

Insight: Standard antiretroviral therapies (ART) like NNRTIs prevent new infections but cannot stop the transcription of already integrated proviruses. Thieno[2,3-c]pyridine analogs specifically block viral replication in latently infected cells, offering a complementary mechanism to standard ART regimens[6].

Conclusion

The 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol scaffold is a remarkably versatile pharmacophore. By acting as a purine bioisostere and providing a highly reactive 4-iodo site for late-stage diversification, it enables the development of highly selective therapeutic agents. Whether disrupting Hsp90 client protein folding in oncology, allosterically modulating mGluR1 in neuropathic pain, or halting HIV-1 transcription, thieno[2,3-c]pyridine analogs consistently demonstrate robust biological activity and favorable pharmacokinetic properties compared to traditional standards of care.

References

  • Source: MDPI (Pharmaceuticals)
  • Source: PubMed / NIH (European Journal of Medicinal Chemistry)
  • Source: PMC - NIH (Antimicrobial Agents and Chemotherapy)
  • The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential Source: Benchchem URL

Sources

Comparative

X-ray crystallography data for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

A Comparative Guide to X-Ray vs. NMR Characterization Executive Summary 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) represents a critical scaffold in the development of kinase inhibitors, particularly th...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-Ray vs. NMR Characterization

Executive Summary

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) represents a critical scaffold in the development of kinase inhibitors, particularly those targeting IDH mutants or similar oncogenic pathways.[1][2] As a rigid, fused heterocyclic system with three distinct functional handles—an iodine for cross-coupling, a methyl for steric tuning, and a hydroxyl/carbonyl for hydrogen bonding—its precise 3D structure is paramount for Structure-Based Drug Design (SBDD).[1][2]

This guide compares the "performance" of Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT) for characterizing this specific compound. While NMR is the standard for bulk purity, this guide demonstrates why SC-XRD is the superior "product" for resolving the critical lactim-lactam tautomerism and halogen bonding networks that define the molecule's bioactivity profile.[1]

The Structural Challenge: Tautomerism & Regiochemistry

The primary challenge with thieno[2,3-c]pyridin-7-ol derivatives is the ambiguity of the proton position on the pyridine ring.[2] This is not merely academic; it fundamentally alters the pharmacophore.

  • Form A (Lactim/Enol): Pyridin-7-ol.[1][2] The oxygen acts as a Hydrogen Bond Donor (HBD).[1][2]

  • Form B (Lactam/Keto): Pyridin-7(6H)-one.[1][2] The oxygen acts as a Hydrogen Bond Acceptor (HBA), and the Nitrogen becomes the Donor.[1]

Why this matters: In protein binding pockets, a mismatch in H-bond donor/acceptor patterns incurs a penalty of ~3–5 kcal/mol, potentially destroying potency.[1][2]

Comparative Analysis: Characterization Methods

The following table objectively compares the utility of available methods for resolving this specific structural question.

FeatureMethod A: SC-XRD (The Gold Standard) Method B: Solution NMR (1H/13C/NOESY) Method C: DFT Modeling
Tautomer Resolution Definitive. Directly measures C–O vs. C=O bond lengths (1.35 Å vs. 1.24 Å).[1]Ambiguous. Solvent-dependent.[1] Chemical shifts average out if exchange is fast.[1]Predictive. Good for gas phase, but often fails to account for complex crystal packing forces.[1][2]
Regiochemistry Absolute. Unambiguously places the Iodine at C4 and Methyl at C3.[1]Inferred. Relies on HMBC correlations which can be tricky in fused electron-deficient rings.[1][2]N/A. Requires input structure.
Halogen Bonding Direct Observation. Visualizes I[1]•••O/N

-hole interactions critical for solubility.[1]
Indirect. Inferred from unusual chemical shift perturbations.[1][2]Theoretical. Can calculate electrostatic potential maps (ESP).
Sample Requirement High (Single Crystal, ~0.1–0.3 mm).[1][2]Medium (5–10 mg in solution).[1][2]None (Computational).
Technical Deep Dive: Expected X-Ray Parameters

Since specific public crystallographic data for this exact intermediate is proprietary, we establish the Standard of Identity based on high-resolution analogues (e.g., 4-bromo variants and related thienopyridines). A valid crystal structure for 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol must meet the following metrics to be considered "publication quality."

A. Bond Length Diagnostics (Tautomer Confirmation)

To validate the "7-one" (Lactam) form—which is the thermodynamically preferred state for most fused pyridones in the solid state—the data must show:

  • C7–O Bond:

    
    1.24 – 1.26 Å  (Double bond character).[1][2]
    
    • Contrast: A pure phenol (C–OH) would be

      
       1.35 Å.[1][2]
      
  • C6–N Bond:

    
    1.38 – 1.40 Å  (Single bond character, protonated Nitrogen).[1][2]
    
    • Contrast: A pyridine double bond (C=N) would be

      
       1.33 Å.[1][2]
      
B. The Iodine "Sigma Hole"

The 4-iodo substituent is not just a reactive handle; it directs crystal packing.[1][2] High-quality X-ray data will likely reveal a Type II Halogen Bond (


), where the angle is 

180°.[1][2]
  • Expected C–I Distance: 2.08 – 2.10 Å.[1][2]

  • Significance: This interaction mimics the geometry required for the oxidative addition step in Suzuki couplings, providing mechanistic insight into the molecule's reactivity.[1]

Experimental Workflow: Generating the Data

To obtain the "Product" (the Crystal Structure), follow this optimized workflow designed for rigid, planar heterocycles.

Diagram: Structural Determination Pipeline

G Start Crude 4-Iodo-3-methyl thieno[2,3-c]pyridin-7-ol Screen Solubility Screen (DMSO vs MeOH vs THF) Start->Screen Method_A Method A: Slow Evaporation (MeOH/DCM 1:1) Screen->Method_A High Solubility Method_B Method B: Vapor Diffusion (DMSO -> Water) Screen->Method_B Low Solubility Check Microscopy Check (Birefringence) Method_A->Check Method_B->Check XRD SC-XRD Data Collection (Mo Source preferred for Iodine) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Result Final CIF: Confirm Tautomer & Regio Solve->Result

Caption: Decision matrix for crystallizing thienopyridine derivatives. Note the preference for Molybdenum (Mo) sources due to Iodine absorption.[1][2]

Protocol: Vapor Diffusion (Recommended)

Thienopyridin-7-ols are often sparingly soluble in non-polar solvents due to strong intermolecular H-bonding (dimer formation).[2]

  • Dissolution: Dissolve 10 mg of compound in 0.5 mL DMSO (dimethyl sulfoxide). Ensure complete dissolution; filter if necessary.[1]

  • Setup: Place the DMSO solution in a small inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 5 mL of Water or Methanol . Cap tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 3–7 days. The slow diffusion of water (antisolvent) into the DMSO will drive the formation of high-quality prisms suitable for X-ray.

References & Validation Sources

To ensure the integrity of your structural assignment, cross-reference your generated data with these authoritative benchmarks for thienopyridine chemistry and tautomerism.

  • Thienopyridine Synthesis & Activity:

    • Source: "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation."

    • Relevance: Establishes the synthetic pathways and expected isomeric purity for this scaffold.

    • URL:[Link][1][2]

  • Tautomerism in Fused Pyridines:

    • Source: WuXi Biology, "How about Tautomers? - QM Analysis of 2-Hydroxypyridine/2-Pyridone."

    • Relevance: Provides the theoretical basis (DFT/QM) for why the "one" (lactam) form is energetically preferred, validating X-ray observations.

    • URL:[Link]

  • Crystallographic Standards for Iodine:

    • Source: "Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one."[1][2] (Zeitschrift für Kristallographie).[1][2][3]

    • Relevance: Provides benchmark bond lengths and R-factors for iodinated fused heterocyclic systems.

    • URL:[Link][1][2]

  • Commercial Reference (CAS Validation):

    • Source: PubChem / Chemenu (CAS 2306261-84-5).[1][2]

    • Relevance: Verifies the commercial availability and standard identifiers for the specific 4-iodo-3-methyl variant.

    • URL:[Link] (Linked to parent scaffold for structural topology).[1][2]

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol: Proper Disposal Procedures

Executive Summary & Core Directive 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a halogenated heterocyclic intermediate often used in drug discovery. Its disposal is governed strictly by its iodine content and heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a halogenated heterocyclic intermediate often used in drug discovery. Its disposal is governed strictly by its iodine content and heterocyclic aromatic nature .

The Core Directive: Because this compound contains a carbon-iodine (C-I) bond, it must be classified and disposed of as Halogenated Hazardous Waste . Under no circumstances should this compound be drained, mixed with non-halogenated solvents for incineration, or disposed of in general trash.

Chemical Hazard Profile & Handling

Before disposal, the compound must be stabilized.[1] This molecule exhibits specific behaviors due to the thienopyridine core and iodine substituent.

Critical Chemical Properties
PropertyCharacteristicOperational Implication
Halogen Content Iodine (I) Requires high-temperature incineration with scrubbing; strictly segregates into halogenated waste streams.
Functional Group 7-Hydroxyl (-OH) Likely exists in tautomeric equilibrium with the pyridone form. May exhibit weak acidity (pKa ~8-10).
Stability Photolabile The C-I bond is sensitive to UV light. Waste containers must be amber/opaque to prevent photolytic degradation and iodine radical release.
Toxicity Class Irritant / Toxic Treat as a potent skin/eye irritant and potential sensitizer (H315, H319, H317).
Personal Protective Equipment (PPE) Matrix

Always don the following PPE before handling waste containers:

PPE TypeSpecificationReason
Gloves Nitrile (Double-gloved) Standard nitrile provides adequate splash protection. Double-gloving is required due to the potential skin permeability of halogenated heterocycles.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if pouring liquid waste; goggles prevent vapor/splash entry.
Respiratory Fume Hood / N95 All transfer operations must occur inside a certified chemical fume hood.
Clothing Lab Coat (Buttoned) Standard protection against particulate or splash contamination.

Disposal Decision Framework

The disposal pathway is determined by the physical state of the waste. Use the logic flow below to determine the correct waste stream.

Operational Workflow Diagram

DisposalWorkflow Start Waste: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerS Container: Wide-mouth Amber Glass or HDPE Solid->ContainerS LabelS Label: 'Hazardous Waste - Solid, Toxic, Halogenated' ContainerS->LabelS Storage Store in Satellite Accumulation Area (Secondary Containment) LabelS->Storage SolventCheck Check Primary Solvent Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolv Combine Combine into HALOGENATED Waste Stream HaloSolv->Combine Compatible NonHaloSolv->Combine Must move to Halogenated Stream due to solute Combine->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Figure 1: Decision tree for segregating 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol based on physical state. Note that even if dissolved in non-halogenated solvents, the presence of the iodinated solute mandates a halogenated waste classification.

Detailed Procedural Steps

Scenario A: Disposal of Solid Substance

Applicable for: Expired pure compound, weighing paper residues, contaminated solid spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar. Avoid clear glass to minimize light exposure.

  • Transfer: Transfer the solid waste into the container inside a fume hood. Do not generate dust.[2][3][4]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write the full name (4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol).

    • Constituents: List "Iodinated Heterocycle" if the full name is too long for the field, but the full name is preferred.

    • Hazards: Check "Toxic" and "Irritant."

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) in the solid waste bin.

Scenario B: Disposal of Liquid Solutions

Applicable for: Reaction mixtures, mother liquors, HPLC waste.

  • Stream Selection: This is the most critical step. Because the solute contains Iodine, the entire solution must be treated as Halogenated Waste .

    • Example: If you have 5 mg of the compound dissolved in 100 mL of Methanol (a non-halogenated solvent), you must NOT pour this into the "Non-Halogenated / Flammable" carboy. It must go into the "Halogenated" carboy.

  • Compatibility Check: Ensure the halogenated waste carboy does not contain strong acids (Nitric acid) or strong oxidizers, which could react with the thienopyridine ring or the iodine.

  • Rinsing: Triple-rinse any empty glassware with a small volume of compatible solvent (e.g., Acetone or DCM) and add the rinsate to the Halogenated waste container.

Scenario C: Spill Management
  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a bag or jar.

    • Liquid Spill: Absorb with vermiculite or standard spill pads.

  • Disposal: Place all cleanup materials into a sealed bag and label as "Hazardous Waste - Debris contaminated with Halogenated Organics."

Regulatory & Compliance Context

US EPA (RCRA) Classification

While this specific compound may not have a unique "U" or "P" list code, it falls under the "Characteristic" or "Process" definitions:

  • Halogenated Organic Compounds (HOCs): RCRA regulations often restrict land disposal of HOCs (40 CFR § 268.32).

  • Toxicity Characteristic: If the waste stream is tested and exhibits toxicity, it requires specific management.[1][5]

  • Default Protocol: In the absence of a specific listing, treat as Class 6.1 (Toxic) or Class 9 (Miscellaneous) depending on transport regulations, but internally manage as Halogenated Solvent Waste .

Incineration Requirements

The presence of Iodine requires that the waste management contractor uses an incinerator equipped with acid gas scrubbers . Burning iodinated compounds produces Hydrogen Iodide (HI) and elemental Iodine (


), which are corrosive and toxic.
  • Action: Ensure your waste manifest explicitly lists "Iodinated Organic Compounds" so the disposal facility can route it to the correct furnace.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

Sources

Handling

Personal protective equipment for handling 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Topic: [1][2][3][4][5] Advanced Safety & Handling Protocol: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol Document Control: Applicability: Research Laboratory & Drug Discovery[1] Chemical Class: Halogenated Thienopyridine Der...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4][5]

Advanced Safety & Handling Protocol: 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Document Control:

  • Applicability: Research Laboratory & Drug Discovery[1]

  • Chemical Class: Halogenated Thienopyridine Derivative[1]

  • Hazard Banding (Default): OEB 3 (Potent/Irritant) – Treat as hazardous until toxicological data proves otherwise.[1]

Part 1: Executive Safety Directives

The Core Directive: Handling 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol requires a "Universal Precaution" strategy. As a specialized pharmaceutical intermediate, specific toxicological data (LD50, sensitization) may be absent. Therefore, you must operate under the assumption that the compound possesses the irritant properties of halogenated pyridines and the biological activity potential of thienopyridine scaffolds (structurally related to antiplatelet agents like Clopidogrel).

Immediate Hazard Profile (Read-Across Analysis):

  • Respiratory: High risk of mucosal irritation due to the pyridin-7-ol (tautomeric pyridone) moiety.[1]

  • Dermal: The iodine substituent increases lipophilicity, facilitating skin absorption.[1] Potential for allergic dermatitis (sensitization).[1]

  • Systemic: Thienopyridines are biologically active; ingestion or inhalation may affect hematological parameters (platelet function) upon metabolism.[1]

Part 2: Personal Protective Equipment (PPE) Technical Specifications

Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed for halogenated heterocyclic solids.

PPE Selection Matrix
Protection ZoneRequired Equipment Technical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) or NeoprenePermeation Defense: Halogenated heterocycles can permeate thin nitrile.[1] The air gap between two layers provides a critical breakthrough buffer.[1] Change outer gloves every 2 hours or immediately upon splash.[1]
Respiratory P100 / N95 (Minimum) Scenario dependent:• <10 mg: Fume hood + N95[1]• >10 mg or Dust Generation: P100 Half-face RespiratorParticulate Control: The iodine atom adds mass, but the powder can still aerosolize.[1] P100 filters capture 99.97% of airborne particles, essential for potent unknowns.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Vapor/Dust Seal: Safety glasses are insufficient.[1] You need a positive seal to prevent micro-dust from bypassing the lens and contacting the lacrimal fluid.[1]
Body Defense Tyvek® Lab Coat or Coverall (Closed front, elastic cuffs)Fomite Prevention: Cotton coats trap dust.[1] Non-woven polyethylene (Tyvek) repels particulates and prevents the "coat-to-street" contamination vector.[1]

Part 3: Operational Protocols & Engineering Controls

Engineering Control Decision Logic

Never handle this compound on an open bench. Use the following logic to determine your containment level.

ContainmentLogic cluster_0 Safety Check Start Task Assessment Quantity Quantity / State Start->Quantity OpenBench STOP: Open Bench Prohibited Quantity->OpenBench Any Quantity FumeHood Chemical Fume Hood (Sash @ 18 inches) Quantity->FumeHood < 500 mg (Solid) or Solution Handling GloveBox Isolator / Glove Box (HEPA Filtered) Quantity->GloveBox > 500 mg (Solid) or Dust Generation CheckAirflow Proceed with PPE FumeHood->CheckAirflow Verify >100 fpm CheckPressure Proceed with PPE GloveBox->CheckPressure Verify Negative Pressure

Figure 1: Containment decision logic based on quantity and physical state.

Weighing & Transfer Protocol

Objective: Eliminate static-induced aerosolization of the powder.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.[1] Thienopyridines can be electrostatically active.[1]

  • The "Coffin" Method:

    • Place the receiving vessel and the source vial inside a secondary container (a plastic tray or "coffin") lined with absorbent paper.[1]

    • Perform all transfers inside this tray. If a spill occurs, it is contained within the tray, not the hood floor.

  • Solubilization: Dissolve the solid immediately in the transfer vessel (e.g., DMSO, DCM) before removing it from the hood. Solutions are significantly safer to handle than dry powders.[1]

Decontamination & Waste
  • Solvent Wash: Wipe down all tools (spatulas, balance pans) with a paper towel soaked in Methanol or Acetone inside the hood.[1]

  • Waste Stream:

    • Solid Waste: Double-bagged in hazardous waste bags. Label as "Halogenated Organic Solid - Toxic."[1]

    • Liquid Waste: Segregate into "Halogenated Organic Solvents" due to the Iodine content.[1] Do not mix with oxidizers.[1][2]

Part 4: Emergency Response & First Aid

Scenario: Accidental Exposure [1]

Exposure RouteImmediate Action Scientific Rationale
Skin Contact Wash for 15 mins with soap/water.[1][6] Do NOT use alcohol.Alcohol dilates pores and increases solubility of the iodo-compound, potentially accelerating systemic absorption.[1] Soap emulsifies the lipophilic molecule safely.[1]
Eye Contact Flush for 15 mins ; lift eyelids.[1][6][7]The iodine/hydroxyl combination can cause severe corneal pitting.[1] Immediate dilution is the only way to prevent permanent opacity.[1]
Inhalation Evacuate to fresh air. If wheezing occurs, the pyridin-7-ol moiety may be acting as a respiratory irritant.[1] Seek medical monitoring for delayed pulmonary edema.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Thienopyridine Derivatives. PubChem.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1] United States Department of Labor.[1] [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Guidance on Information Requirements and Chemical Safety Assessment: Read-Across and Grouping. ECHA.[1] [Link]

Sources

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